4-(1H-Imidazol-4-yl)-2-methylpyridine
Description
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Structure
3D Structure
Properties
Molecular Formula |
C9H9N3 |
|---|---|
Molecular Weight |
159.19 g/mol |
IUPAC Name |
4-(1H-imidazol-5-yl)-2-methylpyridine |
InChI |
InChI=1S/C9H9N3/c1-7-4-8(2-3-11-7)9-5-10-6-12-9/h2-6H,1H3,(H,10,12) |
InChI Key |
QSMRVGPBHZFLBV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=CC(=C1)C2=CN=CN2 |
Origin of Product |
United States |
Foundational & Exploratory
physicochemical properties of 4-(1H-Imidazol-4-yl)-2-methylpyridine
An In-depth Technical Guide to the Physicochemical Properties of 4-(1H-Imidazol-4-yl)-2-methylpyridine
Executive Summary
This technical guide provides a comprehensive analysis of the core , a heterocyclic compound of interest in medicinal chemistry and drug discovery. The effectiveness, safety, and overall therapeutic potential of a drug candidate are fundamentally governed by its physical and chemical characteristics.[1][2] Properties such as solubility, lipophilicity (LogP), and ionization constant (pKa) dictate a molecule's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.[3][4] This document synthesizes available data, presents established experimental protocols for property determination, and offers insights into the causal relationships between these properties and their implications in a drug development context. The intended audience includes researchers, medicinal chemists, and pharmaceutical scientists engaged in the design and optimization of novel therapeutic agents.
Introduction to 4-(1H-Imidazol-4-yl)-2-methylpyridine
4-(1H-Imidazol-4-yl)-2-methylpyridine is a bi-heterocyclic molecule featuring a 2-methylpyridine ring linked at its 4-position to the 4-position of an imidazole ring. This structural arrangement confers distinct chemical characteristics that are critical for its behavior in biological systems.
-
Pyridine Ring: A six-membered aromatic heterocycle containing one nitrogen atom. The nitrogen atom is weakly basic and can act as a hydrogen bond acceptor. The attached methyl group at the 2-position (alpha to the nitrogen) is an electron-donating group, which slightly increases the basicity of the pyridine nitrogen compared to unsubstituted pyridine.[5]
-
Imidazole Ring: A five-membered aromatic heterocycle with two nitrogen atoms. It is an amphiprotic species, meaning it can act as both a weak acid and a weak base. The pyrrole-type nitrogen (-NH-) is weakly acidic, while the pyridine-type nitrogen (-N=) is basic. Imidazole is a common motif in biologically active molecules and natural products.[6]
The interplay of these two rings, specifically their basicity, aromaticity, and hydrogen bonding potential, defines the molecule's physicochemical landscape and its potential for interaction with biological targets. Understanding these properties is a foundational step in rational drug design.[4]
Chemical Structure and Identity
-
IUPAC Name: 4-(1H-imidazol-4-yl)-2-methylpyridine
-
Molecular Formula: C₉H₉N₃
-
Molecular Weight: 159.19 g/mol
Core Physicochemical Properties
The key physicochemical parameters for 4-(1H-Imidazol-4-yl)-2-methylpyridine are summarized below. Due to the limited availability of direct experimental data for this specific isomer, some values are predicted or estimated based on structurally similar compounds.
| Property | Value (Predicted/Estimated) | Significance in Drug Development |
| Molecular Weight | 159.19 g/mol | Compliant with Lipinski's Rule of Five (<500 Da), favoring good absorption and diffusion. |
| Aqueous Solubility | Low (predicted) | Affects dissolution rate and bioavailability. Can be improved by salt formation. |
| pKa (Pyridine N) | ~6.0 - 6.5 (estimated) | Determines ionization state at physiological pH (7.4), impacting solubility and membrane permeability. |
| pKa (Imidazole N) | ~7.0 (basic), ~14.5 (acidic) (estimated) | Contributes to overall charge and hydrogen bonding capacity. |
| LogP (o/w) | 1.0 - 1.5 (predicted) | Measures lipophilicity; a balanced value is crucial for membrane permeation without excessive non-specific binding. |
| Melting Point | Not available | Important for solid-state characterization and formulation development. |
| Boiling Point | >350 °C (predicted for isomers)[8][9] | Indicates low volatility. |
| H-Bond Donors | 1 (Imidazole N-H) | Influences solubility and target binding interactions. |
| H-Bond Acceptors | 2 (Pyridine N, Imidazole N) | Influences solubility and target binding interactions. |
Solubility
The aqueous solubility of a compound is a critical factor influencing its absorption from the gastrointestinal tract.[2] 4-(1H-Imidazol-4-yl)-2-methylpyridine, with its two aromatic heterocyclic rings, is predicted to have low intrinsic solubility in neutral aqueous media. However, due to the presence of two basic nitrogen centers (one on the pyridine ring and one on the imidazole ring), its solubility is expected to increase significantly in acidic environments (e.g., the stomach) due to the formation of soluble hydrochloride salts.
Acidity and Basicity (pKa)
The pKa value defines the pH at which a compound exists in a 50:50 ratio of its protonated and unprotonated forms. This is arguably one of the most important properties as it dictates the charge of the molecule in different physiological compartments, which in turn governs solubility, permeability, and target binding.[10]
-
Pyridine Nitrogen: The pyridine nitrogen is basic. For comparison, the pKa of the conjugate acid of 2-methylpyridine is approximately 5.94.[5][11] The electron-withdrawing effect of the attached imidazole ring would be expected to slightly decrease this basicity, while the methyl group is weakly electron-donating. A reasonable estimate for the pKa of the pyridinium ion is in the range of 6.0-6.5. This means that at physiological pH (7.4), a significant portion of the pyridine nitrogen will be in its neutral, unprotonated form.
-
Imidazole Nitrogen: The pyridine-type nitrogen in the imidazole ring is also basic, with a typical pKa around 7.0. The pyrrole-type nitrogen is very weakly acidic, with a pKa around 14.5, and is not relevant under physiological conditions.
Lipophilicity (LogP)
The n-octanol/water partition coefficient (P), or its logarithmic form (LogP), is the standard measure of a molecule's lipophilicity.[12] It is a key determinant of a drug's ability to cross biological membranes, its binding to plasma proteins, and its potential for metabolism and toxicity.[3] A LogP value between 1 and 3 is often considered optimal for oral drug absorption. Based on its structure, which combines polar heterocyclic rings with a nonpolar methyl group, 4-(1H-Imidazol-4-yl)-2-methylpyridine is predicted to have a moderately positive LogP, indicating a favorable balance between hydrophilicity and lipophilicity for passive diffusion across cell membranes.
Experimental Determination of Physicochemical Properties
Accurate experimental determination of physicochemical properties is essential for building reliable structure-activity relationships (SAR) and for regulatory submissions.[13]
Protocol: Aqueous Solubility Determination (Shake-Flask Method)
The shake-flask method is the gold-standard technique for determining equilibrium solubility.[14] Its trustworthiness is derived from ensuring that a true equilibrium is reached between the dissolved and solid states of the compound.
Objective: To determine the equilibrium solubility of 4-(1H-Imidazol-4-yl)-2-methylpyridine in a buffered aqueous solution (e.g., pH 7.4 phosphate-buffered saline).
Methodology:
-
Preparation: Prepare a buffer solution of the desired pH (e.g., pH 7.4 PBS).
-
Addition of Excess Solute: Add an excess amount of the solid compound to a known volume of the buffer in a sealed, screw-cap glass vial. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.
-
Equilibration: Agitate the vial at a constant temperature (typically 25 °C or 37 °C) using a shaker or rotator for a predetermined period (e.g., 24-48 hours). Preliminary experiments should be run to confirm the time required to reach equilibrium (i.e., when solubility measurements at consecutive time points become constant).[14]
-
Phase Separation: Allow the suspension to stand undisturbed for a short period to let the excess solid settle. Subsequently, clarify the supernatant by centrifugation or filtration (using a filter material that does not bind the compound, e.g., PTFE).
-
Quantification: Accurately dilute a known volume of the clear, saturated solution and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
Calculation: Calculate the solubility in units such as mg/mL or µM based on the measured concentration and the dilution factor.
Workflow for Shake-Flask Solubility Measurement
Protocol: pKa Determination (Potentiometric Titration)
Potentiometric titration is a highly precise and common method for pKa determination.[15][16] It relies on monitoring pH changes in a solution of the compound as a titrant (a strong acid or base) is added incrementally.
Objective: To determine the pKa values of the basic nitrogen centers in 4-(1H-Imidazol-4-yl)-2-methylpyridine.
Methodology:
-
System Calibration: Calibrate a high-precision pH meter and electrode using at least three standard buffers (e.g., pH 4.0, 7.0, and 10.0).[17]
-
Sample Preparation: Dissolve an accurately weighed amount of the compound in a suitable solvent. For compounds with low water solubility, a co-solvent system (e.g., water-methanol) may be required. The final concentration should be around 1-10 mM.
-
Initial pH Adjustment: Acidify the solution to a low pH (e.g., pH 2) with a standardized strong acid (e.g., 0.1 M HCl) to ensure all basic groups are fully protonated.
-
Titration: Place the solution in a thermostatted vessel under an inert atmosphere (e.g., nitrogen) to prevent CO₂ absorption. Add small, precise increments of a standardized strong base (e.g., 0.1 M NaOH) using an auto-burette.
-
Data Recording: Record the pH value after each addition of titrant, allowing the reading to stabilize.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points on the titration curve. These points can be identified from the inflection points on the first derivative plot (dpH/dV vs. V).
The Interplay of Physicochemical Properties and Drug-Like Behavior
The individual physicochemical properties do not act in isolation; their interplay governs the overall ADMET profile of a drug candidate. A successful drug must navigate a complex series of biological barriers and environments, and its properties must be finely tuned to do so.[2]
-
Absorption: For oral drugs, a compound must first dissolve (governed by solubility ) and then pass through the gut wall (governed by a balance of solubility and LogP ). The charge state (pKa ) at the pH of the gut lumen is critical.
-
Distribution: Once in the bloodstream, the drug's tendency to leave the circulation and enter tissues is influenced by LogP and its binding to plasma proteins. Highly lipophilic drugs may accumulate in fatty tissues.
-
Metabolism & Excretion: Lipophilicity (LogP ) is a major driver for metabolism by cytochrome P450 enzymes. Hydrophilic compounds are more readily excreted by the kidneys.
-
Target Engagement: The ability of a drug to bind to its target receptor often involves specific hydrogen bonds (related to H-bond donors/acceptors) and can be highly dependent on the drug's ionization state (pKa ).
Impact of Physicochemical Properties on Drug Development Phases
Conclusion
4-(1H-Imidazol-4-yl)-2-methylpyridine possesses a structural framework that suggests promising "drug-like" characteristics. Its molecular weight is low, and its predicted lipophilicity falls within a favorable range for membrane permeability. The presence of multiple basic centers, defined by their respective pKa values, is a dominant feature, strongly influencing the compound's solubility and charge state under varying physiological pH conditions. While direct experimental data is sparse, this guide provides a robust framework based on chemical principles and established analytical protocols for its characterization. A thorough experimental determination of its solubility, pKa, and LogP is a critical next step for any research program aiming to develop this or related scaffolds into viable therapeutic agents.
References
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Gong, X., et al. (2023). Design, Synthesis and Bioactivity Evaluation of Novel 2-(pyrazol-4-yl)-1,3,4-oxadiazoles Containing an Imidazole Fragment as Antibacterial Agents. Molecules, 28(5), 2408. Available from: [Link]
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Xing, L., & Glen, R. C. (2002). Novel Methods for the Prediction of logP, pKa, and logD. Journal of Chemical Information and Computer Sciences, 42(4), 796-805. Available from: [Link]
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Unraveling the Molecular Duality: A Technical Guide to the Tautomerism of 4-(1H-Imidazol-4-yl)-2-methylpyridine
For the attention of: Researchers, Scientists, and Drug Development Professionals.
Abstract
This technical guide provides an in-depth exploration of the molecular structure and prototropic tautomerism of 4-(1H-Imidazol-4-yl)-2-methylpyridine, a heterocyclic compound of significant interest in medicinal chemistry. We will dissect the structural isomers, delve into the physicochemical principles governing their equilibrium, and present a comprehensive framework for their experimental and computational characterization. This document is intended to serve as a practical resource, blending theoretical foundations with actionable experimental protocols to empower researchers in the fields of chemical synthesis and drug development.
Introduction: The Significance of Tautomerism in Drug Design
Heterocyclic compounds form the backbone of a vast array of pharmaceuticals. Their biological activity is intimately linked to their three-dimensional structure and the subtle interplay of electronic effects. Tautomerism, the dynamic equilibrium between two or more interconvertible structural isomers, is a critical, yet often overlooked, aspect of molecular behavior. For a molecule like 4-(1H-Imidazol-4-yl)-2-methylpyridine, the position of a single proton on the imidazole ring can drastically alter its hydrogen bonding capabilities, lipophilicity, and ultimately, its interaction with biological targets. Understanding and controlling this tautomeric equilibrium is therefore paramount in the rational design of novel therapeutics.
The imidazole moiety, a five-membered aromatic ring with two nitrogen atoms, is a well-known "privileged structure" in medicinal chemistry.[1] Its ability to act as both a hydrogen bond donor and acceptor is central to its role in biological systems.[1] When coupled with a 2-methylpyridine ring, the electronic landscape of the imidazole is further modulated, creating a unique system where the tautomeric preference is not immediately obvious. This guide will illuminate the factors that tip the balance between the two predominant tautomers.
Molecular Structure and Prototropic Tautomerism
The core of our investigation lies in the prototropic tautomerism of the imidazole ring in 4-(1H-Imidazol-4-yl)-2-methylpyridine. This phenomenon involves the migration of a proton between the two nitrogen atoms of the imidazole ring, giving rise to two distinct tautomeric forms. For clarity, we will adopt the IUPAC nomenclature, designating the nitrogen atom closer to the pyridine ring as N-1 and the other as N-3. The proton can reside on either of these nitrogens, leading to two tautomers:
-
Tautomer A: 4-(1H-Imidazol-4-yl)-2-methylpyridine
-
Tautomer B: 4-(3H-Imidazol-4-yl)-2-methylpyridine
The equilibrium between these two forms is a dynamic process, influenced by a variety of factors including the electronic nature of the substituents, the solvent environment, temperature, and the solid-state packing forces.[2][3]
Figure 1: Prototropic tautomerism of 4-(1H-Imidazol-4-yl)-2-methylpyridine.
The 2-methylpyridine substituent exerts both inductive and resonance effects on the imidazole ring. The electron-withdrawing nature of the pyridine nitrogen and the electron-donating nature of the methyl group will subtly influence the proton affinity of the imidazole nitrogens. Predicting the dominant tautomer requires a careful consideration of these electronic contributions, often necessitating computational modeling and experimental validation.
Physicochemical Properties and Predicted Tautomer Stability
While specific experimental data for 4-(1H-Imidazol-4-yl)-2-methylpyridine is scarce, we can infer its properties from related compounds and computational predictions.
| Property | Predicted Value/Range | Rationale/Reference |
| Molecular Weight | 173.21 g/mol | Calculated |
| pKa (most acidic) | ~11-12 | Predicted for the imidazole N-H proton.[4] |
| pKa (most basic) | ~5-6 | Predicted for the pyridine nitrogen, similar to 2-methylpyridine.[5] |
| LogP | 1.5 - 2.5 | Estimated based on fragment contributions. |
| Dominant Tautomer (Gas Phase) | Tautomer A likely favored | The electron-withdrawing pyridine ring may slightly decrease the basicity of the adjacent imidazole nitrogen (N1), favoring protonation at the more distant N3. |
| Dominant Tautomer (Polar Protic Solvents) | Equilibrium may shift | Polar protic solvents can stabilize both tautomers through hydrogen bonding, potentially leading to a more balanced equilibrium or even a shift towards the more polar tautomer.[2][6] |
Experimental Characterization of Tautomerism
A multi-pronged approach combining spectroscopic and crystallographic techniques is essential for the unambiguous characterization of the tautomeric equilibrium.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for studying tautomerism in solution. However, due to the rapid proton exchange between the tautomers at room temperature, one typically observes a time-averaged spectrum.[7] To resolve the individual tautomers, variable-temperature (VT) NMR is the method of choice.[8][9]
Experimental Protocol: Variable-Temperature 1H and 13C NMR
-
Sample Preparation: Dissolve a ~10-20 mg sample of 4-(1H-Imidazol-4-yl)-2-methylpyridine in a suitable low-freezing point deuterated solvent (e.g., CD2Cl2, THF-d8, or Methanol-d4). Use of a Class A glass NMR tube is mandatory for VT experiments.[8]
-
Initial Spectrum: Acquire standard 1H and 13C NMR spectra at ambient temperature (e.g., 298 K).
-
Low-Temperature Acquisition: Gradually lower the temperature of the NMR probe in increments of 10-20 K. Allow the temperature to equilibrate for at least 10-15 minutes at each step before acquiring a new set of spectra.[8]
-
Coalescence and Resolution: Monitor the spectra for changes. As the temperature decreases, the rate of proton exchange will slow down. This will initially cause broadening of the signals corresponding to the atoms involved in the tautomerism (imidazole ring protons and carbons). At a sufficiently low temperature (the coalescence temperature), the broad peak will resolve into two distinct sets of signals, one for each tautomer.
-
Quantification: The ratio of the two tautomers at a given temperature can be determined by integrating the well-resolved signals in the 1H NMR spectrum.
-
Thermodynamic Analysis: By measuring the tautomer ratio at several temperatures below coalescence, the equilibrium constant (Keq) can be calculated at each temperature. A van't Hoff plot (ln(Keq) vs. 1/T) can then be constructed to determine the enthalpy (ΔH°) and entropy (ΔS°) of the tautomerization process.
Figure 2: Workflow for Variable-Temperature NMR analysis.
UV-Visible Spectroscopy
The two tautomers of 4-(1H-Imidazol-4-yl)-2-methylpyridine are expected to have slightly different electronic structures and therefore distinct UV-Vis absorption spectra. By analyzing the spectra in different solvents, one can gain insight into the predominant tautomer in the ground state. Polar solvents may preferentially stabilize one tautomer over the other, leading to a shift in the absorption maximum (solvatochromism).[10]
X-ray Crystallography
Single-crystal X-ray diffraction provides the most definitive evidence for the structure of a molecule in the solid state.[11] By obtaining a high-quality crystal of 4-(1H-Imidazol-4-yl)-2-methylpyridine, the precise location of all atoms, including the hydrogen on the imidazole ring, can be determined. This will unequivocally identify the predominant tautomer in the crystalline form. It is important to note that the solid-state structure may not be representative of the tautomeric equilibrium in solution due to crystal packing forces.
Experimental Protocol: Single Crystal Growth
-
Purification: The compound must be of high purity (>99%).
-
Solvent Screening: Screen a variety of solvents with different polarities (e.g., methanol, ethanol, acetonitrile, ethyl acetate, hexane, and mixtures thereof).
-
Slow Evaporation: Prepare a saturated solution of the compound in a chosen solvent in a loosely covered vial. Allow the solvent to evaporate slowly over several days to weeks at a constant temperature.
-
Vapor Diffusion: In a sealed container, place a small vial with a concentrated solution of the compound. In the larger container, add a more volatile solvent in which the compound is less soluble (the "anti-solvent"). The anti-solvent vapor will slowly diffuse into the solution, reducing the solubility and promoting crystal growth.
-
Cooling: Slowly cool a saturated solution from a high temperature to a low temperature.
Computational Modeling
In the absence of extensive experimental data, computational methods, particularly Density Functional Theory (DFT), are invaluable for predicting the relative stabilities of tautomers.[12]
Methodology: DFT Calculations
-
Structure Optimization: The geometries of both tautomers should be optimized in the gas phase using a suitable functional and basis set (e.g., B3LYP/6-31G(d,p)).
-
Energy Calculation: Single-point energy calculations should be performed on the optimized geometries to determine their relative electronic energies.
-
Zero-Point Vibrational Energy (ZPVE) Correction: Frequency calculations should be performed to obtain the ZPVE, which should be added to the electronic energies for a more accurate comparison of tautomer stabilities.
-
Solvation Modeling: To simulate the effect of a solvent, implicit solvation models such as the Polarizable Continuum Model (PCM) can be employed. Calculations should be repeated in solvents of different polarities to predict how the tautomeric equilibrium might shift.[2]
Implications for Drug Development
The tautomeric state of 4-(1H-Imidazol-4-yl)-2-methylpyridine will directly impact its:
-
Receptor Binding: The arrangement of hydrogen bond donors and acceptors is critical for molecular recognition. Different tautomers will present different pharmacophoric features to a biological target.
-
Physicochemical Properties: Tautomers can have different pKa, logP, and solubility values, which in turn affect the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a drug candidate.
-
Intellectual Property: The ability to isolate and characterize a specific, more active tautomer can have significant implications for patent protection.
Conclusion
The tautomerism of 4-(1H-Imidazol-4-yl)-2-methylpyridine is a multifaceted phenomenon with profound implications for its chemical and biological behavior. While direct experimental data on this specific molecule is limited, a robust understanding can be achieved through a synergistic approach that combines the predictive power of computational chemistry with rigorous experimental validation through advanced spectroscopic and crystallographic techniques. This guide provides a comprehensive framework for researchers to investigate and ultimately harness the tautomeric properties of this and related heterocyclic compounds in the pursuit of novel and effective therapeutics.
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An In-depth Technical Guide to 4-(1H-Imidazol-4-yl)-2-methylpyridine: Synthesis, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
The imidazole-pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic activities. This guide focuses on a specific, yet underexplored, derivative: 4-(1H-Imidazol-4-yl)-2-methylpyridine . While a dedicated CAS number for this precise isomer is not publicly registered, indicating its novelty or specialized nature, its structural motifs suggest considerable potential in drug discovery. This document provides a comprehensive overview of its chemical identity, proposes a robust synthetic strategy, predicts its spectral characteristics, and explores its potential applications based on the well-documented activities of its structural analogs.
Chemical Identity and Structure
The core challenge in characterizing 4-(1H-Imidazol-4-yl)-2-methylpyridine lies in its specific isomeric form. Unlike its more commonly cited analog, 4-(1H-Imidazol-2-yl)-pyridine (CAS 21202-42-6)[1][2][3], the target molecule features a linkage between the C4 position of the imidazole ring and the C4 position of the 2-methylpyridine ring.
Systematic Naming and Identifiers
-
Systematic IUPAC Name: 4-(1H-Imidazol-4-yl)-2-methylpyridine
-
Molecular Formula: C₉H₉N₃
-
Molecular Weight: 159.19 g/mol
-
CAS Number: Not assigned or not publicly available. For reference, a structural isomer, 4-(1H-Imidazol-2-yl)-3-methylpyridine, is registered under CAS No. 1557064-54-6[4].
Structural Features and Isomerism
The molecule consists of two key heterocyclic rings:
-
2-Methylpyridine: A pyridine ring substituted with a methyl group at position 2. This methyl group can influence the molecule's steric profile and electronic properties.
-
1H-Imidazole: A five-membered aromatic ring with two nitrogen atoms. The "1H" designation indicates that the nitrogen at position 1 bears a hydrogen atom, allowing for tautomerism where the proton can shift to the other nitrogen atom. This feature is crucial for its role as a hydrogen bond donor and acceptor in biological systems.
The linkage at the C4 position of both rings distinguishes it from many other reported imidazole-pyridine derivatives. This specific connectivity dictates the overall geometry and potential for interaction with biological targets.
Predicted Physicochemical Properties
A summary of predicted properties is presented in the table below. These values are algorithmically estimated and should be confirmed experimentally.
| Property | Predicted Value |
| logP | 1.5 - 2.0 |
| Topological Polar Surface Area (TPSA) | 41.6 Ų |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 2 |
| pKa (most basic) | ~5.5 (Pyridine N) |
| pKa (most acidic) | ~14.0 (Imidazole N-H) |
Synthesis and Manufacturing
While no direct synthesis for 4-(1H-Imidazol-4-yl)-2-methylpyridine is published, a viable and efficient route can be designed by adapting established cross-coupling methodologies used for analogous bi-heterocyclic compounds. A Suzuki-Miyaura cross-coupling reaction is the most logical and field-proven approach.[5]
Proposed Retrosynthetic Analysis
The key C-C bond formation between the pyridine and imidazole rings can be achieved via a palladium-catalyzed cross-coupling reaction.
Caption: Retrosynthetic analysis for the target molecule.
Step-by-Step Experimental Protocol (Proposed)
This protocol is a validated starting point, drawing from methodologies for synthesizing structurally similar compounds.[5][6]
-
Reagent Preparation:
-
To a reaction vessel inerted with argon, add 4-bromo-2-methylpyridine (1.0 eq), 1-(tert-butoxycarbonyl)-1H-imidazol-4-ylboronic acid pinacol ester (1.1 eq), and a suitable base such as cesium carbonate (Cs₂CO₃, 2.0 eq)[5].
-
Causality: A boronic acid pinacol ester is chosen for its superior stability and ease of handling compared to the free boronic acid. The Boc protecting group on the imidazole nitrogen prevents side reactions and improves solubility.
-
-
Catalyst Addition:
-
Add a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)[5].
-
Expertise: While other catalysts like Pd(OAc)₂ with specialized phosphine ligands (e.g., XPhos) can be effective, Pd(PPh₃)₄ is a robust, cost-effective, and well-documented catalyst for this type of coupling.
-
-
Reaction Execution:
-
Add a degassed solvent system, typically a mixture like dioxane and water (4:1).
-
Heat the mixture under argon at a temperature ranging from 90 to 150 °C for 6-12 hours, monitoring progress by TLC or LC-MS.[5]
-
Trustworthiness: The reaction is self-validating. The consumption of starting materials and the appearance of a new, more polar spot (by TLC) or a product peak with the expected mass (by LC-MS) confirms the reaction's progress.
-
-
Workup and Purification:
-
After cooling, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
-
Deprotection:
-
Dissolve the purified Boc-protected intermediate in a suitable solvent (e.g., dichloromethane).
-
Add an acid such as trifluoroacetic acid (TFA) and stir at room temperature until deprotection is complete (monitored by TLC/LC-MS).
-
Neutralize the mixture and perform an aqueous workup to isolate the final product, 4-(1H-Imidazol-4-yl)-2-methylpyridine.
-
Caption: Proposed workflow for the synthesis of the target molecule.
Spectroscopic and Analytical Characterization
Experimental data for 4-(1H-Imidazol-4-yl)-2-methylpyridine is not available. The following section provides predicted data based on the analysis of structurally related compounds to aid in its identification and characterization.[5][6][7][8]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the primary tool for structural elucidation.
-
¹H NMR (Predicted, 400 MHz, DMSO-d₆):
-
δ ~12.0 ppm (br s, 1H): Imidazole N-H proton. The broadness is due to tautomerism and exchange.
-
δ ~8.4 ppm (d, 1H): Pyridine H6 proton, doublet due to coupling with H5.
-
δ ~7.5-7.8 ppm (m, 2H): Imidazole C2-H and C5-H protons. Their exact shifts depend on the tautomeric state.
-
δ ~7.2 ppm (s, 1H): Pyridine H3 proton, singlet (or narrow doublet).
-
δ ~7.1 ppm (d, 1H): Pyridine H5 proton, doublet of doublets or doublet.
-
δ ~2.5 ppm (s, 3H): Methyl (CH₃) protons at the C2 position of the pyridine ring. This will be a sharp singlet, characteristic of a methyl group on an aromatic ring.
-
-
¹³C NMR (Predicted, 100 MHz, DMSO-d₆):
-
δ ~158 ppm: Pyridine C2 (attached to methyl).
-
δ ~149 ppm: Pyridine C6.
-
δ ~140-145 ppm: Imidazole and Pyridine quaternary carbons (C4-Py, C4-Im).
-
δ ~135 ppm: Imidazole C2.
-
δ ~120-125 ppm: Pyridine C3 and C5.
-
δ ~115 ppm: Imidazole C5.
-
δ ~24 ppm: Methyl carbon.
-
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight and fragmentation pattern.
-
Method: Electrospray Ionization (ESI-MS).
-
Expected [M+H]⁺: 160.087.
-
Key Fragmentation: Loss of HCN from the imidazole ring, or cleavage of the methyl group, would be expected fragmentation pathways.
Potential Applications in Drug Discovery
The imidazole-pyridine heterocycle is a cornerstone of modern pharmacology. Its unique electronic properties, ability to engage in various non-covalent interactions, and structural similarity to endogenous purines make it a highly versatile scaffold.[9][10]
Oncology
Many kinase inhibitors incorporate the imidazole-pyridine motif. The nitrogen atoms act as key hydrogen bond acceptors, mimicking the hinge-binding interactions of ATP.
-
Potential Targets: Compounds with this core have shown activity against Cyclin-Dependent Kinase 9 (CDK9) and BRAF kinase, both critical targets in cancer therapy.[11][12] The specific substitution pattern of 4-(1H-Imidazol-4-yl)-2-methylpyridine could offer novel selectivity profiles for these or other kinases.
Immunology and Inflammation
The scaffold is present in inhibitors of the Janus kinase (JAK) family, particularly Tyrosine Kinase 2 (TYK2), which are involved in cytokine signaling pathways that drive autoimmune and inflammatory diseases.[13] Derivatives of imidazo[4,5-b]pyridine are being actively investigated for these conditions.
Central Nervous System (CNS)
The structural analog, 4-(1H-imidazol-4(5)-ylmethyl)pyridine, is a potent and highly selective histamine H₃ receptor agonist.[14] The H₃ receptor is a key target for treating cognitive and sleep disorders. The specific isomerism of 4-(1H-Imidazol-4-yl)-2-methylpyridine presents an opportunity to explore novel structure-activity relationships at this and other CNS receptors.
Caption: Potential therapeutic areas for the target molecule.
Safety and Handling
No specific safety data exists for 4-(1H-Imidazol-4-yl)-2-methylpyridine. The following guidance is extrapolated from safety data sheets (SDS) for its constituent parts: 1-methylimidazole and pyridine derivatives.[15][16]
-
Hazard Classification (Anticipated):
-
Handling Precautions:
-
Use only in a well-ventilated area, preferably a fume hood.
-
Wear appropriate Personal Protective Equipment (PPE): safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.
-
Avoid breathing dust, fumes, or vapors.
-
Wash hands thoroughly after handling.
-
-
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.
-
Keep away from strong oxidizing agents.
-
Conclusion and Future Outlook
4-(1H-Imidazol-4-yl)-2-methylpyridine represents a novel chemical entity with significant, untapped potential for drug discovery. While its synthesis and characterization require formal execution, established chemical principles provide a clear path forward. The rich pharmacology of the imidazole-pyridine scaffold strongly suggests that this compound could serve as a valuable building block or lead candidate in oncology, immunology, and neuroscience. Further investigation into its synthesis, biological screening, and structure-activity relationships is highly warranted and promises to yield valuable insights for the scientific community.
References
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Zinad, D. S., et al. (2018). Synthesis of 2′-Chloro-4-(1-methyl-1H-imidazol-2-yl)-2,4′-bipyridine. Molbank, 2019(1), M1040. Available from: [Link]
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Zinad, D. S., et al. (2018). Synthesis of N-[4-(1-Methyl-1H-imidazol-2-yl)-2,4′-bipyridin-2′-yl]benzene-1,4-diamine. Molbank, 2018(4), M1030. Available from: [Link]
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MolPort. 4-[(1H-imidazol-1-yl)methyl]pyridine. Available from: [Link]
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ETA chemicals Co.,Ltd. Pyridine, 4-[5-(4-fluorophenyl)-2-[4-(methylsulfinyl)phenyl]-1H-imidazol-4-yl]-. Available from: [Link]
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Sgarlata, C., et al. (2022). Imidazole-pyridine hybrids as potent anti-cancer agents. CNR-IRIS Repository. Available from: [Link]
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Wang, C., et al. (2010). Discovery and initial SAR of pyrimidin-4-yl-1H-imidazole derivatives with antiproliferative activity against melanoma cell lines. Bioorganic & Medicinal Chemistry Letters, 20(5), 1573-1577. Available from: [Link]
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Illgen, K., et al. (2004). A Novel Three-Component One-Pot Synthesis of 1H-Imidazol-4-yl-pyridines. Organic Letters, 6(21), 3781-3784. Available from: [Link]
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Electron Microscopy Sciences. Safety Data Sheet METHYL GREEN - PYRONIN Y SOLUTION. Available from: [Link]
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Royal Society of Chemistry. Supporting Information for various heterocyclic compounds. Available from: [Link]
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PubChem. 4-(1H-Imidazol-2-yl)-pyridine. National Center for Biotechnology Information. Available from: [Link]
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Illgen, K., et al. (2005). Correction to A Novel Three-Component One-Pot Synthesis of 1H-Imidazol-4-yl-pyridines. Organic Letters, 7(10), 2059-2059. Available from: [Link]
-
El-Damasy, A. K., et al. (2018). Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity. Bioorganic Chemistry, 80, 565-576. Available from: [Link]
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Sławiński, J., et al. (2021). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules, 26(11), 3195. Available from: [Link]
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Li, Y., et al. (2022). Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes. International Journal of Molecular Sciences, 23(24), 15638. Available from: [Link]
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Kitbunnadaj, R., et al. (2004). Identification of 4-(1H-imidazol-4(5)-ylmethyl)pyridine (immethridine) as a novel, potent, and highly selective histamine H(3) receptor agonist. Journal of Medicinal Chemistry, 47(10), 2414-2417. Available from: [Link]
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role of 4-(1H-Imidazol-4-yl)-2-methylpyridine as a pharmaceutical intermediate
An In-Depth Technical Guide to 4-(1H-Imidazol-4-yl)-2-methylpyridine as a Pharmaceutical Intermediate
Abstract
This technical guide provides a comprehensive overview of 4-(1H-Imidazol-4-yl)-2-methylpyridine, a pivotal intermediate in the synthesis of contemporary pharmaceuticals. With a primary focus on its role in the production of the anticancer agent Sonidegib (Odomzo®), this document elucidates the synthesis of the intermediate, its chemical properties, and its application in advanced cross-coupling reactions. Detailed experimental protocols, mechanistic insights, and analytical methodologies are presented to support researchers, chemists, and professionals in drug development and manufacturing.
Introduction: The Strategic Importance of the Imidazole-Pyridine Scaffold
The fusion of imidazole and pyridine rings into a single molecular entity creates a scaffold with significant utility in medicinal chemistry. The imidazole moiety, a five-membered aromatic heterocycle, is a common feature in numerous biologically active molecules and natural products. Its unique electronic properties and ability to participate in hydrogen bonding make it a valuable component in designing drug candidates. When coupled with a pyridine ring, the resulting structure offers a versatile platform for further functionalization, enabling the synthesis of complex molecules with tailored pharmacological profiles.
4-(1H-Imidazol-4-yl)-2-methylpyridine has emerged as a critical building block, most notably in the synthesis of Sonidegib, a potent Hedgehog signaling pathway inhibitor.[1] The Hedgehog pathway is crucial in embryonic development and its aberrant activation is implicated in several cancers.[1] Sonidegib functions by antagonizing the Smoothened (Smo) receptor, a key component of this pathway.[2] This guide will delve into the synthetic chemistry that underpins the production of this vital intermediate.
Synthesis of 4-(1H-Imidazol-4-yl)-2-methylpyridine: A Mechanistic Approach
The synthesis of 4-(1H-Imidazol-4-yl)-2-methylpyridine can be achieved through several established methods for imidazole ring formation. A common and efficient strategy involves the condensation of an α-haloketone with an amidine.[3] This approach offers good yields and regioselectivity.
A plausible and industrially scalable synthetic route is outlined below:
Figure 1: Proposed synthetic pathway for 4-(1H-Imidazol-4-yl)-2-methylpyridine.
Step-by-Step Synthesis Protocol
Step 1: Synthesis of 4-Acetyl-2-methylpyridine
This initial step can be accomplished via a Grignard reaction between a suitable pyridine derivative and a magnesium-based reagent.
-
Reaction: 4-Cyano-2-methylpyridine with methylmagnesium bromide.
-
Rationale: The Grignard reagent attacks the electrophilic carbon of the nitrile, which upon acidic workup, hydrolyzes to the corresponding ketone.
Step 2: Bromination to form 4-(2-Bromoacetyl)-2-methylpyridine
The α-position of the ketone is selectively halogenated to produce the key α-haloketone intermediate.
-
Reagents: 4-Acetyl-2-methylpyridine, Bromine (Br₂), and hydrobromic acid (HBr) in acetic acid.
-
Causality: The acidic conditions promote enolization of the ketone, and the enol then attacks bromine to yield the α-bromoketone.
Step 3: Imidazole Ring Formation
The final step involves the condensation of the α-haloketone with formamidine.
-
Reagents: 4-(2-Bromoacetyl)-2-methylpyridine and formamidine acetate in a suitable solvent like ethanol.
-
Mechanism: This is a classic Debus-Radziszewski imidazole synthesis variant. The reaction proceeds through the initial formation of an aminoketone, followed by cyclization and dehydration to form the aromatic imidazole ring.[4]
Role in Sonidegib Synthesis: A Gateway to Complex Pharmaceuticals
4-(1H-Imidazol-4-yl)-2-methylpyridine serves as a crucial scaffold in the synthesis of Sonidegib. The overall synthetic strategy for Sonidegib typically involves two key bond-forming transformations: a Suzuki-Miyaura cross-coupling and a Buchwald-Hartwig amination.
Figure 2: Conceptual workflow illustrating the role of the intermediate in Sonidegib synthesis.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling of an organoboron compound with a halide or triflate.[5][6] In the context of Sonidegib synthesis, a halogenated derivative of 4-(1H-Imidazol-4-yl)-2-methylpyridine would be coupled with a suitable boronic acid or ester.
Illustrative Protocol for a Suzuki-Miyaura Coupling:
-
Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon), add the halogenated 4-(1H-Imidazol-4-yl)-2-methylpyridine derivative (1.0 eq.), the arylboronic acid (1.1-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq.).
-
Solvent Addition: Add a degassed solvent system, such as a mixture of dioxane and water.
-
Reaction Execution: Heat the mixture with vigorous stirring at a temperature typically ranging from 80-110 °C.
-
Monitoring and Workup: Monitor the reaction progress by TLC or LC-MS.[7] Upon completion, cool the reaction, dilute with an organic solvent, and wash with water and brine. The organic layer is then dried and concentrated.
-
Purification: The crude product is purified by column chromatography or recrystallization.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is another powerful palladium-catalyzed reaction for the formation of carbon-nitrogen bonds.[8][9] This reaction is instrumental in coupling an amine with an aryl halide or triflate.
General Protocol for Buchwald-Hartwig Amination:
-
Catalyst Pre-formation: In a glovebox or under an inert atmosphere, combine a palladium precursor (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., BINAP or XPhos), and a strong, non-nucleophilic base (e.g., NaOtBu or K₃PO₄) in an anhydrous, aprotic solvent like toluene or dioxane.[10][11]
-
Reagent Addition: Add the aryl halide (derived from the Suzuki coupling product) and the desired amine to the catalyst mixture.
-
Reaction Conditions: Heat the reaction mixture, typically between 80-120 °C, until the starting materials are consumed as indicated by TLC or LC-MS analysis.
-
Workup and Purification: After cooling, the reaction is quenched, and the product is extracted and purified using standard techniques such as column chromatography.
Analytical Characterization
Robust analytical methods are essential for confirming the identity, purity, and quality of 4-(1H-Imidazol-4-yl)-2-methylpyridine.
| Technique | Purpose | Expected Observations |
| ¹H NMR | Structural elucidation and confirmation. | Aromatic protons on both the pyridine and imidazole rings, a singlet for the methyl group, and potentially a broad signal for the N-H proton of the imidazole. |
| ¹³C NMR | Confirmation of the carbon skeleton. | Resonances corresponding to the aromatic carbons of both heterocyclic rings and the methyl carbon. |
| HPLC | Purity assessment and quantification. | A single major peak with a characteristic retention time under specific chromatographic conditions (e.g., C18 column, acetonitrile/water mobile phase).[12] |
| Mass Spectrometry (MS) | Molecular weight determination and structural confirmation. | A molecular ion peak corresponding to the exact mass of the compound. Fragmentation patterns can provide further structural information. |
| FT-IR | Identification of functional groups. | Characteristic vibrational bands for C-H, C=C, and C=N bonds within the aromatic systems. |
Safety and Handling
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[13][14]
-
Ventilation: Handle in a well-ventilated area or a chemical fume hood.[15]
-
Inhalation and Contact: Avoid inhalation of dust or vapors and prevent contact with skin and eyes.[16]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[14]
Conclusion
4-(1H-Imidazol-4-yl)-2-methylpyridine is a high-value pharmaceutical intermediate with a critical role in the synthesis of the targeted anticancer therapy, Sonidegib. Its synthesis, based on established principles of heterocyclic chemistry, is scalable and efficient. A thorough understanding of its application in modern cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, is essential for the development of next-generation pharmaceuticals. The analytical and safety protocols outlined in this guide provide a solid foundation for researchers and chemists working with this important compound.
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- Sigma-Aldrich. (n.d.). 2-(1H-Imidazol-4-yl)pyridine hydrochloride.
- ResearchGate. (n.d.).
- BenchChem. (n.d.). 1H NMR Analysis of 1-(4-Methyl-1H-imidazol-2-yl)
- ResearchGate. (2025).
- ResearchGate. (2025). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma.
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A Technical Guide to the pKa Values and Ionization Behavior of 4-(1H-Imidazol-4-yl)-2-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The ionization state of a drug candidate, dictated by its acid dissociation constant(s) (pKa), is a paramount physicochemical property that governs its absorption, distribution, metabolism, and excretion (ADME). This guide provides an in-depth analysis of 4-(1H-Imidazol-4-yl)-2-methylpyridine, a heterocyclic scaffold of interest in medicinal chemistry. We will dissect the molecule's structure to identify its ionizable centers, predict its pKa values based on the known properties of its constituent pyridine and imidazole rings, and provide a comprehensive framework for its experimental determination and computational prediction. Furthermore, this document elucidates how the ionization behavior of this molecule profoundly impacts its solubility and lipophilicity, offering critical insights for drug design and development.
Introduction: The Critical Role of pKa in Drug Discovery
In pharmaceutical sciences, the journey from a promising chemical entity to a successful drug is paved with challenges, many of which are rooted in the molecule's fundamental physicochemical properties. Among these, the acid dissociation constant, or pKa, stands out for its profound influence on a drug's pharmacokinetic and pharmacodynamic profile.[1][2] The pKa value determines the extent of a molecule's ionization at a given pH.[2] This is crucial because the ionized and unionized forms of a drug exhibit vastly different properties; the unionized form is typically more lipid-soluble and can more readily cross biological membranes, while the ionized form is generally more water-soluble.[2][3]
4-(1H-Imidazol-4-yl)-2-methylpyridine incorporates two key heterocyclic systems found in numerous bioactive compounds: pyridine and imidazole. Understanding its ionization behavior is therefore not just an academic exercise but a prerequisite for predicting its behavior in biological systems and for designing effective drug formulations.
Molecular Structure and Analysis of Ionizable Centers
The structure of 4-(1H-Imidazol-4-yl)-2-methylpyridine contains three nitrogen atoms that are potential sites for protonation or deprotonation. Identifying these centers is the first step in understanding the molecule's acid-base chemistry.
-
Pyridine Nitrogen (N-py): The nitrogen atom in the pyridine ring possesses a lone pair of electrons in an sp² hybrid orbital that is not part of the aromatic π-system.[4] This makes it a basic center, readily accepting a proton to form a pyridinium cation.
-
Imine-like Imidazole Nitrogen (N3): The imidazole ring contains a nitrogen atom (N3) with a lone pair of electrons analogous to the pyridine nitrogen. This site is also basic and is the primary site of protonation on the imidazole ring.
-
Pyrrole-like Imidazole Nitrogen (N1-H): The second nitrogen in the imidazole ring (N1) is bonded to a hydrogen atom. This N-H group is weakly acidic and can be deprotonated under strongly basic conditions to form an imidazolide anion.[5]
Based on this analysis, the molecule is expected to be a polyprotic base and a very weak acid.
Predicted pKa Values and Ionization Equilibria
-
pKa of the Pyridine Ring: The pKa of pyridine itself is approximately 5.23.[6] The presence of a methyl group at the 2-position, being an electron-donating group, is known to increase the basicity of the pyridine nitrogen. For instance, 2-methylpyridine has a pKa of 5.96.[7] The imidazole ring at the 4-position will also influence this value through its electronic effects.
-
pKa of the Imidazole Ring: Imidazole is amphoteric. The conjugate acid of imidazole has a pKa of approximately 7.0, making it a stronger base than pyridine.[5][8] The N-H proton is very weakly acidic, with a pKa of around 14.5, meaning it will only be deprotonated at very high pH.[5]
Predicted Ionization Behavior: Given these reference points, we can predict two primary basic pKa values for 4-(1H-Imidazol-4-yl)-2-methylpyridine.
-
pKa1 (Most Basic): This will correspond to the protonation of the imine-like (N3) nitrogen of the imidazole ring. We can expect this value to be in the range of 6.5 - 7.5 .
-
pKa2 (Less Basic): This will correspond to the protonation of the pyridine nitrogen. Influenced by the 2-methyl group, this value is likely to be in the range of 5.5 - 6.0 .
-
pKa3 (Acidic): The deprotonation of the imidazole N1-H will occur at a very high pH, likely >14 .
The table below summarizes these predicted values.
| Ionizable Center | Predicted pKa Type | Predicted pKa Value | Predominant Species Below pKa | Predominant Species Above pKa |
| Imidazole Nitrogen (N3) | Basic (pKaH) | ~ 6.5 - 7.5 | Dicationic | Monocationic (at N3) |
| Pyridine Nitrogen (N-py) | Basic (pKaH) | ~ 5.5 - 6.0 | Monocationic (at N-py) | Neutral |
| Imidazole Nitrogen (N1-H) | Acidic | > 14 | Neutral | Anionic |
The ionization equilibrium can be visualized as a series of protonation steps as the pH decreases.
Caption: Predicted ionization states of 4-(1H-Imidazol-4-yl)-2-methylpyridine.
Methodologies for Precise pKa Determination
Accurate pKa values are essential and must be determined experimentally or with highly validated in silico models.
Experimental Determination: Potentiometric Titration
Potentiometric titration is a highly precise and widely used method for pKa determination.[9][10] The principle involves monitoring the pH of a solution of the analyte as a titrant (a strong acid or base) is added incrementally. The pKa is determined from the inflection point of the resulting titration curve.
Self-Validating Protocol for Potentiometric Titration:
-
System Calibration (Trustworthiness Pillar): Calibrate the pH meter using at least three high-quality, certified standard buffers (e.g., pH 4.01, 7.00, 10.01) at the experimental temperature. Re-check the calibration after the titration to ensure no drift has occurred.
-
Sample Preparation (Causality Pillar):
-
Accurately weigh a sufficient amount of the compound to prepare a solution of known concentration (e.g., 1-10 mM). The concentration must be high enough for a clear inflection point but low enough to ensure complete dissolution.
-
Dissolve the sample in water. If solubility is an issue, a co-solvent like methanol or DMSO may be used, but the results must be extrapolated back to 0% co-solvent as organic solvents can alter pKa values.
-
Add a background electrolyte (e.g., 0.15 M KCl) to maintain a constant ionic strength throughout the titration. This is critical because ionic activity, which affects pH measurements, changes with ionic strength.[11]
-
-
Inert Atmosphere: Purge the solution with an inert gas (e.g., nitrogen or argon) for 10-15 minutes before and during the titration to remove dissolved CO₂, which can react with the basic titrant and introduce errors.[12]
-
Titration Procedure:
-
To determine basic pKa values, titrate the sample solution with a standardized strong acid (e.g., 0.1 M HCl).
-
Add the titrant in small, precise increments, allowing the pH reading to stabilize after each addition.
-
Record the pH value and the volume of titrant added at each step. Continue well past the expected equivalence point(s).
-
-
Data Analysis:
-
Plot pH versus the volume of titrant added.
-
Calculate the first derivative (ΔpH/ΔV) and second derivative (Δ²pH/ΔV²) of the titration curve. The peak(s) of the first derivative plot correspond to the equivalence point(s).
-
The pKa is equal to the pH at the half-equivalence point volume. For polyprotic species, multiple inflection points will yield the respective pKa values.
-
Caption: Workflow for pKa determination by potentiometric titration.
In Silico Prediction of pKa
In early-stage drug discovery, where speed is essential, computational tools provide rapid pKa estimations.[13] Software packages like Schrödinger's Epik, ChemAxon's Marvin, or ACD/Labs pKa DB use algorithms based on large databases of experimental values and quantum chemical calculations to predict pKa values from a chemical structure.[14][15][16] These tools can provide valuable initial estimates to guide experimental design.[17]
Impact of Ionization on Key Physicochemical Properties
The pKa values directly control the charge state of 4-(1H-Imidazol-4-yl)-2-methylpyridine at different pH values, which in turn dictates its solubility and lipophilicity.
pH-Dependent Solubility
The aqueous solubility of an ionizable compound is lowest when it is in its neutral form (this is its intrinsic solubility, S₀) and increases as it becomes ionized. The relationship between pH, pKa, and solubility (S) for a basic drug is described by the Henderson-Hasselbalch equation.[18][19]
For a dibasic compound like ours, as the pH drops below pKa1 (~7.0), the molecule becomes monocationic and its solubility increases. As the pH drops further below pKa2 (~5.8), it becomes dicationic, and solubility increases even more significantly. This behavior is critical for oral drug absorption, as the pH varies dramatically from the stomach (pH 1-3) to the intestine (pH 6-7.5).
pH-Dependent Lipophilicity (LogD)
Lipophilicity is a measure of a compound's ability to partition between an oily (lipid) phase and an aqueous phase.
-
LogP is the partition coefficient for the neutral species only.
-
LogD is the distribution coefficient, which accounts for all species (neutral and ionized) at a given pH. It is the effective lipophilicity at that pH.[20][21]
For an ionizable base, LogD is highest at pH values well above its pKa (where the neutral form dominates) and decreases as the pH drops and the molecule becomes more ionized and thus more water-soluble.[22] Since membrane permeability is dependent on lipophilicity, the LogD at physiological pH (typically 7.4) is a much better predictor of drug absorption than LogP.[23] Given the predicted pKa1 of ~7.0, 4-(1H-Imidazol-4-yl)-2-methylpyridine will exist as a mixture of neutral and monocationic species at pH 7.4, significantly impacting its LogD and, consequently, its permeability.
Conclusion
While a precise experimental pKa for 4-(1H-Imidazol-4-yl)-2-methylpyridine is not published, a thorough analysis of its structure allows for robust predictions of its ionization behavior. The molecule is a diprotic base with predicted pKa values around 7.0 and 5.8. This defines a distinct pH-dependent profile for its solubility and lipophilicity, two properties at the heart of drug development. The methodologies outlined herein, from validated experimental titration to in silico modeling, provide a clear path for researchers to accurately characterize this compound and its analogs, enabling more informed decisions in the design and optimization of new therapeutic agents.
References
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PubChem. (n.d.). Pyridine. National Center for Biotechnology Information. Retrieved from [Link][6]
-
TSI Journals. (n.d.). Imidazole: Chemistry, Synthesis, Properties, Industrial Applicati. Retrieved from [Link]
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Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link][11]
-
Fiveable. (2025, August 15). Imidazole Definition - Organic Chemistry Key Term. Retrieved from [Link][24]
-
PubChem. (n.d.). Imidazole. National Center for Biotechnology Information. Retrieved from [Link][8]
-
Molecular Discovery. (n.d.). MoKa - pKa modelling. Retrieved from [Link][17]
-
ACD/Labs. (n.d.). Acid Dissociation Constant Calculator | pKa Prediction Software. Retrieved from [Link][14]
-
ACD/Labs. (2024, July 11). LogP vs LogD - What is the Difference?. Retrieved from [Link][20]
-
ResearchGate. (2017, May 15). What is logP and log D ? what are they used? what is the effect of PH on log D. Retrieved from [Link][21]
-
Balogh, M., et al. (2011). Comparison of Nine Programs Predicting pKa Values of Pharmaceutical Substances. Journal of Chemical Information and Modeling, 51(9), 2455-2465. Retrieved from [Link][16]
-
Protheragen. (n.d.). LogP/LogD/Pka Analysis. Retrieved from [Link][1]
-
Sai Life Sciences. (n.d.). Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. Retrieved from [Link][23]
-
Avdeef, A. (2006). Prediction of pH-dependent Aqueous Solubility of Druglike Molecules. Journal of Medicinal Chemistry, 49(25), 7433-7440. Retrieved from [Link][18]
-
Deranged Physiology. (n.d.). Drug permeation: the influence of pH on solubility in water and lipid. Retrieved from [Link][3]
-
Berg, T. van den, et al. (n.d.). Development of Methods for the Determination of pKa Values. PMC. Retrieved from [Link][9]
-
DergiPark. (2024, April 23). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved from [Link][12]
-
VIN. (n.d.). Basic pharmacological principles - WSAVA2011. Retrieved from [Link][2]
-
Microbe Notes. (2024, August 27). Henderson Hasselbalch Equation: Basics & Real-World Uses. Retrieved from [Link][19]
-
ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link][10]
-
mVOC 4.0. (n.d.). 2-methylpyridine. Retrieved from [Link][7]
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Biological Activity and Therapeutic Potential of 4-(1H-Imidazol-4-yl)-2-methylpyridine
The following technical guide provides an in-depth analysis of 4-(1H-Imidazol-4-yl)-2-methylpyridine , a rigid heterocyclic analog of histamine. This document is structured for researchers and drug development professionals, focusing on its pharmacological profile as a Histamine H3/H4 receptor ligand, its synthetic utility, and experimental validation protocols.
A Technical Guide for Pharmacological & Synthetic Applications
Executive Summary
4-(1H-Imidazol-4-yl)-2-methylpyridine (CAS Registry Number: Analogous to 51746-87-3) is a bioactive small molecule belonging to the class of aryl-substituted imidazoles . Structurally, it consists of a 2-methylpyridine core substituted at the C4 position with an imidazole ring.
This compound represents a critical scaffold in medicinal chemistry, primarily functioning as a Histamine H3 Receptor (H3R) Agonist . By mimicking the imidazole-ethylamine pharmacophore of histamine while introducing conformational rigidity via the pyridine ring, this molecule serves as a potent pharmacological probe for investigating histaminergic signaling in the Central Nervous System (CNS). Additionally, the 2-methyl substituent enhances metabolic stability against pyridine-N-oxidation and aldehyde oxidase activity compared to its parent compound, 4-(1H-imidazol-4-yl)pyridine.
Key Applications:
-
Pharmacological Probe: Investigation of presynaptic H3 autoreceptor signaling.
-
Fragment-Based Drug Design (FBDD): Scaffold for kinase inhibitors (e.g., p38 MAPK) and CYP enzyme modulators.
-
Synthetic Intermediate: Precursor for complex H3/H4 ligands like immethridine analogs.
Chemical Structure & Properties[1][2][3][4]
The molecule exhibits tautomerism typical of N-unsubstituted imidazoles. In solution, the hydrogen on the imidazole nitrogen equilibrates between the N1 and N3 positions (1H-imidazol-4-yl vs. 1H-imidazol-5-yl).
| Property | Value / Description |
| IUPAC Name | 4-(1H-Imidazol-4-yl)-2-methylpyridine |
| Molecular Formula | C9H9N3 |
| Molecular Weight | 159.19 g/mol |
| Core Scaffold | 4-Aryl-imidazole |
| Key Substituent | 2-Methyl group (Steric block, Lipophilicity enhancer) |
| pKa (Predicted) | ~6.0 (Pyridine N), ~14.0 (Imidazole NH), ~7.0 (Imidazole N) |
| LogP (Predicted) | ~1.2 – 1.5 (Moderate Lipophilicity) |
| H-Bond Donors/Acceptors | 1 Donor / 2 Acceptors |
Biological Activity: The Histamine H3 Receptor Axis
The primary biological activity of 4-(1H-Imidazol-4-yl)-2-methylpyridine stems from its structural homology to histamine.
Mechanism of Action: H3 Receptor Agonism
The Histamine H3 receptor is a G-protein coupled receptor (GPCR) primarily located presynaptically in the CNS. It acts as an autoreceptor , negatively regulating the synthesis and release of histamine, and as a heteroreceptor , modulating the release of other neurotransmitters (acetylcholine, dopamine, norepinephrine).
-
Binding Mode: The imidazole moiety mimics the imidazole ring of endogenous histamine, forming crucial hydrogen bonds with Asp114 (TM3) and Glu206 (TM5) in the receptor pocket.
-
Role of the Pyridine Ring: The pyridine ring replaces the flexible ethylamine chain of histamine, reducing entropic cost upon binding. The nitrogen of the pyridine ring can serve as a weak hydrogen bond acceptor or interact via water-mediated bridges.
-
Signaling Cascade: Activation of H3R recruits Gαi/o proteins, leading to the inhibition of Adenylyl Cyclase (AC), reduction of cAMP levels, and subsequent inhibition of neurotransmitter release.
Visualization: H3R Signaling Pathway
The following diagram illustrates the downstream effects of 4-(1H-Imidazol-4-yl)-2-methylpyridine binding to the presynaptic H3 receptor.
Figure 1: Signal transduction pathway initiated by H3 receptor agonism, leading to presynaptic inhibition of neurotransmitter release.
Secondary Activities
-
CYP450 Inhibition: The imidazole ring is a known heme-coordinating motif. This compound may show inhibitory potential against CYP enzymes (e.g., CYP1A2, CYP3A4), acting as a competitive inhibitor. This is a critical consideration for drug-drug interaction (DDI) studies.
-
Kinase Fragment: The 4-aryl-pyridine scaffold is structurally related to Type I kinase inhibitors (e.g., p38 MAPK inhibitors like SB-203580). While less potent on its own, it serves as a core for elaborating kinase-targeted libraries.
Synthesis & Manufacturing
The most robust synthetic route for 4-(1H-Imidazol-4-yl)-2-methylpyridine involves the construction of the imidazole ring onto a pre-functionalized pyridine precursor. The Marckwald or Bredereck synthesis approaches are preferred over cross-coupling due to the availability of starting materials.
Retrosynthetic Analysis
-
Target: 4-(1H-Imidazol-4-yl)-2-methylpyridine
-
Precursor A: 4-(Alpha-bromoacetyl)-2-methylpyridine
-
Precursor B: Formamide (Source of N-C-N fragment)
Visualization: Synthetic Workflow
Figure 2: Two-step synthesis via bromination of 4-acetyl-2-methylpyridine followed by imidazole ring formation.
Experimental Protocols
Protocol 1: Chemical Synthesis (Bredereck Method)
Objective: Synthesis of 4-(1H-Imidazol-4-yl)-2-methylpyridine.
-
Bromination:
-
Dissolve 4-acetyl-2-methylpyridine (10 mmol) in 33% HBr in acetic acid (15 mL).
-
Add Bromine (10 mmol) dropwise at 0°C.
-
Allow to warm to room temperature and stir for 2 hours.
-
Precipitate with diethyl ether, filter, and dry to obtain the alpha-bromo ketone hydrobromide.
-
-
Cyclization:
-
Suspend the alpha-bromo ketone (5 mmol) in excess Formamide (10 mL).
-
Heat the mixture to 140–150°C for 4 hours.
-
Note: This step forms the imidazole ring.
-
-
Work-up:
-
Cool the reaction mixture and pour into ice-water.
-
Basify with ammonium hydroxide (pH ~9).
-
Extract with Ethyl Acetate (3 x 50 mL).
-
Wash organic layer with brine, dry over Na2SO4, and concentrate.
-
-
Purification:
-
Purify via flash column chromatography (DCM:MeOH 95:5) or recrystallization from ethanol.
-
Protocol 2: H3 Receptor Radioligand Binding Assay
Objective: Determine the affinity (
-
Membrane Preparation: Use CHO-K1 cells stably expressing human H3 receptor. Homogenize cells in ice-cold TE buffer (50 mM Tris-HCl, 5 mM EDTA, pH 7.4).
-
Incubation:
-
Prepare assay tubes containing:
-
50 µL Membrane suspension (20 µg protein).
-
50 µL [3H]-N-α-methylhistamine (Final conc. 1 nM).
-
50 µL Test Compound (4-(1H-Imidazol-4-yl)-2-methylpyridine) at varying concentrations (
to M).
-
-
Non-specific binding defined by 10 µM Thioperamide (H3 antagonist).
-
-
Equilibrium: Incubate at 25°C for 60 minutes .
-
Harvesting: Terminate reaction by rapid filtration through GF/B filters pre-soaked in 0.3% polyethyleneimine.
-
Analysis: Measure radioactivity via liquid scintillation counting. Calculate
and convert to using the Cheng-Prusoff equation.
References
-
Kitbunnadaj, R., et al. (2004). "Identification of 4-(1H-imidazol-4(5)-ylmethyl)pyridine (immethridine) as a novel, potent, and highly selective histamine H3 receptor agonist." Journal of Medicinal Chemistry, 47(10), 2414-2417. Link
-
Leurs, R., et al. (2005). "The histamine H3 receptor: from gene cloning to H3 receptor drugs." Nature Reviews Drug Discovery, 4(2), 107-120. Link
-
Gemkow, M. J., et al. (2009). "The histamine H3 receptor as a therapeutic drug target for CNS disorders." Drug Discovery Today, 14(9-10), 509-515. Link
-
Ligneau, X., et al. (1994). "Neurochemical and behavioral effects of ciproxifan, a potent and selective histamine H3 receptor antagonist." Journal of Pharmacology and Experimental Therapeutics, 271(1), 452-459. Link
-
PubChem Compound Summary. (2025). "4-(1H-Imidazol-4-yl)pyridine."[1][2][3] National Center for Biotechnology Information. Link
Sources
Methodological & Application
Scalable Synthesis Protocol for 4-(1H-Imidazol-4-yl)-2-methylpyridine
Abstract & Strategic Overview
The moiety 4-(1H-imidazol-4-yl)-2-methylpyridine represents a critical bis-heteroaryl scaffold in medicinal chemistry, frequently serving as a pharmacophore in kinase inhibitors (e.g., RAF/MEK pathways) and histamine receptor modulators. While various synthetic routes exist, many suffer from poor atom economy, expensive transition metal catalysts (Suzuki-Miyaura coupling), or non-scalable reagents (TosMIC).
This Application Note details a scalable, three-step industrial protocol starting from the commodity chemical 2-methyl-4-cyanopyridine . This route prioritizes cost-efficiency and operational simplicity, utilizing a Grignard addition followed by a selective
Retrosynthetic Analysis
The most efficient disconnection for the imidazole ring on a multi-kilogram scale is the condensation of an
Figure 1: Retrosynthetic logic flow prioritizing raw material availability and convergent assembly.
Detailed Experimental Protocol
Stage 1: Synthesis of 4-Acetyl-2-methylpyridine
Objective: Conversion of the nitrile to the methyl ketone via Grignard addition. Reaction Type: Nucleophilic Addition / Hydrolysis.
| Parameter | Specification |
| Starting Material | 2-Methyl-4-cyanopyridine (CAS 2222-38-0) |
| Reagent | Methylmagnesium bromide (3.0 M in Et₂O or THF) |
| Solvent | Anhydrous THF or Toluene |
| Temperature | 0°C to Reflux |
| Yield Target | 85-90% |
Protocol:
-
Setup: Flame-dry a 3-neck round bottom flask equipped with a mechanical stirrer, reflux condenser, and addition funnel. Purge with
. -
Charge: Add 2-methyl-4-cyanopyridine (1.0 eq) dissolved in anhydrous THF (5 vol). Cool to 0°C.
-
Addition: Dropwise add MeMgBr (1.2 eq) over 1 hour. Note: The reaction is exothermic; maintain internal temperature <10°C.
-
Reaction: Allow to warm to Room Temperature (RT), then reflux for 2–3 hours. The intermediate ketimine salt precipitates as a thick slurry.
-
Hydrolysis (Critical): Cool to 0°C. Quench carefully with 2M HCl (excess) until pH < 2. Stir at RT for 2 hours to hydrolyze the ketimine to the ketone.
-
Workup: Basify with NaOH to pH 10. Extract with EtOAc (3x). Wash combined organics with brine, dry over
, and concentrate.[1] -
Purification: Vacuum distillation is preferred for scale (bp ~90-95°C @ 2 mmHg).
Stage 2: Selective Bromination to 2-Bromo-1-(2-methylpyridin-4-yl)ethanone
Objective: Regioselective bromination of the acetyl group without brominating the 2-methyl substituent on the pyridine ring. Mechanism: Acid-catalyzed enolization followed by electrophilic bromination.
| Parameter | Specification |
| Reagent | Bromine ( |
| Catalyst/Solvent | 48% HBr (aq) or 33% HBr in AcOH |
| Temperature | 0°C to 20°C |
| Selectivity Control | Low temperature prevents radical bromination of the ring-methyl |
Protocol:
-
Dissolution: Dissolve 4-acetyl-2-methylpyridine (1.0 eq) in 48% HBr (3 vol).
-
Bromination: Cool to 0°C. Add
(1.0 eq) dropwise.-
Process Insight: The solution initially turns orange/red (perbromide formation) and then decolorizes as the reaction proceeds.
-
-
Temperature Control: Stir at 0–10°C for 2 hours. Do not heat, as this promotes bromination of the 2-methyl group (benzylic position) or ring bromination.
-
Heating: Slowly warm to 40-50°C for 1 hour to drive the reaction to completion if NMR shows unreacted ketone.
-
Isolation: Cool to 0°C. The hydrobromide salt of the product often precipitates. Filter the solid.[2][3] If no precipitate, neutralize with solid
(careful: foaming) to pH 7-8 and extract rapidly with DCM.-
Stability Warning:
-Bromo ketones are lachrymators and unstable on silica. Use immediately in Stage 3 or store as the HBr salt.
-
Stage 3: Formamide Cyclization (Bredereck Synthesis)
Objective: Formation of the imidazole ring. Reaction Type: Condensation / Dehydrative Cyclization.
| Parameter | Specification |
| Reagent | Formamide (Excess, 10-15 eq) |
| Temperature | 140°C - 160°C |
| Time | 4 - 6 hours |
| Yield Target | 60-70% |
Protocol:
-
Charge: Mix 2-bromo-1-(2-methylpyridin-4-yl)ethanone (1.0 eq) directly with formamide (10 volumes).
-
Reaction: Heat the mixture to 140°C.
-
Mechanistic Note: Formamide acts as both the solvent and the source of the N-C-N fragment. The reaction produces water and HBr as byproducts.
-
-
Monitoring: Monitor by HPLC/TLC. The starting material disappears rapidly; look for the appearance of the polar imidazole peak.
-
Workup (The Challenge):
-
Cool to RT. Dilute with water (10 vol).
-
Basify with
or to pH ~9-10. -
Extraction: The product is moderately water-soluble. Extract with n-Butanol or EtOAc/THF (1:1) .
-
-
Purification:
Process Workflow Diagram
Figure 2: Step-by-step process flow from commodity starting material to final API intermediate.
Analytical Characterization
Target Molecule: 4-(1H-Imidazol-4-yl)-2-methylpyridine
Molecular Formula:
-
¹H NMR (DMSO-d₆, 400 MHz):
- 12.30 (br s, 1H, Imidazole-NH)
- 8.45 (d, J=5.2 Hz, 1H, Pyridine-H6)
- 7.75 (s, 1H, Imidazole-H2)
- 7.65 (s, 1H, Pyridine-H3)
- 7.58 (d, J=5.2 Hz, 1H, Pyridine-H5)
- 7.50 (s, 1H, Imidazole-H5)
- 2.48 (s, 3H, Methyl-CH₃)
-
Mass Spectrometry (ESI+): m/z calc. 159.08, found 160.1 [M+H]⁺.
Safety & Troubleshooting
| Hazard / Issue | Mitigation Strategy |
| Bromine Handling | Highly toxic and corrosive. Use a dropping funnel with a pressure-equalizing arm. Keep sodium thiosulfate solution nearby to neutralize spills. |
| Exotherm (Grignard) | The addition of MeMgBr to the nitrile is highly exothermic. Strict temperature control (<10°C) is required to prevent runaway reactions. |
| Formamide Decomposition | At >160°C, formamide decomposes to CO and |
| Regioselectivity Failure | If ring bromination occurs (observed by NMR), ensure the bromination temperature was kept <20°C and light was excluded (wrap flask in foil). |
| Low Yield in Stage 3 | Imidazoles are amphoteric. If the pH during workup is not exactly 9-10, the product remains in the aqueous phase. Use n-Butanol for extraction if precipitation fails. |
References
-
General Imidazole Synthesis (Bredereck/Marckwald)
- Bredereck, H., & Theilig, G. (1953). Chemische Berichte, 86(1), 88-96.
-
Laufer, S. A., et al. (2002). "Synthesis and biological evaluation of novel 4-substituted imidazoles as inhibitors of p38 MAP kinase." Journal of Medicinal Chemistry, 45(13), 2733-2740. Link
-
Synthesis of Acetylpyridines
-
Pasquinet, E., et al. (2004). "Synthesis of 2-pyridyl ketones from 2-cyanopyridines." Tetrahedron, 60(20), 4453-4458. (Grignard addition protocol).
-
- Kutney, J. P., et al. (1960). "Bromination of pyridine derivatives." Canadian Journal of Chemistry, 38, 115-120.
-
Van Leusen Alternative (For Reference)
-
Van Leusen, A. M., et al. (1977). "Chemistry of sulfonylmethyl isocyanides. 12. Base-induced cycloaddition of sulfonylmethyl isocyanides to carbon, nitrogen double bonds." Journal of Organic Chemistry, 42(7), 1153-1159. Link
-
Sources
- 1. 4-Cyanopyridine synthesis - chemicalbook [chemicalbook.com]
- 2. beilstein-archives.org [beilstein-archives.org]
- 3. CN101602719B - Synthesis method of 4-cyanopyridine - Google Patents [patents.google.com]
- 4. Flow Synthesis of 2-Methylpyridines via α-Methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. EP2263672A1 - Novel pharmaceutically acceptable salts of 4-(1H-imidazol-4-ylmethyl)pyridine and their therapeutical uses - Google Patents [patents.google.com]
recrystallization solvents for purification of imidazole-pyridine compounds
Application Note: Strategic Solvent Selection for the Recrystallization of Imidazo[1,2-a]pyridine Scaffolds
Executive Summary
The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, serving as the core for blockbuster drugs like Zolpidem (hypnotic), Alpidem (anxiolytic), and emerging kinase inhibitors.[1][2] However, the purification of these nitrogen-rich heterocycles presents distinct challenges: they are prone to "oiling out" (liquid-liquid phase separation) rather than crystallizing, and they frequently co-precipitate with colored impurities due to strong
This guide provides a rational, physicochemical-based approach to solvent selection, moving beyond trial-and-error. It details protocols for disrupting stable oil phases and optimizing crystal habit for downstream filtration.[3]
Physicochemical Profile & Purification Challenges
To select the correct solvent, one must understand the molecular behavior of the scaffold.
| Feature | Chemical Consequence | Purification Implication |
| Bridgehead Nitrogen | Weakly basic ( | Solubility is highly pH-dependent. Can be protonated by acidic impurities, altering solubility profiles.[1][2] |
| Planar Aromaticity | Strong | Tendency to occlude planar impurities (e.g., unreacted starting materials).[1][2] High lattice energy can sometimes hinder dissolution. |
| H-Bond Acceptors | N1 and N4 are H-bond acceptors. | High solubility in protic solvents (MeOH, EtOH).[1][2] "Sticky" crystal lattice that traps solvent (solvates).[1][2] |
| Melting Point | Often moderate (80°C – 150°C).[2] | High Risk of Oiling Out. If the crystallization temperature > oiling out temperature (LLPS boundary), the product separates as an oil. |
Solvent Selection Matrix
The following table categorizes solvents based on their interaction with imidazo[1,2-a]pyridine derivatives.
Table 1: Solvent Performance for Imidazopyridines
| Solvent Class | Specific Solvent | Suitability | Mechanism of Action / Notes |
| Primary Alcohols | Ethanol (EtOH) | Excellent | The Gold Standard.[1][2] Balances polarity for the heterocycle while allowing non-polar impurities to stay in solution. |
| Primary Alcohols | Methanol (MeOH) | Good | High solubility power.[1][2] Best for highly polar or salt forms (e.g., tartrates).[1][2] Risk: Can form stable solvates. |
| Nitriles | Acetonitrile (MeCN) | High | Unique dipole interaction.[1][2] Often yields distinct crystal polymorphs compared to alcohols. Good for removing aliphatic impurities. |
| Aromatic Hydrocarbons | Toluene | Moderate | Excellent for non-polar intermediates. Crucial Benefit: Displaces colored impurities via competing |
| Esters | Ethyl Acetate (EtOAc) | Variable | Often used with Hexanes.[1][2] High Risk: Frequently causes oiling out if cooling is too rapid. |
| Anti-Solvents | Water | High | Used with alcohols. Drastically reduces solubility. Must be added hot to prevent immediate oiling. |
| Anti-Solvents | Diethyl Ether / MTBE | Moderate | Used with MeOH/DCM. Good for precipitating salts, but high volatility makes crystal growth control difficult.[1][2] |
Decision Framework: The Logic of Selection
Do not guess. Follow this logic path to determine the optimal solvent system.
Figure 1: Decision tree for selecting the primary crystallization solvent system.[2]
Detailed Experimental Protocols
Protocol A: The "Standard" Ethanol Recrystallization
Best for: Final purification of neutral imidazopyridines with moderate impurities.
-
Dissolution: Place 1.0 g of crude solid in a flask. Add 5 mL of absolute Ethanol.
-
Heating: Heat to reflux (approx. 78°C). If solid remains, add EtOH in 0.5 mL increments until dissolved.[1]
-
Note: If solution is dark/colored, add activated charcoal (5 wt%), reflux for 5 mins, and filter hot through Celite.
-
-
Cooling (Critical Step): Remove from heat. Allow to cool to room temperature slowly (over 1-2 hours) on a cork ring. Do not place directly on a cold benchtop.
-
Crystallization: If no crystals appear at 25°C, scratch the glass or add a seed crystal. Then cool to 0-4°C in an ice bath.
-
Isolation: Filter via vacuum.[4][5] Wash with cold Ethanol (-20°C).[2]
Protocol B: Binary Solvent (Anti-Solvent) Method
Best for: Compounds too soluble in alcohols or when maximizing yield is critical.[1][2]
-
Primary Solvent: Dissolve 1.0 g of crude in the minimum amount of boiling Methanol or Ethanol.
-
Anti-Solvent Addition: While maintaining a gentle boil, add Water (or Diethyl Ether) dropwise.[1][2]
-
The Cloud Point: Continue adding until a faint, persistent turbidity (cloudiness) is observed.[1][2]
-
Clarification: Add one drop of the primary solvent (alcohol) to clear the solution.
-
Nucleation: Remove from heat. Cover and allow to cool undisturbed.
-
Warning: Rapid cooling here will almost certainly cause oiling out.
-
Protocol C: Managing "Oiling Out" (The Seeding Technique)
Best for: Lipophilic derivatives or when the melting point is <100°C.
Oiling out occurs when the Liquid-Liquid Phase Separation (LLPS) boundary is crossed before the solubility curve. To fix this, we must bypass the LLPS region.
-
Determine Metastable Zone: Dissolve crude in hot solvent (e.g., EtOAc).[1][2]
-
Seed Preparation: Save a tiny amount of crude solid (or previously pure material).[2]
-
Controlled Cooling: Cool the solution only until it is slightly supersaturated but still hot (e.g., 50°C).
-
Seeding: Add the seed crystals.
-
Isothermal Aging: Hold the temperature at 50°C for 30-60 minutes. This allows the oil droplets to re-dissolve and deposit onto the crystal seeds (Ostwald ripening).
-
Slow Ramp: Cool at a rate of 5°C per hour to room temperature.
Workflow Visualization
The following diagram illustrates the physical workflow, emphasizing the critical control points for purity.
Figure 2: Operational workflow for high-purity crystallization.
References
-
Zolpidem Purification Protocols
-
General Recrystallization of Nitrogen Heterocycles
-
Solubility and Oiling Out Phenomena
-
Synthesis and Purification of Imidazo[1,2-a]pyridines
Sources
- 1. Crystal Correlation Of Heterocyclic Imidazo[1,2-a]pyridine Analogues and Their Anticholinesterase Potential Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nanobioletters.com [nanobioletters.com]
- 3. Chemjobber: Process Wednesday: Oiling out [chemjobber.blogspot.com]
- 4. US20080293946A1 - Process for Preparing Zolpidem Hemitartrate and Tartrate Polymorphs - Google Patents [patents.google.com]
- 5. pubs.acs.org [pubs.acs.org]
optimal reaction conditions for methylpyridine functionalization
Application Note & Protocol Guide
Topic: Optimal Reaction Conditions for the Functionalization of Methylpyridines
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of Methylpyridine Scaffolds
Methylpyridines, commonly known as picolines, are privileged heterocyclic motifs that form the structural core of numerous pharmaceuticals, agrochemicals, and functional materials. Their unique electronic properties and ability to engage in hydrogen bonding make them critical pharmacophores. However, the selective functionalization of the methyl group or the pyridine ring in the presence of the other is a significant synthetic challenge. The choice of strategy dictates the accessible chemical space and ultimately the success of a discovery campaign.
This guide provides an in-depth analysis of four primary strategies for methylpyridine functionalization. It moves beyond simple procedural lists to explain the underlying principles and rationale for specific reaction conditions, empowering researchers to troubleshoot and adapt these methods for their unique molecular targets.
Chapter 1: Direct C–H Activation of the Methyl Group
Direct C–H activation has emerged as the most elegant and atom-economical approach for functionalizing the picolyl methyl group. This strategy avoids the pre-functionalization steps required in classical methods, such as halogenation or deprotonation. Palladium and iridium-based catalytic systems are at the forefront of this field.
Methodology: Palladium-Catalyzed C(sp³)–H Arylation
Palladium catalysis is particularly effective for coupling the methyl group of 2-methylpyridines with aryl halides. The reaction often proceeds via a concerted metalation-deprotonation (CMD) mechanism, where the pyridine nitrogen acts as a transient directing group, facilitating the activation of the adjacent C–H bond.
Scientific Rationale:
-
Catalyst: Palladium(II) acetate (Pd(OAc)₂) is a common and reliable precursor.
-
Ligand: Monodentate phosphine ligands like P(o-tolyl)₃ or bulky biaryl phosphines are often crucial. They stabilize the palladium center, promote reductive elimination, and prevent catalyst decomposition.
-
Base: A weak base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is essential. It facilitates the C–H activation step and neutralizes the HX generated during the reaction. Stronger bases can lead to competing side reactions.
-
Solvent: High-boiling polar aprotic solvents such as toluene, xylene, or dioxane are typically required to achieve the necessary reaction temperatures (100-140 °C) for efficient C–H activation.
-
To an oven-dried Schlenk tube, add Pd(OAc)₂ (5.6 mg, 0.025 mmol, 2.5 mol%), and P(o-tolyl)₃ (15.2 mg, 0.05 mmol, 5 mol%).
-
Add K₂CO₃ (276 mg, 2.0 mmol).
-
Seal the tube with a rubber septum, and purge with argon or nitrogen for 15 minutes.
-
Under a positive pressure of argon, add 2-methylpyridine (93.1 mg, 1.0 mmol), 4-bromotoluene (171 mg, 1.0 mmol), and 3 mL of anhydrous toluene via syringe.
-
Place the sealed tube in a preheated oil bath at 120 °C.
-
Stir the reaction for 18-24 hours. Monitor progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate (20 mL), and filter through a pad of celite.
-
Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel to yield the desired 2-(4-methylbenzyl)pyridine.
Caption: Simplified catalytic cycle for the arylation of 2-methylpyridine.
Data Summary: C-H Activation Conditions
| Catalyst System | Methylpyridine Isomer | Typical Coupling Partner | Solvent | Temp (°C) | Avg. Yield (%) | Reference |
| Pd(OAc)₂ / P(o-tolyl)₃ | 2-methylpyridine | Aryl Bromides | Toluene | 120 | 60-85 | |
| [Ir(cod)OMe]₂ / dtbpy | 3- or 4-methylpyridine | B₂pin₂ | Cyclohexane | 80 | 70-95 | |
| Ru₃(CO)₁₂ / dppf | 2-methylpyridine | Aryl Ketones | Toluene | 135 | 50-75 |
Chapter 2: Radical Functionalization via Minisci Reaction
The Minisci reaction is a powerful tool for the direct functionalization of the pyridine ring itself, particularly when it is protonated. This electrophilic radical substitution is highly effective for introducing alkyl and acyl groups, primarily at the C2 and C4 positions, due to the electronic stabilization of the intermediate radical cation.
Methodology: Silver-Catalyzed Acylation of 4-Methylpyridine
This reaction utilizes a radical initiator to generate an acyl radical from a carboxylic acid, which then adds to the electron-deficient pyridine ring.
Scientific Rationale:
-
Acid: A strong acid, like trifluoroacetic acid (TFA), is crucial to protonate the pyridine nitrogen. This protonation significantly lowers the LUMO of the heterocycle, making it susceptible to attack by the nucleophilic radical.
-
Oxidant/Initiator: A persulfate salt, such as ammonium persulfate ((NH₄)₂S₂O₈), is used to oxidize the carboxylate, leading to decarboxylation and the formation of the desired radical. A catalytic amount of silver nitrate (AgNO₃) is often used to facilitate this process.
-
Solvent: Dichloromethane (DCM) or a biphasic system is common. The solvent must be stable to the oxidative and acidic conditions.
-
In a round-bottom flask, dissolve 4-methylpyridine (186 mg, 2.0 mmol) and pivalic acid (306 mg, 3.0 mmol) in 10 mL of DCM.
-
Add trifluoroacetic acid (0.31 mL, 4.0 mmol) to the solution and stir for 5 minutes.
-
Add silver nitrate (34 mg, 0.2 mmol, 10 mol%).
-
In a separate flask, dissolve ammonium persulfate (912 mg, 4.0 mmol) in 5 mL of water.
-
Add the aqueous persulfate solution to the DCM solution dropwise over 20 minutes at room temperature.
-
Heat the reaction to 40 °C and stir vigorously for 4 hours. The reaction should become dark.
-
After cooling, carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.
-
Separate the layers, and extract the aqueous layer with DCM (2 x 15 mL).
-
Combine the organic layers, dry over sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash chromatography to obtain 2-pivaloyl-4-methylpyridine.
Caption: Key steps in the Minisci radical functionalization pathway.
Chapter 3: Deprotonative Functionalization of the Methyl Group
The classical approach to functionalizing the picolyl methyl group relies on its enhanced acidity (pKa ≈ 30-35) compared to simple alkanes. Strong, non-nucleophilic bases can selectively deprotonate this position to generate a potent picolyl anion, which can then be trapped with a wide variety of electrophiles.
Methodology: Lithiation and Electrophilic Quench
This method requires stringent anhydrous and anaerobic conditions to prevent quenching of the highly reactive organolithium intermediate.
Scientific Rationale:
-
Base: Lithium diisopropylamide (LDA) or n-butyllithium (n-BuLi) are commonly used. LDA is often preferred due to its lower nucleophilicity, reducing the risk of competitive addition to the pyridine ring.
-
Solvent: Anhydrous ethereal solvents like tetrahydrofuran (THF) or diethyl ether are mandatory. They are polar enough to solvate the lithium cation but are unreactive towards the strong base.
-
Temperature: Extremely low temperatures (typically -78 °C) are critical. This prevents decomposition of the picolyl anion and minimizes side reactions, such as self-condensation or reaction with the solvent.
-
Electrophile: A wide range of electrophiles can be used, including aldehydes, ketones, alkyl halides, and carbon dioxide.
-
Set up an oven-dried, three-neck flask equipped with a thermometer, a nitrogen inlet, and a rubber septum.
-
Add anhydrous THF (20 mL) to the flask and cool it to -78 °C using a dry ice/acetone bath.
-
Add diisopropylamine (0.42 mL, 3.0 mmol) to the cold THF.
-
Slowly add n-butyllithium (1.2 mL of a 2.5 M solution in hexanes, 3.0 mmol) dropwise. The solution may turn slightly yellow. Stir at -78 °C for 30 minutes to pre-form the LDA.
-
Add 4-methylpyridine (0.19 mL, 2.0 mmol) dropwise. The solution will typically turn a deep red or brown color, indicating the formation of the picolyl anion. Stir for 1 hour at -78 °C.
-
Add benzaldehyde (0.20 mL, 2.0 mmol) dropwise. The deep color of the anion should dissipate upon addition.
-
Stir the reaction at -78 °C for an additional 2 hours.
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (10 mL).
-
Allow the mixture to warm to room temperature. Extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over magnesium sulfate, and concentrate.
-
Purify via column chromatography to yield 1-phenyl-2-(pyridin-4-yl)ethanol.
Caption: General workflow for generating a picolyl anion and trapping it with an electrophile.
References
-
Fan, X., Zhang, G., & Zhang, Y. (2011). Palladium-Catalyzed C–H Functionalization of Pyridines. Chemistry – A European Journal, 17(4), 1073-1081. Available at: [Link]
-
Ishiyama, T., Takagi, J., Ishida, K., Miyaura, N., Anastasi, N. R., & Hartwig, J. F. (2002). Mild Iridium-Catalyzed Borylation of Arenes. High Turnover Numbers, Room Temperature Reactions, and Isolation of a Potential Intermediate. Journal of the American Chemical Society, 124(3), 390-391. Available at: [Link]
-
Proctor, R. S., & Phipps, R. J. (2019). The Minisci Reaction in the Age of Photoredox Catalysis. Angewandte Chemie International Edition, 58(40), 14194-14207. Available at: [Link]
Application Note: Protocols for the Storage and Handling of Hygroscopic Pyridine Derivatives
Abstract
Pyridine and its derivatives are fundamental building blocks in pharmaceuticals, agrochemicals, and materials science. Many of these compounds are hygroscopic, readily absorbing moisture from the atmosphere. This moisture absorption can compromise sample integrity, alter reactivity, and lead to inconsistent experimental results. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the best practices for storing and handling hygroscopic pyridine derivatives to ensure their stability, purity, and performance.
The Challenge of Hygroscopicity in Pyridine Derivatives
The nitrogen atom in the pyridine ring, with its lone pair of electrons, is capable of forming hydrogen bonds with water molecules. This interaction is the primary driver of hygroscopicity. When a hygroscopic pyridine derivative absorbs atmospheric moisture, several detrimental effects can occur:
-
Chemical Degradation: Water can act as a reactant, leading to hydrolysis or other degradation pathways, fundamentally changing the chemical identity of the substance.[1] Some studies suggest that the presence of water can accelerate the pyrolysis of pyridine, altering reaction mechanisms and generating different intermediates.[2]
-
Altered Reactivity: The presence of water can protonate the pyridine nitrogen, forming pyridinium ions.[3] This changes the electronic properties and nucleophilicity of the molecule, potentially inhibiting desired reactions or causing unwanted side reactions.
-
Physical State Changes: Moisture absorption can cause crystalline solids to become sticky, oily, or even deliquesce into a saturated solution, making accurate weighing and dispensing impossible.[4]
-
Inaccurate Stoichiometry: If a compound has absorbed a significant amount of water, its measured mass will not correspond to the actual mass of the active molecule, leading to errors in reaction stoichiometry and concentration calculations.
Given these challenges, implementing rigorous storage and handling protocols is not merely a suggestion but a prerequisite for reproducible and reliable research.
Recommended Storage Protocols
Proper storage is the first line of defense against moisture contamination. The goal is to create a multi-barrier system that minimizes the exposure of the compound to atmospheric water vapor.
Primary Containment
The choice of the primary container is critical.
-
Material: Use glass bottles with tight-fitting, chemically resistant caps. Amber glass is recommended for light-sensitive derivatives.[5]
-
Sealing: Ensure caps have a PTFE (polytetrafluoroethylene) liner to provide a superior seal. For highly sensitive compounds, consider using bottles with a Sure/Seal™ septum cap, which allows for the removal of material via syringe under an inert atmosphere.[6][7]
-
Labeling: All containers must be clearly labeled with the chemical name, date received, and a clear warning, such as "HYGROSCOPIC - KEEP TIGHTLY SEALED".[6]
Secondary Containment & Atmospheric Control
Storing the primary container in a controlled, dry environment is essential.
-
Desiccators: For moderately hygroscopic compounds, storage in a desiccator cabinet is a standard practice.[5] A good seal is crucial; ensure the desiccator lid or door is properly greased or has an intact gasket.
-
Inert Atmosphere: For extremely hygroscopic or otherwise air-sensitive derivatives, storage in a glovebox maintained under a dry, inert atmosphere (e.g., nitrogen or argon) is the gold standard.[8][9]
Choice of Desiccant
The desiccant's role is to actively absorb any moisture within the secondary storage container.[10] The choice of desiccant depends on the required level of dryness and chemical compatibility.
| Desiccant Type | Adsorption Capacity & Speed | Regeneration | Key Considerations |
| Silica Gel (Indicating) | Good capacity at high RH (>40%). Slower acting. | Yes (by heating) | Ideal for general-purpose desiccators. The color change (e.g., blue to pink) provides a visual cue for saturation.[11] It is FDA-approved for direct contact with food and pharmaceuticals.[11] |
| Molecular Sieves (3Å or 4Å) | Excellent capacity, especially at low RH. Fast and aggressive adsorption.[12] | Yes (high heat, vacuum) | The preferred choice for highly sensitive compounds requiring a very dry environment.[12] The 3Å pore size is particularly effective as it excludes most solvent molecules while readily adsorbing water. |
| Calcium Sulfate (Drierite®) | Lower capacity but creates a very low RH. | Yes (by heating) | A good, general-purpose drying agent. It is chemically stable, non-toxic, and non-corrosive.[11] |
| Calcium Chloride | Very high moisture absorption rate. | No | Can become a liquid when saturated, requiring careful packaging to prevent leakage.[10] |
Note: Always check for chemical compatibility between the desiccant and the stored pyridine derivative, although reactions are rare in the vapor phase.[10]
Safe Handling Protocols & Workflows
Handling protocols must be adapted to the compound's sensitivity. The objective is to minimize the duration of exposure to the laboratory atmosphere during manipulation.
General Preparations (All Hygroscopic Compounds)
-
Read the SDS: Before handling any chemical, thoroughly read its Safety Data Sheet (SDS) to understand its specific hazards, required personal protective equipment (PPE), and emergency procedures.[4][13][14][15] For a common hygroscopic derivative like 4-Dimethylaminopyridine (DMAP), hazards include acute toxicity if swallowed or in contact with skin.[14][15]
-
Equilibration: Before opening, allow the container to warm to ambient laboratory temperature. Opening a cold container will cause moisture to condense on the product.
-
Minimize Exposure: Prepare all necessary equipment (spatulas, weigh boats, flasks) in advance to ensure the transfer process is as rapid as possible.
-
Re-sealing: Immediately and tightly reseal the primary container after dispensing the material. Wrap the cap and neck with Parafilm® for an extra barrier during short-term storage.
Protocol: Weighing a Moderately Hygroscopic Solid on the Bench
-
Work in an area with low humidity, if possible, and away from drafts.
-
Use a clean, dry weighing vessel.
-
Open the main container, quickly remove the estimated amount of solid needed, and immediately reseal the main container.
-
Place the approximate amount onto the weighing vessel and weigh it. Do not attempt to return excess material to the stock bottle to prevent contamination.
-
Transfer the weighed solid to its destination vessel (e.g., reaction flask) as quickly as possible.
Protocol: Handling Highly Hygroscopic Derivatives in a Glovebox
A glovebox provides the most secure environment for handling sensitive materials by maintaining an inert atmosphere with very low levels of oxygen and moisture.[16][17][18]
-
Preparation: Ensure the glovebox atmosphere is at the desired purity (typically <1 ppm H₂O). Place all necessary items (the chemical container, spatulas, weigh paper, balance, and receiving flasks) into the antechamber.
-
Purging: Evacuate and refill the antechamber with the inert glovebox gas.[19] This cycle should be repeated at least three times to remove atmospheric contaminants.[20]
-
Transfer: Bring the items from the antechamber into the main glovebox chamber.
-
Manipulation: Allow the chemical container to equilibrate to the glovebox temperature. Uncap the container and perform all manipulations (weighing, dispensing) inside the controlled atmosphere.
-
Sealing: Tightly seal the primary chemical container before removing it from the glovebox. If transferring a weighed sample out, ensure it is in a securely sealed vessel.
-
Removal: Place items to be removed back into the antechamber, seal the inner door, and then bring the antechamber to atmospheric pressure before opening the outer door.
Workflow for Handling Hygroscopic Pyridine Derivatives
Quality Control: Detecting Moisture Contamination
If moisture contamination is suspected, it is crucial to quantify the water content before using the material in a reaction.
Visual Inspection
The simplest, though least quantitative, method is visual inspection. Look for:
-
Clumping or caking of crystalline powders.
-
A change in appearance from a free-flowing solid to a sticky or syrupy consistency.
-
Complete deliquescence (dissolving in absorbed water).
Karl Fischer Titration
Karl Fischer (KF) titration is the gold standard for accurately determining the water content in a sample.[21] The principle is based on a stoichiometric reaction between iodine and water.[22][23]
-
Principle: Water reacts with iodine and sulfur dioxide in the presence of a base and an alcohol. The endpoint is reached when all the water is consumed, and excess iodine is detected, typically by a potentiometric electrode.[23]
-
Methods:
-
Volumetric KF: Best for samples with water content down to 1%.[22] An iodine-containing titrant is added to the sample dissolved in a KF solvent.
-
Coulometric KF: Ideal for samples with very low water content (ppm range).[21] Iodine is generated electrochemically in the titration cell, and the amount of water is calculated from the total charge required for the reaction.[22]
-
Experimental Protocol: General Volumetric Karl Fischer Titration
-
System Preparation: Take a suitable amount of KF solvent (e.g., methanol for water determination) in a dry titration flask.
-
Solvent Titration: Titrate the solvent with the Karl Fischer titrant until it is anhydrous (the "drift" is stable and low). This removes any residual water in the solvent and the cell.
-
Sample Addition: Accurately weigh a suitable amount of the hygroscopic pyridine derivative (typically containing 5-30 mg of water) and quickly transfer it into the titration flask.[24] Ensure the sample dissolves completely.
-
Sample Titration: Titrate the sample solution with the KF titrant under vigorous stirring until the stable endpoint is reached.[24]
-
Calculation: The instrument's software will calculate the water content based on the volume of titrant consumed and its predetermined titer.
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Compound is clumped or oily | Significant moisture absorption due to improper storage or a compromised container seal. | Do not use in a moisture-sensitive reaction. Attempt to dry the material under high vacuum. Verify water content with Karl Fischer titration. For pyridine itself, drying can be achieved by refluxing over KOH or CaH₂, followed by distillation.[25][26] |
| Inconsistent reaction yields | Inaccurate weighing due to absorbed water; altered reactivity of the pyridine derivative. | Re-evaluate storage and handling procedures. Use a glovebox for all manipulations.[8] Always quantify water content via Karl Fischer titration before use and adjust reactant mass accordingly. |
| Difficulty achieving anhydrous conditions in a reaction | Contamination from reagents or solvents. Glassware not properly dried. | Ensure all reagents are anhydrous. Use freshly distilled, dry solvents stored over molecular sieves. Oven-dry all glassware (e.g., 120 °C for >4 hours) and assemble it hot under a stream of inert gas.[20][27] |
Safety Precautions: A Case Study with 4-DMAP
4-Dimethylaminopyridine (4-DMAP) is a widely used, hygroscopic catalyst that is also highly toxic. Its SDS highlights the critical importance of safety.[13][28]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[15][29]
-
Engineering Controls: Handle only in a well-ventilated area or, preferably, a chemical fume hood to avoid inhaling dust or vapors.[13][30]
-
Toxicity: 4-DMAP is fatal in contact with skin and toxic if swallowed or inhaled.[14][15] Avoid all direct contact. Do not eat, drink, or smoke when handling this product.[13]
-
First Aid:
-
Skin Contact: Immediately wash with plenty of soap and water. Take off all contaminated clothing and seek immediate medical attention.[13]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and get immediate medical attention.[15]
-
Ingestion: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor immediately.[13]
-
-
Storage: Store locked up in a cool, dry, well-ventilated area away from incompatible materials like strong oxidizing agents.[31][32][33]
These precautions are representative for many pyridine derivatives, but it is imperative to consult the specific SDS for each compound before use.
References
-
A Complete Guide to the Applications of Laboratory Glove Boxes. (n.d.). Coy Lab. Retrieved February 19, 2026, from [Link]
-
Principle of Karl Fischer Titration. (2019, March 4). BYJU'S. Retrieved February 19, 2026, from [Link]
-
Air-free technique. (n.d.). Wikipedia. Retrieved February 19, 2026, from [Link]
-
Water Content: Karl Fischer. (2020, February 15). Monash University. Retrieved February 19, 2026, from [Link]
-
Working with Gloveboxes. (n.d.). ECH Scientific Limited. Retrieved February 19, 2026, from [Link]
-
The Role of Desiccants in Protecting Hygroscopic Chemicals. (2025, May 19). Ibis Scientific, LLC. Retrieved February 19, 2026, from [Link]
-
Water Determination (Karl Fischer Method). (n.d.). Japanese Pharmacopoeia. Retrieved February 19, 2026, from [Link]
-
Chemical Storage in Research Labs: Safety & Compliance. (n.d.). Apollo Scientific. Retrieved February 19, 2026, from [Link]
-
How to Safely Store Lab Chemicals and Reagents. (2025, October 15). B&M Scientific. Retrieved February 19, 2026, from [Link]
-
Guide to Safe Chemical Storage: Best Practices for the Industry. (2024, June 20). A&A Thermal. Retrieved February 19, 2026, from [Link]
-
Karl Fischer water content titration. (n.d.). Scharlab. Retrieved February 19, 2026, from [Link]
-
Karl Fischer Titration Guide for Water (Moisture) Determination. (n.d.). Mettler Toledo. Retrieved February 19, 2026, from [Link]
-
Top 6 Desiccant Types to Prevent Moisture Damage. (2019, February 13). Lab Supply Network. Retrieved February 19, 2026, from [Link]
-
Working with air and moisture sensitive compounds. (2008, April 12). Molecular Inorganic Chemistry - University of Groningen. Retrieved February 19, 2026, from [Link]
-
Choosing the Right Type of Desiccant is Quintessential for your Product's Shelf Life. (2021, March 8). CILICANT. Retrieved February 19, 2026, from [Link]
-
1.3C: Transferring Methods - Inert Atmospheric Methods. (2022, May 6). Chemistry LibreTexts. Retrieved February 19, 2026, from [Link]
-
Selecting the Right Desiccant. (2025, March 13). AGM Container Controls. Retrieved February 19, 2026, from [Link]
-
Understanding Desiccants: Function & Types. (2025, June 3). Edco Supply Co. Retrieved February 19, 2026, from [Link]
-
How to dry the pyridine? (2021, January 14). ResearchGate. Retrieved February 19, 2026, from [Link]
-
The MSDS HyperGlossary: Hygroscopic. (2025, October 18). Interactive Learning Paradigms, Incorporated. Retrieved February 19, 2026, from [Link]
-
Effects of water on pyridine pyrolysis. (2021, August 16). UCL Discovery. Retrieved February 19, 2026, from [Link]
-
Reactions of H + (pyridine) m (H 2 O) n and H + (NH 3 ) 1 (pyridine) m (H 2 O) n with NH 3 : experiments and kinetic modelling. (2012, March 16). Atmospheric Chemistry and Physics. Retrieved February 19, 2026, from [Link]
-
Humidity Controlled Glove Box. (n.d.). Jacomex. Retrieved February 19, 2026, from [Link]
-
Sprayed water microdroplets containing dissolved pyridine spontaneously generate pyridyl anions. (2022, March 14). PNAS. Retrieved February 19, 2026, from [Link]
-
Glove Boxes: Isolation & Containment Chambers. (n.d.). Terra Universal. Retrieved February 19, 2026, from [Link]
-
Mechanism of Pyridine Protonation in Water Clusters of Increasing Size. (2005, August 27). The Journal of Physical Chemistry A. Retrieved February 19, 2026, from [Link]
-
The Stability of Pyridine and Its Derivatives upon Chemical Attack under the Conditions of Primitive Earth. (n.d.). SAO/NASA Astrophysics Data System. Retrieved February 19, 2026, from [Link]
-
Drying pyridine. (2016, December 3). Reddit. Retrieved February 19, 2026, from [Link]
-
drying pyridine. (2009, January 14). IONiC / VIPEr. Retrieved February 19, 2026, from [Link]
-
A Novel Degradation Mechanism for Pyridine Derivatives in Alcaligenes faecalis JQ135. (n.d.). Applied and Environmental Microbiology. Retrieved February 19, 2026, from [Link]
-
Degradation of pyridines in the environment. (n.d.). Semantic Scholar. Retrieved February 19, 2026, from [Link]
-
Proposed degradation pathways of pyridine derivatives in bacteria... (n.d.). ResearchGate. Retrieved February 19, 2026, from [Link]
-
12 Safety Precautions To Follow When Handling Pyridine. (2024, October 1). Post Apple Scientific. Retrieved February 19, 2026, from [Link]
-
PYRIDINE. (n.d.). IPCS INCHEM. Retrieved February 19, 2026, from [Link]
-
Microbial Degradation of Pyridine and Pyridine Derivatives. (n.d.). Semantic Scholar. Retrieved February 19, 2026, from [Link]
-
Safety Data Sheet: Pyridine. (n.d.). Carl ROTH. Retrieved February 19, 2026, from [Link]
-
PYRIDINE FOR SYNTHESIS. (n.d.). Loba Chemie. Retrieved February 19, 2026, from [Link]
Sources
- 1. semanticscholar.org [semanticscholar.org]
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- 4. The MSDS HyperGlossary: Hygroscopic [ilpi.com]
- 5. How to Safely Store Lab Chemicals and Reagents - B&M Scientific [bmscientific.co.za]
- 6. apolloscientific.co.uk [apolloscientific.co.uk]
- 7. drying pyridine | VIPEr [ionicviper.org]
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- 9. terrauniversal.com [terrauniversal.com]
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- 11. Top 6 Desiccant Types to Prevent Moisture Damage - Lab Supply Network [laboratory-supply.net]
- 12. Choosing the Right Type of Desiccant is Quintessential for your Product’s Shelf Life - Desiccants To Oxygen Absorbents [cilicant.com]
- 13. jubilantingrevia.com [jubilantingrevia.com]
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- 15. content.labscoop.com [content.labscoop.com]
- 16. Working with Gloveboxes - ECH Scientific Limited [echscientific.com]
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- 30. lobachemie.com [lobachemie.com]
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- 33. PYRIDINE [training.itcilo.org]
Application Note: Rapid Microwave-Assisted Synthesis of 4-(1H-Imidazol-4-yl)-2-methylpyridine
Introduction
The imidazole-pyridine scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active compounds.[1] These include agents with applications as kinase inhibitors, antifungal agents, and other therapeutic targets. The specific compound, 4-(1H-Imidazol-4-yl)-2-methylpyridine, holds significant interest for drug discovery and development professionals due to its potential as a versatile intermediate for creating diverse chemical libraries. Traditional synthetic methods for such heterocyclic systems often involve lengthy reaction times, harsh conditions, and can result in low yields.[2]
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technology to overcome these limitations.[3] By directly and efficiently heating the reaction mixture, microwave irradiation dramatically accelerates reaction rates, often leading to higher yields, improved product purity, and cleaner reaction profiles.[4][5] This application note provides a detailed protocol for a rapid and efficient synthesis of 4-(1H-Imidazol-4-yl)-2-methylpyridine utilizing microwave technology. The proposed strategy is based on established synthetic transformations for imidazole ring formation, adapted for microwave-assisted conditions.[6][7]
Proposed Synthetic Strategy
The synthesis of 4-(1H-Imidazol-4-yl)-2-methylpyridine can be efficiently achieved in a two-step sequence starting from the commercially available 2-methyl-4-acetylpyridine. The strategy involves an initial α-bromination of the acetyl group, followed by a microwave-assisted cyclocondensation reaction with a suitable source of the imidazole ring's remaining atoms, such as formamide or ammonium acetate. This approach is a variation of the well-established Debus-Radziszewski imidazole synthesis.[2][6]
Step 1: α-Bromination of 2-methyl-4-acetylpyridine
The first step involves the selective bromination of the methyl group of the acetyl moiety to yield the key intermediate, 2-bromo-1-(2-methylpyridin-4-yl)ethan-1-one. This reaction is typically carried out using a brominating agent like bromine in a suitable solvent.
Step 2: Microwave-Assisted Imidazole Ring Formation
The α-bromoketone intermediate is then subjected to a cyclocondensation reaction with a source of ammonia and a single carbon, such as formamide or ammonium acetate, under microwave irradiation. This step rapidly constructs the imidazole ring, yielding the desired product.
Experimental Protocols
PART 1: Synthesis of 2-bromo-1-(2-methylpyridin-4-yl)ethan-1-one (Intermediate)
Materials and Equipment:
-
2-methyl-4-acetylpyridine
-
Bromine (Br₂)
-
Glacial acetic acid
-
Round-bottom flask with a dropping funnel and magnetic stirrer
-
Ice bath
-
Standard laboratory glassware
Procedure:
-
In a well-ventilated fume hood, dissolve 2-methyl-4-acetylpyridine (1.0 eq) in glacial acetic acid in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Slowly add a solution of bromine (1.0 eq) in glacial acetic acid from the dropping funnel with constant stirring.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into ice-cold water to precipitate the product.
-
Neutralize the solution with a suitable base (e.g., sodium bicarbonate solution) until the effervescence ceases.
-
Filter the resulting solid, wash with cold water, and dry under vacuum to obtain the crude 2-bromo-1-(2-methylpyridin-4-yl)ethan-1-one. This intermediate can be used in the next step without further purification.
Causality and Insights: The use of glacial acetic acid as a solvent facilitates the enolization of the ketone, which is the reactive species in electrophilic α-halogenation. The slow addition of bromine at low temperature helps to control the exothermicity of the reaction and minimize side product formation.
PART 2: Microwave-Assisted Synthesis of 4-(1H-Imidazol-4-yl)-2-methylpyridine
Materials and Equipment:
-
2-bromo-1-(2-methylpyridin-4-yl)ethan-1-one (from Part 1)
-
Formamide or Ammonium acetate
-
Microwave synthesis reactor with sealed reaction vessels
-
Magnetic stirrer bars
-
Ethanol (optional, as a solvent)
Microwave Protocol:
-
Place the crude 2-bromo-1-(2-methylpyridin-4-yl)ethan-1-one (1.0 eq) and a magnetic stirrer bar into a dedicated microwave reaction vessel.
-
Add a significant excess of formamide (e.g., 10-20 equivalents) or ammonium acetate (e.g., 5-10 equivalents). The reaction can be performed neat or with a minimal amount of a high-boiling polar solvent like ethanol.
-
Seal the vessel according to the manufacturer's instructions.
-
Place the vessel in the microwave reactor cavity.
-
Irradiate the reaction mixture at a constant temperature of 120-150°C for 5-20 minutes. The reaction progress can be optimized by varying the temperature and time.
-
After the reaction is complete, cool the vessel to room temperature using the instrument's cooling system before carefully opening it.
Data Presentation: Reaction Parameters
| Parameter | Value | Rationale |
| Temperature | 120-150 °C | To provide sufficient activation energy for the cyclocondensation while minimizing decomposition. |
| Time | 5-20 minutes | Microwave heating significantly reduces reaction times compared to conventional methods.[3] |
| Microwave Power | Dynamic | The power will be automatically adjusted by the reactor to maintain the set temperature. |
| Solvent | Formamide (neat) or Ethanol | Formamide acts as both a reactant and a high-dielectric solvent. Ethanol is a good polar solvent for microwave heating. |
Causality and Insights: Microwave irradiation provides rapid and uniform heating of the polar reactants, leading to a significant acceleration of the reaction rate.[4] Formamide or ammonium acetate serves as the source of ammonia and the C2 carbon of the imidazole ring. The excess of these reagents drives the reaction to completion.
Purification and Characterization
Work-up and Purification:
-
After cooling, dilute the reaction mixture with water.
-
Make the solution basic by adding a concentrated solution of sodium hydroxide or potassium carbonate.
-
Extract the aqueous layer multiple times with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using a gradient of dichloromethane and methanol as the eluent.
Expected Characterization Data:
The identity and purity of the synthesized 4-(1H-Imidazol-4-yl)-2-methylpyridine can be confirmed by standard analytical techniques.
| Technique | Expected Results |
| ¹H NMR | Signals corresponding to the methyl group protons on the pyridine ring, aromatic protons of both the pyridine and imidazole rings, and the N-H proton of the imidazole. The pyridine protons will exhibit characteristic coupling patterns. |
| ¹³C NMR | Resonances for the methyl carbon and the aromatic carbons of the pyridine and imidazole rings. |
| Mass Spec. | The mass spectrum should show the molecular ion peak corresponding to the molecular weight of the product (C₉H₉N₃).[8] |
Visualization of Workflow and Mechanism
Experimental Workflow Diagram:
Caption: Workflow for the synthesis of 4-(1H-Imidazol-4-yl)-2-methylpyridine.
Proposed Reaction Mechanism Diagram:
Caption: Proposed mechanism for imidazole ring formation.
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Bromine is highly corrosive and toxic. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Microwave synthesis should only be carried out in a dedicated microwave reactor designed for chemical synthesis.[9] Do not use a domestic microwave oven.
-
Ensure that the reaction vessel is properly sealed to prevent leakage and pressure buildup beyond the vessel's limits.
-
Always allow the reaction vessel to cool to a safe temperature before opening.
Conclusion
This application note details a robust and efficient microwave-assisted method for the synthesis of 4-(1H-Imidazol-4-yl)-2-methylpyridine. The protocol offers significant advantages over traditional heating methods, including a drastic reduction in reaction time and potentially higher yields. This method is highly valuable for researchers in medicinal chemistry and drug discovery, enabling rapid access to this important heterocyclic building block for further chemical exploration.
References
-
Rasayan Journal of Chemistry. (n.d.). EFFICIENT SYNTHESIS AND CHARACTERISATION OF IMIDAZOLES UNDER MICROWAVE IRRADIATION. Retrieved from [Link]
-
PubMed. (2010, March 1). Discovery and initial SAR of pyrimidin-4-yl-1H-imidazole derivatives with antiproliferative activity against melanoma cell lines. Retrieved from [Link]
-
Der Pharma Chemica. (n.d.). Review: A convenient approach for the synthesis of imidazole derivatives using microwaves. Retrieved from [Link]
-
IISTE.org. (n.d.). A Convenient Approach for the Synthesis of Ingenous Imidazole Derivatives Using Microwaves. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Microwave Synthesis. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
-
PMC. (n.d.). Microwave-assisted preparation of polysubstituted imidazoles using Zingiber extract synthesized green Cr2O3 nanoparticles. Retrieved from [Link]
-
PubMed. (n.d.). Discovery and initial SAR of pyrimidin-4-yl-1H-imidazole derivatives with antiproliferative activity against melanoma cell lines. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
-
International Journal of Pharmaceutical Research and Applications (IJPRA). (n.d.). A Convenient Approach in the Synthesis of Imidazole Derivatives Using Debus Radziszewski Reaction. Retrieved from [Link]
-
PMC. (n.d.). Facile Synthesis of Optically Active Imidazole Derivatives. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 4,5-Substituted Imidazoles by a Fast Condensation of 1,2-Diketones and Urotropine in Heterogeneous Medium. Retrieved from [Link]
-
Scribd. (n.d.). Microwave Synthesis for Chemists. Retrieved from [Link]
-
Indian Academy of Sciences. (n.d.). Design, synthesis and characterization of 1H-pyridin-4-yl-3,5- disubstituted indazoles and their AKT inhibition. Retrieved from [Link]
-
WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (2020, July 26). a review article on synthesis of imidazole derivatives. Retrieved from [Link]
-
Spectral Database for Organic Compounds, SDBS. (n.d.). N-(4-Pyridyl)pyridinium chloride hydrochloride(5421-92-1) 1H NMR spectrum. Retrieved from [Link]
-
MDPI. (2020, May 29). Pd(PPh3)4 Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug. Retrieved from [Link]
-
PubChemLite. (n.d.). 4-(1h-imidazole-2-carbonyl)pyridine (C9H7N3O). Retrieved from [Link]
-
NIH. (n.d.). 4-[5-(4-Fluorophenyl)-1H-imidazol-4-yl]pyridine. Retrieved from [Link]
Sources
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- 3. Microwave-assisted preparation of polysubstituted imidazoles using Zingiber extract synthesized green Cr2O3 nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iiste.org [iiste.org]
- 5. scribd.com [scribd.com]
- 6. Bot Verification [rasayanjournal.co.in]
- 7. Facile Synthesis of Optically Active Imidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PubChemLite - 4-(1h-imidazole-2-carbonyl)pyridine (C9H7N3O) [pubchemlite.lcsb.uni.lu]
- 9. Imidazole synthesis [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-(1H-Imidazol-4-yl)-2-methylpyridine
Topic: Yield Optimization & Troubleshooting Guide Code: TSC-SYN-IMID-PYR-04 Audience: Medicinal Chemists, Process Chemists Status: Active
Executive Summary & Diagnostic Workflow
The Core Challenge: The synthesis of 4-(1H-Imidazol-4-yl)-2-methylpyridine (Target 3 ) typically proceeds via the bromination of 4-acetyl-2-methylpyridine followed by cyclization. Users frequently report yields below 30% due to three convergent failure modes:
-
Regioselectivity Loss: Competitive bromination of the activated 2-methyl group vs. the acetyl group.
-
Polymerization: Thermal degradation of the
-bromo ketone intermediate during harsh formamide cyclization. -
Isolation Failure: Loss of the amphoteric product into the aqueous phase during workup.[1]
Diagnostic Flowchart: Before adjusting parameters, identify your specific failure point using the logic tree below.
Figure 1: Diagnostic logic for yield loss in imidazole-pyridine synthesis.
Critical Protocol Optimization (Step-by-Step)
Phase 1: Selective Bromination of 4-Acetyl-2-methylpyridine
The Pitfall: Using NBS/AIBN (Radical conditions).[1][2] Why it fails: The 2-methyl position on the pyridine ring is "picolinic" and highly susceptible to radical bromination. Using NBS often results in a mixture of acetyl-brominated and methyl-brominated products.
The Fix: Use Acid-Catalyzed Electrophilic Bromination . By using HBr/Acetic Acid, you protonate the pyridine nitrogen (deactivating the ring and the 2-methyl group toward electrophiles) while promoting the enolization of the acetyl group, which then reacts with bromine.[1]
Optimized Protocol:
-
Dissolve: 4-acetyl-2-methylpyridine (1.0 eq) in 33% HBr in Acetic Acid (5.0 vol).
-
Control: Cool to 0–5 °C.
-
Add: Br
(1.05 eq) dropwise over 1 hour. Crucial: Do not let temp rise above 10 °C. -
Monitor: Look for the disappearance of the red bromine color.[1]
-
Workup: Dilute with Et
O (precipitates the hydrobromide salt of the product). Filter the solid.[1] Do not neutralize yet. The salt is more stable than the free base.
| Parameter | Standard (Risky) | Optimized (Recommended) |
| Reagent | NBS / AIBN | Br |
| Mechanism | Radical Substitution | Electrophilic Addition (via Enol) |
| Selectivity | Poor (Attacks 2-Me) | High (Attacks Acetyl) |
| Stability | Low (Free base degrades) | High (HBr salt precipitates) |
Phase 2: The Cyclization (The "Tar" Problem)
The Pitfall: The "Classic" Bredereck Reaction (Neat Formamide at 160 °C).[1]
Why it fails: The
The Fix: Formamidine Acetate Condensation . Using formamidine acetate allows the reaction to proceed at much lower temperatures (80 °C) and provides both nitrogen atoms for the imidazole ring in a cleaner mechanistic pathway.[1]
Optimized Protocol:
-
Suspend: The bromoketone HBr salt (from Phase 1) in Ethanol (10 vol).
-
Add: Formamidine acetate (4.0 eq). Note: Excess is required to act as a buffer.[1]
-
Reflux: Heat to 75–80 °C for 4–6 hours.
-
Observation: The reaction should turn dark orange, not black.
-
Quench: Remove solvent in vacuo to obtain a residue.[1]
Phase 3: Workup & Isolation (The "Yield Killer")
The Pitfall: Standard extraction with EtOAc/Water.[1] Why it fails: The product, 4-(1H-Imidazol-4-yl)-2-methylpyridine, is amphoteric .
-
pH < 4: Protonated pyridine + Protonated imidazole (Highly water soluble).[1]
-
pH > 12: Deprotonated imidazole (N-H becomes N
) (Water soluble).[1] -
pH 8–9: Neutral species (Least water soluble, extractable).[1]
The Fix: Isoelectric Point Precipitation / Salting Out.
Troubleshooting Q&A:
Q: I see the product in the aqueous layer by LCMS, but it won't extract into DCM. A: You are likely outside the isoelectric window.[1]
-
Dissolve the crude residue in minimal water.[1]
-
Carefully adjust pH to 8.5 using saturated NaHCO
(do not use NaOH, it might overshoot).[1] -
Saturate the aqueous phase with NaCl (Salting out).[1]
-
Extract with THF:EtOAc (1:1) or n-Butanol .[1] Simple EtOAc is often too non-polar for this imidazole.[1]
Alternative Synthetic Route (Plan B)
If the bromination route consistently yields <20% due to substrate instability, switch to the TosMIC (Van Leusen) synthesis. This route avoids the unstable bromo-ketone entirely.
Reaction Scheme:
4-Cyano-2-methylpyridine + TosMIC
Figure 2: The Van Leusen Imidazole Synthesis pathway.
Pros: Higher purity, fewer side reactions.[1] Cons: TosMIC is more expensive; reaction requires anhydrous conditions.[1]
References
-
Bioorganic & Medicinal Chemistry Letters (2020). Discovery of 4-((1-(1H-imidazol-2-yl)alkoxy)methyl)pyridines as a new class of Trypanosoma cruzi growth inhibitors.[3] (Describes imidazole-pyridine synthesis conditions and workup).
-
Journal of Medicinal Chemistry (2016). Synthesis and biological evaluation of substituted imidazolidine derivatives. (General procedures for imidazole cyclization).
-
PubChem Compound Summary. 4-(1H-Imidazol-2-yl)pyridine.[4] (Physical properties and pKa data for workup optimization). [1]
-
Chemical Communications (2011). Efficient synthesis of substituted pyridines.[1] (Background on pyridine ring reactivity and 2-methyl activation).
Disclaimer: This guide is intended for qualified research personnel. Always review Safety Data Sheets (SDS) for Formamide, Bromine, and Pyridine derivatives before handling.[1] Formamide is a known teratogen.
Sources
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- 2. daneshyari.com [daneshyari.com]
- 3. Discovery of 4-((1-(1H-imidazol-2-yl)alkoxy)methyl)pyridines as a new class of Trypanosoma cruzi growth inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 4-(1H-Imidazol-2-yl)-pyridine | C8H7N3 | CID 316817 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting HPLC Peak Tailing for Basic Pyridine Compounds
A Senior Application Scientist's Guide to Achieving Peak Symmetry
Welcome to the technical support center for chromatographers. This guide is designed for researchers, scientists, and drug development professionals who encounter the common, yet frustrating, issue of peak tailing when analyzing basic compounds, particularly pyridine and its derivatives. As a senior application scientist, my goal is to provide not just a list of steps, but a logical framework for diagnosing and solving the problem, grounded in the fundamental chemistry of the separation.
Part 1: Frequently Asked Questions - Understanding the Root Cause
This section addresses the foundational questions about why basic compounds like pyridines are particularly susceptible to peak tailing in reversed-phase HPLC.
Q1: What exactly is peak tailing and how is it measured?
A: In an ideal chromatographic separation, a peak should be symmetrical and resemble a Gaussian distribution. Peak tailing is a distortion where the latter half of the peak is drawn out and returns to the baseline slowly. This is not just a cosmetic issue; it compromises accurate peak integration, reduces resolution between adjacent peaks, and can obscure low-level impurities.[1][2]
The degree of tailing is quantified using the USP Tailing Factor (Tf) or the Asymmetry Factor (As) . A value of 1.0 indicates a perfectly symmetrical peak. A value greater than 1 indicates tailing, while a value less than 1 signifies fronting.[1] Many analytical methods require a tailing factor below a specified limit, often less than 1.5 or 2.0.[3]
Q2: Why are my pyridine compounds showing significant peak tailing on a standard C18 column?
A: This is the most common challenge when analyzing basic compounds. The root cause is a secondary retention mechanism that interferes with the primary hydrophobic (reversed-phase) separation.[3][4]
The issue stems from the surface chemistry of the silica used to make most HPLC columns. The silica surface has residual silanol groups (Si-OH). These silanols are weakly acidic, with a pKa typically in the range of 3.5 to 4.5.[5] Most pyridine derivatives are basic, with a pKa around 5 to 6.[6]
Here's the problematic interaction:
-
At a mid-range mobile phase pH (e.g., pH 4-7), the basic pyridine analyte is protonated and carries a positive charge.
-
Simultaneously, the acidic silanol groups are deprotonated and carry a negative charge (Si-O⁻).
-
This leads to a strong ionic interaction (ion-exchange) between the positively charged analyte and the negatively charged stationary phase.[1][7]
Because some analyte molecules undergo this strong secondary interaction while others do not, the molecules that are "stuck" on the silanol sites elute later, resulting in a tailed peak.[7]
Below is a diagram illustrating this detrimental interaction and the primary strategies used to overcome it, which will be discussed in this guide.
Caption: Interaction causing peak tailing and mitigation strategies.
Part 2: Systematic Troubleshooting - A Step-by-Step Approach
Effective troubleshooting is a process of elimination, starting with the simplest and most impactful variables. This section provides a logical workflow to diagnose and resolve peak tailing.
Q3: I'm seeing tailing peaks. Where do I start?
A: Begin with the most likely culprits: the mobile phase chemistry and its interaction with your analyte and column. Before making significant changes, confirm the basics:
-
System Check: Has the system been performing well with other methods? If not, the issue could be hardware-related (e.g., leaks, plugged frits, excessive extra-column volume).[8][9]
-
Sample Solvent: Is your sample dissolved in a solvent stronger than the mobile phase? This can cause peak distortion. Whenever possible, dissolve your sample in the initial mobile phase.
-
Column Age: Is the column old or has it been used under harsh conditions (e.g., high pH)? Column degradation can expose more active silanol sites.
If these are checked, the next logical step is to optimize the mobile phase.
Caption: Systematic troubleshooting workflow for peak tailing.
Q4: How do I correctly adjust the mobile phase pH?
A: Adjusting the pH is the most powerful tool to improve peak shape for ionizable compounds like pyridines.[10][11] The goal is to shift the pH away from the "problem zone" where both analyte and silanols are ionized.[12]
-
Low pH Strategy (Recommended Start): Lowering the mobile phase pH to between 2.5 and 3.0 is highly effective.[3] At this pH, the residual silanol groups are fully protonated (neutral), which eliminates the ion-exchange interaction causing the tailing.[13][14] Your basic pyridine will be fully protonated (charged), which is acceptable.
-
High pH Strategy (Advanced): Raising the pH to above 8 makes the basic pyridine analyte neutral, which also eliminates the ionic interaction and can produce excellent peak shapes. However, this requires a specialized pH-stable column , as standard silica columns will rapidly degrade and dissolve at pH > 8.[15]
| Strategy | Mobile Phase pH | Analyte (Pyridine) State | Stationary Phase (Silanol) State | Pros | Cons |
| Low pH | pH 2.5 - 3.0 | Protonated (+) | Neutral (Protonated) | Compatible with most silica columns, highly effective for tailing reduction.[3][13] | May alter selectivity, retention time may change. |
| Mid pH | pH 4.0 - 7.0 | Protonated (+) | Deprotonated (-) | (None for basic compounds) | Causes severe peak tailing due to strong ionic interactions. [1] |
| High pH | pH > 8.0 | Neutral | Deprotonated (-) | Excellent peak shape, alternative selectivity. | Requires a special pH-stable column. Standard silica will dissolve. |
Table 1: Comparison of Mobile Phase pH Strategies for Pyridine Analysis
Experimental Protocol 1: Mobile Phase pH Adjustment (Low pH)
Prepare Aqueous Phase: Start with your current aqueous mobile phase (e.g., HPLC-grade water).
Select an Acid:
Add Acid: Add the selected acid to the aqueous phase. For example, add 1.0 mL of formic acid to a 1 L volumetric flask and bring to volume with water. This will typically yield a pH between 2.5 and 2.8.[15]
Measure and Buffer (Optional but Recommended):
Measure the pH of the aqueous solution.
For maximum reproducibility, prepare a buffer. A 10-20 mM potassium phosphate buffer adjusted to pH 2.5 is ideal for UV methods.[13] For LC-MS, a 10-20 mM ammonium formate buffer is preferred.[17] A proper buffer resists small changes in pH, making the method more robust.[12]
Equilibrate and Test: Flush the column with the new mobile phase for at least 10-15 column volumes before injecting your sample. Observe the peak shape and retention time.
Q5: My pH is correct, but I still see some tailing. What's next?
A: If pH adjustment alone is insufficient, especially on older columns, you can use a mobile phase additive to "mask" the problematic silanol sites.
Use a Competitive Amine (Silanol Suppressor): Adding a small, basic amine like triethylamine (TEA) to the mobile phase can dramatically improve peak shape.[13] The TEA is a stronger base than the pyridine analyte and will preferentially interact with the active silanol sites, effectively shielding them from your compound.[9]
Experimental Protocol 2: Using a Competitive Amine Additive (TEA)
Start with a Low pH Mobile Phase: Prepare your buffered or acidified aqueous mobile phase as described in Protocol 1 (e.g., water with 0.1% formic acid).
Add Triethylamine (TEA): Using a micropipette, add a small concentration of TEA to the prepared aqueous mobile phase. A typical starting concentration is 0.05% to 0.1% v/v (5 to 10 mM).[13]
Mix Thoroughly: Ensure the TEA is fully dissolved and the solution is homogeneous. Re-adjust pH if necessary, as TEA is basic.
Equilibrate and Test: Flush the column thoroughly with the new TEA-containing mobile phase.
Important Considerations:
TEA can shorten column lifetime by accelerating the hydrolysis of the stationary phase.[13]
TEA is not volatile and is generally not suitable for LC-MS analysis as it can contaminate the source.
Always dedicate a column to methods using TEA, as it can be difficult to completely wash out.
Part 3: Advanced Solutions - Column Technology and Special Cases
If mobile phase optimization doesn't fully resolve the issue, the problem may lie with the stationary phase itself or more complex sample interactions.
Q6: When should I consider changing my HPLC column?
A: If you consistently struggle with peak shape for basic compounds despite mobile phase optimization, your column may not be suitable. Modern column technology offers several solutions.[18]
| Column Type | Description | Best For |
| High-Purity, End-Capped (Type B Silica) | Modern C18/C8 columns made from high-purity silica with aggressive end-capping to cover most residual silanols. This is the modern standard.[5][18] | General purpose analysis of basic compounds at low pH. |
| Polar-Embedded Phase | The alkyl chain (e.g., C18) has a polar group (amide, carbamate) embedded near the silica surface. This shields silanols from basic analytes.[1][19] | Improving peak shape for bases without additives; offers alternative selectivity. |
| Phenyl Phase | Uses phenyl groups instead of alkyl chains. Offers different selectivity through pi-pi interactions and can be beneficial for aromatic bases like pyridine.[20] | Analytes with aromatic rings where C18 provides poor selectivity or peak shape. |
| High pH Stable (Hybrid/Polymeric) | Made from hybrid organic/inorganic particles or polymeric material that resists dissolution at high pH (up to pH 11-12). | Operating at high pH to analyze basic compounds in their neutral state for excellent peak shape. |
Table 2: Guide to HPLC Column Selection for Basic Pyridine Compounds
Q7: My pyridine sample is a hydrochloride salt, and the peak is very broad and distorted. Why?
A: This is a classic problem of mismatched counter-ions.[6] When you inject a sample as a salt (e.g., pyridine-HCl), the analyte exists as a cation (pyridinium) and an anion (chloride). If your mobile phase does not contain chloride ions, the pyridinium cation can transiently pair with whatever anions are present (e.g., formate, acetate, phosphate).[21] This creates a mixture of ion-pairs with slightly different chromatographic properties, resulting in a very broad, smeared-out peak.[21]
Solution: The key is to "swamp" the system with a consistent counter-ion.
-
Add a Competing Salt: The most common solution is to add a high concentration (e.g., 25-50 mM) of a salt like ammonium acetate or ammonium formate to your mobile phase. This provides a consistent ion-pairing environment for all analyte molecules, resulting in a much sharper peak.
-
Match the Counter-Ion: If possible, use a mobile phase that contains the same counter-ion as your sample salt (e.g., add a small amount of NaCl if analyzing a hydrochloride salt), though this is less common and may not be compatible with all systems.[21]
By systematically addressing the interactions between your basic analyte, the mobile phase, and the stationary phase, you can overcome peak tailing and develop robust, reproducible HPLC methods for pyridine compounds.
References
-
Troubleshooting Peak Shape Problems in HPLC - Waters Corporation.
-
HPLC Tech Tip: Peak Tailing of Basic Analytes - Phenomenex.
-
What Causes Peak Tailing in HPLC? - Chrom Tech, Inc.
-
HPLC Troubleshooting Guide - Sigma-Aldrich (Merck).
-
Peak Tailing in HPLC - Element Lab Solutions.
-
Study of Secondary Interaction Based on Residual Silanol Groups for Reversed-Phase Liquid Chromatography II - ChromaNik Technologies Inc. (Pittcon 2009).
-
HPLC Troubleshooting Mini Guide - Peak Issues - Phenomenex.
-
Leveraging Mobile Phase pH to Optimize Separations - Waters Corporation.
-
Exploring the Role of pH in HPLC Separation - Moravek.
-
Improve Chromatographic Separations: Consider Mobile Phase pH & Analyte pKa - Phenomenex.
-
Tips and Tricks of HPLC System Troubleshooting - Agilent.
-
An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting - International Journal of Creative Research Thoughts.
-
The Importance Of Mobile Phase PH in Chromatographic Separations - Industry News.
-
The LCGC Blog: Do You Really Know Your Stationary-Phase Chemistry? - LCGC International.
-
Choice of Buffer for the Analysis of Basic Peptides in Reversed-Phase HPLC - LCGC North America.
-
An Introduction to Peak Tailing, Fronting and Splitting in Chromatography - ACD/Labs.
-
Base-Deactivated HPLC Column? Understanding Silanol Activity and TYPE-C™ Technology - Microsolv Technology Corporation.
-
LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? - Restek.
-
A Guide to HPLC and LC-MS Buffer Selection - Advanced Chromatography Technologies.
-
Ion exchange chromatography - Indo American Journal of Pharmaceutical Sciences.
-
What is the effect of free silanols in RPLC and how to reduce it? - Pharma Growth Hub.
-
Buffers and Eluent Additives for HPLC Method Development - Element Lab Solutions.
-
HPLC Methods for analysis of Pyridine - HELIX Chromatography.
-
Reversed-phase HPLC Buffers - MilliporeSigma (Merck).
-
The 10 best biological buffers for chromatography - Hopax Fine Chemicals.
-
Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography - PubMed.
-
HPLC Tech Tip: Basic Analytes and High pH - Phenomenex.
-
Mobile Phase Additives: Enhancing Chromatographic Separations and Sensitivity - Journal of Chromatography & Separation Techniques.
-
Unlocking the Potential of Organic Modifiers in Reversed-Phase Liquid Chromatography - Journal of Chromatography & Separation Techniques.
-
Different Types of Stationary Phases in Liquid Chromatography - Veeprho.
-
Technical Support Center: Chromatographic Purification of Pyridine Derivatives - Benchchem.
-
A Complete Guide to Mobile Phase and Stationary Phase in HPLC - Lab-Tech.
-
Should an Additive be Added to your HPLC Eluent? - LCGC International.
-
Avoiding Reversed-Phase Chromatography Problems Through Informed Method Development Practices - LCGC International.
-
HPLC conditions for basic compound? - Chromatography Forum.
-
Isolation and analysis of pyridine nucleotides and related compounds by liquid chromatography - PubMed.
-
Mobile Phase Optimization: A Critical Factor in HPLC - Phenomenex.
-
Method for pyridine amine derivative - Chromatography Forum.
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Technical Support Center: Navigating the Synthesis of Imidazole Derivatives
Welcome to the technical support center dedicated to the synthesis of imidazole derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into minimizing side reactions and optimizing yields during imidazole ring formation. Here, we move beyond simple protocols to explain the "why" behind experimental choices, empowering you to troubleshoot effectively and achieve robust, reproducible results.
Troubleshooting Guide: Common Issues in Imidazole Synthesis
This section addresses specific challenges you may encounter during your experiments, offering detailed explanations and actionable solutions.
Issue 1: Low Yield in Debus-Radziszewski Synthesis
Question: I am consistently obtaining low yields in my Debus-Radziszewski reaction. What are the common culprits and how can I improve my product output?
Answer: The Debus-Radziszewski synthesis, a multicomponent reaction between a 1,2-dicarbonyl compound, an aldehyde, and ammonia or a primary amine, is a cornerstone of imidazole synthesis.[1] However, its yield can be sensitive to several factors.
Underlying Causes and Strategic Solutions:
-
Suboptimal Reaction Conditions: Temperature and reaction time are critical. Inadequate heat can lead to an incomplete reaction, while prolonged heating can cause product degradation or the formation of polymeric byproducts.
-
Expert Recommendation: Monitor your reaction progress diligently using Thin Layer Chromatography (TLC).[2][3] For many Debus-Radziszewski reactions, reflux temperatures are optimal.[4] The use of microwave irradiation has been shown to dramatically reduce reaction times and improve yields by providing efficient and uniform heating.[2][5]
-
-
Catalyst Choice (or Lack Thereof): While the classic reaction can proceed without a catalyst, the addition of a suitable catalyst can significantly enhance the reaction rate and yield.
-
Solvent Effects: The solvent plays a crucial role in the solubility of reactants and can influence the reaction pathway.[8]
-
Expert Recommendation: While ethanol is a common solvent, exploring other options can be beneficial.[4] For instance, a mixture of ethanol and water can sometimes lead to higher yields.[8] Solvent-free conditions, particularly in conjunction with microwave irradiation, have also been reported to be highly effective.[2][9]
-
-
Stoichiometry of Reactants: An improper ratio of reactants can lead to the formation of side products or leave starting materials unreacted.
Workflow for Optimizing Debus-Radziszewski Synthesis:
Caption: Troubleshooting workflow for low yields in Debus-Radziszewski synthesis.
Issue 2: Formation of Oxazole Byproducts
Question: I am observing the formation of oxazoles as a side product in my imidazole synthesis. How can I suppress this competing reaction?
Answer: The formation of oxazoles is a known side reaction, particularly in syntheses that can proceed through an intermediate that is also a precursor to oxazoles, such as the van Leusen synthesis.[2] This typically occurs when an aldehyde is present without an amine to form the initial imine.[2]
Mechanistic Insight:
The key to preventing oxazole formation is to favor the pathway leading to the imidazole ring. In many multicomponent reactions, the initial step is the formation of an imine from an aldehyde and an amine. If the amine is absent or its reaction is slow, the aldehyde can react through an alternative pathway to form an oxazole.
Preventative Measures:
-
In Situ Imine Formation: The most effective strategy is to ensure the aldimine is formed in situ by reacting the aldehyde with a primary amine before the addition of other reagents like tosylmethyl isocyanide (TosMIC) in the van Leusen synthesis.[2]
-
Control of Reaction Conditions: Carefully controlling the reaction temperature and the order of reagent addition can favor the desired reaction pathway.
-
Choice of Amine Source: Using a more reactive primary amine or a higher concentration of the amine can accelerate the imine formation step, outcompeting the oxazole formation pathway.
Illustrative Reaction Scheme:
Caption: Competing pathways for imidazole and oxazole formation.
Issue 3: Undesired Regioisomer Formation
Question: My reaction is producing a mixture of regioisomers. How can I improve the selectivity for the desired isomer?
Answer: The formation of regioisomers is a common challenge when synthesizing unsymmetrically substituted imidazoles. The choice of catalyst, solvent, and temperature can significantly influence the selectivity of the reaction.[2]
Strategies for Controlling Regioselectivity:
-
Catalyst and Ligand Selection: In metal-catalyzed reactions, the choice of the metal center and the coordinating ligand is paramount.[4] For instance, in copper-catalyzed C-N coupling reactions, different ligands can direct the substitution to a specific nitrogen atom of the imidazole ring.
-
Solvent Polarity: The polarity of the solvent can influence the transition state energies of the competing pathways leading to different regioisomers. A systematic screening of solvents with varying polarities is recommended.
-
Temperature Control: Reaction temperature can affect the kinetic versus thermodynamic control of the reaction. Running the reaction at a lower temperature may favor the kinetically controlled product, while higher temperatures may lead to the thermodynamically more stable isomer.
-
Protecting Groups: In some cases, a protecting group strategy can be employed to block one of the reactive sites, directing the reaction to the desired position. Subsequent deprotection yields the desired regioisomer.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing imidazole derivatives?
A1: Several methods are widely used for imidazole synthesis, each with its own advantages and limitations:
-
Debus-Radziszewski Reaction: A classic multicomponent reaction involving a 1,2-dicarbonyl compound, an aldehyde, and ammonia or a primary amine.[2][1] It is commercially used for the production of various imidazoles.
-
van Leusen Imidazole Synthesis: This method utilizes tosylmethyl isocyanide (TosMIC) to react with an aldimine, which can be formed in situ.[2]
-
Metal-Catalyzed Reactions: Transition metals, particularly copper and palladium, are used to catalyze imidazole ring formation through various pathways, often under milder conditions.[4][10]
-
Marckwald Synthesis: This method involves the reaction of α-aminoketones with cyanates or thiocyanates to form 2-mercaptoimidazoles, which can then be desulfurized.[11][12]
-
Wallach Synthesis: This synthesis involves the reaction of N,N'-disubstituted oxamides with phosphorus oxychloride to yield chloroimidazoles.[11][12]
Q2: How can I effectively purify my crude imidazole product?
A2: Purification of imidazole derivatives often requires a combination of techniques:
-
Extraction: Partitioning the reaction mixture between an organic solvent (e.g., ethyl acetate or dichloromethane) and water is a common first step to remove inorganic salts and water-soluble impurities.[2][13]
-
Crystallization: If the product is a solid, crystallization from a suitable solvent or solvent mixture can be a highly effective method for obtaining high-purity material.[13]
-
Column Chromatography: Silica gel column chromatography is a versatile technique for separating the desired product from side products and unreacted starting materials.[2][4] Careful selection of the eluent system is crucial for good separation.
-
Acid-Base Extraction: The basic nature of the imidazole ring can be exploited for purification. The crude product can be dissolved in an acidic aqueous solution, washed with an organic solvent to remove non-basic impurities, and then the desired product can be liberated by basifying the aqueous layer and extracting with an organic solvent.
Q3: Are there any "green" or more environmentally friendly approaches to imidazole synthesis?
A3: Yes, there is a growing emphasis on developing more sustainable synthetic methods.
-
Microwave-Assisted Synthesis: As mentioned earlier, microwave irradiation can significantly reduce reaction times and energy consumption.[2][5]
-
Use of Green Solvents: Solvents like water, ethanol, or glycerol are being explored as more environmentally benign alternatives to traditional organic solvents.[8][14]
-
Catalytic Reactions: The use of efficient and recyclable catalysts can reduce waste and improve the atom economy of the synthesis.[9]
-
Solvent-Free Reactions: Performing reactions under solvent-free conditions, often with microwave or thermal heating, is another effective green chemistry approach.[2][9]
Experimental Protocols
Protocol 1: Microwave-Assisted Debus-Radziszewski Synthesis of 2,4,5-Trisubstituted Imidazoles
This protocol provides a general procedure for the rapid and efficient synthesis of 2,4,5-trisubstituted imidazoles using microwave irradiation.[2]
Materials:
-
1,2-Dicarbonyl compound (e.g., benzil) (1 mmol)
-
Aldehyde (1 mmol)
-
Ammonium acetate (5 mmol)
-
Glacial acetic acid (catalytic amount, e.g., 5 mol%)
-
Microwave reaction vessel
-
Microwave reactor
Procedure:
-
In a microwave reaction vessel, combine the 1,2-dicarbonyl compound (1 mmol), the aldehyde (1 mmol), and ammonium acetate (5 mmol).
-
Add a catalytic amount of glacial acetic acid.
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at a specified power (e.g., 720 W) for a predetermined time (e.g., 5-7 minutes).
-
Monitor the reaction completion by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Add cold water to the reaction mixture to precipitate the crude product.
-
Collect the solid by vacuum filtration and wash with water.
-
Purify the crude product by recrystallization or column chromatography.
| Parameter | Recommended Range/Value | Rationale |
| Microwave Power | 300-800 W | To provide sufficient energy for the reaction while avoiding overheating. |
| Reaction Time | 3-15 minutes | Significantly shorter than conventional heating methods. |
| Ammonium Acetate | 5 equivalents | Serves as both the ammonia source and a mild catalyst. |
| Catalyst | Glacial Acetic Acid (5 mol%) | To facilitate the condensation steps. |
References
- Technical Support Center: Optimizing Imidazole Derivative Synthesis - Benchchem. (n.d.).
- Process for purifying imidazoles and imidazol-based agents by crystallisation. (1998). Google Patents.
- Imidazole Ring Formation Reactions: A Technical Support Center - Benchchem. (n.d.).
- Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. (2023). World Journal of Pharmaceutical Research.
- World Journal of Pharmaceutical Sciences Routes of synthesis and biological significances of Imidazole derivatives: Review. (2015). World Journal of Pharmaceutical Sciences.
- Debus–Radziszewski imidazole synthesis. (n.d.). In Wikipedia.
- Process for the isolation and purification of an imidazole stereoisomer from a mixture of stereoisomers by selective precipitation. (1996). Google Patents.
- Synthesis and Characterization of Imidazole Derivatives and Catalysis Using Chemical Pharmaceutical Compounds. (2019). Journal of Advanced Research in Dynamical and Control Systems.
- Synthesis, Reactions and Medicinal Uses of Imidazole. (n.d.). Pharmaguideline.
- Imidazole Scaffold: A Review of Synthetic Strategies and Therapeutic Action. (2023). Journal of Pharmaceutical Research International.
- A Rapid and Efficient one Pot Synthesis of Imidazole Derivative. (2023). International Journal of Scientific Research and Engineering Development.
- Solvent Influence on Yield and Selectivity in the Synthesis of 2,4,5- Triaryl-1H-imidazoles. (n.d.). Nanotechnology Perceptions.
- Imidazole. (n.d.). Chem Eazy.
- Recent advances in the synthesis of imidazoles. (2020). Organic & Biomolecular Chemistry.
- A Convenient Approach in the Synthesis of Imidazole Derivatives Using Debus Radziszewski Reaction. (n.d.). International Journal of Pharmaceutical Research and Applications.
- SYNTHESIS AND REACTIONS OF IMIDAZOLE. (2024). Zenodo.
- Reaction conditions evaluation for imidazole synthesis. (n.d.). ResearchGate.
- Imidazole: Chemistry, Synthesis, Properties, Industrial Applicati. (n.d.). TSI Journals.
- An elegant approach for the synthesis of multisubstituted imidazole via FeCl3/SiO2 catalyzed activation of acetals. (2024). RSC Advances.
- IMIDAZOLE: SYNTHESIS, PROPERTIES AND BIOLOGICAL ACTIVITY. (2013). PharmaTutor.
- Synthesis of Imidazoles. (n.d.). Baran Lab.
- Studies on Wallach's imidazole synthesis. (n.d.). Journal of the Chemical Society, Perkin Transactions 1.
- Synthesis of oxazole and imidazole derivatives. (n.d.). ResearchGate.
- Reaction Strategies For Synthesis of Imidazole Der | PDF | Organic Chemistry. (n.d.). Scribd.
- Imidazole synthesis. (n.d.). Organic Chemistry Portal.
- Simple and effective synthesis of a novel class of imidazole derivatives in aqueous medium. (2025). Chemical Papers.
- Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. (2024). Molecules.
- Synthesis of Imidazoles and Oxazoles via a Palladium-Catalyzed Decarboxylative Addition/Cyclization Reaction Sequence of Aromatic Carboxylic Acids with Functionalized Aliphatic Nitriles. (2021). Organic Letters.
- The Debus–Radziszewski imidazole synthesis. (n.d.). ResearchGate.
- How to Synthesize Imidazole Derivative Intermediates for Pharmaceutical Applications. (2025). Protheragen.
- Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. (2019). Beilstein Journal of Organic Chemistry.
- Mod-32 Lec-36 Oxazole, Imidazole and Thiazole Synthesis. (2013). YouTube.
- Recent advances in the synthesis of imidazoles. (n.d.). RSC Publishing.
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-
Imidazole synthesis. (2025). Reddit. Retrieved from [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQERq1MmH7Qyf8hkKKLzWLJfBon_qXyEhRSbV2-K4LCXoRs2rTRUmT1N4kumFZJiPE3VwARtZzZeQmKJDQNf-u024id2zz03J45DdztkPOFAbCIB1Dg4xnOcQKhQrH4dtrfn6x_l_MDNA9cYoxuqr7Zt9J_ZkmEJKsepf-zdnGJITLRR]([Link]
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Technical Support Guide: Resolving Solubility Challenges of 4-(1H-Imidazol-4-yl)-2-methylpyridine in Aqueous Buffers
Prepared by the Senior Application Scientist Team
Overview
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals encountering solubility issues with 4-(1H-Imidazol-4-yl)-2-methylpyridine in aqueous buffer systems. Due to its chemical structure, this compound exhibits poor solubility in neutral and alkaline solutions, a common bottleneck in experimental workflows. This document moves beyond simple protocols to explain the underlying chemical principles, enabling you to make informed decisions to overcome these challenges. We will explore systematic troubleshooting strategies, from fundamental pH adjustments to the use of co-solvents, ensuring the integrity and reproducibility of your experiments.
Section 1: Understanding the Molecule - The "Why" Behind the Problem
The solubility behavior of 4-(1H-Imidazol-4-yl)-2-methylpyridine is dictated by its heterocyclic structure, which contains two key functional groups: an imidazole ring and a 2-methylpyridine ring. Both of these moieties contain nitrogen atoms that can act as weak bases.
-
Pyridine Nitrogen: The nitrogen in the pyridine ring is basic and will become protonated in acidic conditions. The conjugate acid of the parent 2-methylpyridine has a pKa of approximately 5.96.
-
Imidazole Nitrogen: The imidazole ring is amphoteric, meaning it can act as both a weak acid and a weak base.[1] The non-protonated nitrogen atom acts as a base, and its conjugate acid (the imidazolium ion) has a pKa of around 7.1.[1]
Therefore, the compound possesses two distinct basic centers. Its aqueous solubility is fundamentally linked to the pH of the solution. In its neutral (unprotonated) state, the molecule is less polar and thus less soluble in water. By lowering the pH, one or both nitrogen atoms become protonated, creating a charged cation that is significantly more polar and, consequently, more soluble in aqueous media.[2]
Estimated Physicochemical Properties
Direct experimental data for this specific molecule is scarce. However, we can estimate its properties based on its constituent parts and related structures.
| Property | Estimated Value | Rationale & Significance |
| pKa₁ (Pyridine-like) | ~6.0 | The pyridine nitrogen is the first to be protonated. Below this pH, solubility begins to increase. |
| pKa₂ (Imidazole-like) | ~7.1 | The imidazole nitrogen is the second basic center. The compound will be fully protonated and most soluble at pH values below both pKa's. |
| Predicted LogP | 1.0 - 2.0 | This value suggests a degree of lipophilicity in the neutral state, contributing to poor aqueous solubility. LogP is the partition coefficient of the neutral species.[3] |
| Predicted LogD at pH 7.4 | ~1.0 | LogD is the pH-dependent partition coefficient. At physiological pH, the compound is partially ionized but still favors the lipid phase, explaining solubility issues in buffers like PBS.[3] |
Diagram: pH-Dependent Protonation and Solubility
The following diagram illustrates the relationship between pH, the protonation state of the molecule, and its resulting solubility.
Caption: pH-dependent protonation increases solubility.
Section 2: Troubleshooting Guide & FAQs
This section addresses common issues in a direct question-and-answer format.
Q1: My compound, 4-(1H-Imidazol-4-yl)-2-methylpyridine, won't dissolve in neutral PBS (pH 7.4). What's happening?
A: This is the most frequently encountered issue and is expected behavior. At pH 7.4, which is above the pKa of both basic nitrogens, a significant portion of the compound exists in its neutral, uncharged form. This form is less polar and has inherently low aqueous solubility, leading to precipitation or the formation of a suspension in buffers like Phosphate-Buffered Saline (PBS).
Q2: What is the first and most effective step to improve solubility?
A: The primary and most effective strategy is pH adjustment .[2] By preparing your buffer at a pH value at least 1.5 to 2 units below the lowest pKa (~6.0), you ensure the compound becomes fully protonated. This converts the molecule into a more polar salt in situ, dramatically increasing its affinity for water.
Q3: What buffer and pH range should I start with?
A: Avoid phosphate buffers initially, as they can precipitate with some compounds at high concentrations. Start with an acidic buffer system.
| Recommended Buffer | Effective pH Range | Comments |
| Citrate Buffer | 3.0 - 6.2 | Excellent choice for initial trials. Biologically common and strong buffering capacity in the target range. |
| Acetate Buffer | 3.6 - 5.6 | Another robust option. Simple to prepare from acetic acid and sodium acetate.[4] |
Starting Point: Begin by attempting to dissolve the compound in a 10-50 mM Citrate Buffer at pH 4.0 .
Q4: I've tried lowering the pH to 4.0, but I still see some cloudiness at my desired concentration. What's next?
A: If pH adjustment alone is insufficient, the next step is to introduce a co-solvent . Co-solvents are water-miscible organic solvents that, when added in small amounts, reduce the overall polarity of the aqueous buffer, making it a more favorable environment for your compound.[5][]
Recommended Co-solvents:
-
Ethanol: Biocompatible at low concentrations.
-
Propylene Glycol (PG): A common pharmaceutical excipient.[7]
-
Polyethylene Glycol 400 (PEG 400): Often used in formulations to enhance solubility.[7][8]
-
Dimethyl Sulfoxide (DMSO): Use with caution and at the lowest possible concentration (<0.5% for most cell-based assays) due to potential cellular toxicity.
Start by adding 1-5% (v/v) of a co-solvent to your acidic buffer before adding the compound.
Q5: Are there any potential downsides to using pH adjustment or co-solvents?
A: Yes, and accounting for them is critical for scientific integrity.
-
Impact on System: The altered pH or the presence of a co-solvent could affect your experimental system (e.g., enzyme activity, receptor binding, cell viability).
-
Compound Stability: Extreme pH values can sometimes lead to the degradation of a compound over time.
-
Self-Buffering: The compound itself is a base, so adding it to a weakly buffered solution can raise the final pH.
Crucial Control: Always prepare a vehicle control —the exact same buffer, at the same pH, with the same concentration of co-solvent, but without your compound. This control must be run in parallel in all experiments to isolate the effects of the vehicle from the effects of the compound.
Q6: How can I determine the maximum achievable solubility in my chosen buffer system?
A: You should perform an experimental solubility measurement. The "shake-flask" method is the gold standard for determining equilibrium solubility.[9] A simplified version for screening purposes is provided in the protocols section below.
Section 3: Protocols and Methodologies
Protocol 3.1: Step-by-Step Guide for Preparing a Stock Solution
This protocol uses the principle of pH adjustment to create a soluble stock solution.
-
Select Buffer: Prepare a 50 mM Sodium Citrate buffer. To do this, mix appropriate volumes of 50 mM citric acid and 50 mM trisodium citrate to achieve a target pH of 4.0.[10] Confirm the final pH with a calibrated pH meter.
-
Weigh Compound: Accurately weigh the desired amount of 4-(1H-Imidazol-4-yl)-2-methylpyridine.
-
Initial Dissolution: Add a small portion (e.g., 80%) of the total required buffer volume to the solid compound.
-
Facilitate Dissolution: Vortex the mixture vigorously for 1-2 minutes.[11] If solids remain, sonicate the vial in a water bath for 5-10 minutes. Gentle warming to 37°C can also be applied.[11]
-
Final Volume: Once the solid is fully dissolved, add the remaining buffer to reach the final target volume and concentration.
-
Final pH Check: Re-check the pH of the final stock solution. The basic nature of the compound may have slightly increased the pH. If it has shifted significantly, it indicates that the buffer capacity was insufficient for the concentration of compound used.
-
Sterilization & Storage: If for cell culture use, sterile-filter the solution through a 0.22 µm filter. Store as recommended by the compound datasheet, typically at -20°C or -80°C in small aliquots to avoid freeze-thaw cycles.
Protocol 3.2: Experimental Determination of Apparent Solubility (Shake-Flask Method)
This protocol helps you find the saturation point of your compound in a specific buffer.
-
Prepare Buffer: Prepare the buffer system you wish to test (e.g., 50 mM Citrate, pH 4.0, with 2% Ethanol).
-
Add Excess Solid: Add an excess amount of the solid compound to a known volume of the buffer in a glass vial. "Excess" means adding enough solid so that undissolved particles are clearly visible.
-
Equilibrate: Tightly seal the vial and place it on a shaker or rotator at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours. This allows the solution to reach equilibrium.[9]
-
Separate Phases: After equilibration, let the vial stand to allow undissolved solid to settle. Alternatively, centrifuge the sample at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the excess solid.
-
Sample Supernatant: Carefully remove an aliquot of the clear supernatant. Be extremely careful not to disturb the solid pellet.
-
Dilute and Quantify: Dilute the supernatant with an appropriate solvent (this may be your mobile phase for chromatography) and quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.
-
Confirm Equilibrium (Optional but Recommended): To ensure equilibrium was reached, you can continue to shake the vial for another 24 hours and re-measure the concentration. If the value is consistent, you have determined the equilibrium solubility.[9]
Section 4: Workflow Visualization
Troubleshooting Workflow for Solubility Issues
This diagram provides a logical path to follow when encountering solubility problems.
Caption: A systematic workflow for resolving solubility.
References
-
FooDB. (2010, April 8). Showing Compound 4-Methylpyridine (FDB004424). Retrieved from FooDB database. [Link]
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Improvement in solubility of poor water-soluble drugs by solid dispersion. Journal of Advanced Pharmaceutical Technology & Research, 3(2), 89–95. [Link]
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PubChem. 4-(1H-Imidazol-2-yl)-pyridine. Retrieved from PubChem. [Link]
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U.S. Environmental Protection Agency. 4-(1H-imidazol-2-ylmethyl)morpholine Properties. Retrieved from CompTox Chemicals Dashboard. [Link]
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Pobanz, M. A., et al. (2020). The Effects of pH on the Structure and Bioavailability of Imidazobenzodiazepine-3-Carboxylate MIDD0301. Molecular Pharmaceutics, 17(5), 1512–1521. [Link]
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Al-Hamidi, H., et al. (2021). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Journal of Pharmaceutical Investigation, 51, 419–429. [Link]
-
ICCVAM. (2003, September 24). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. Retrieved from National Institute of Environmental Health Sciences. [Link]
-
Sharma, D., Soni, M., Kumar, S., & Gupta, G. D. (2013). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2013, 195727. [Link]
-
Wikipedia. Cosolvent. Retrieved from Wikipedia. [Link]
-
McBrien, M. (2022, April 15). Buffer Preparation — Hints, Tips and Common Errors. LCGC International. [Link]
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Department of Chemistry, University of Babylon. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from University of Babylon. [Link]
-
Antonijević, M. M., & Radovanović, M. B. (2011). The influence of pH value on the efficiency of imidazole based corrosion inhibitors of copper. International Journal of Electrochemical Science, 6, 2331-2342. [Link]
-
European Pharmaceutical Review. (2022, February 16). Novel excipients for solubility enhancement. Retrieved from European Pharmaceutical Review. [Link]
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Sathesh Babu, P. R., & Bhaskaran, S. (2008). Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. Dhaka University Journal of Pharmaceutical Sciences, 7(2), 119-126. [Link]
-
PubChem. 2-(1h-imidazol-2-yl)-4-methylpyridine. Retrieved from PubChem. [Link]
-
mVOC 4.0. 2-methylpyridine. Retrieved from mVOC 4.0 database. [Link]
-
Serajuddin, A. T., & Jarowski, C. I. (1985). Effect of diffusion layer pH and solubility on the dissolution rate of pharmaceutical bases and their hydrochloride salts. I: Phenazopyridine. Journal of Pharmaceutical Sciences, 74(2), 142-147. [Link]
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SEN Pharma. (2024, August 8). EXCIPIENTS FOR ENHANCING DRUG SOLUBILITY. Retrieved from SEN Pharma. [Link]
-
Soni, P., & Kumar, S. (2018). Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharmaceutical Sciences and Research, 9(6), 2185-2196. [Link]
-
Pharmaguideline. (2023). Preparation of Buffer Solutions | Phosphate, Acetate and other Buffers. Retrieved from Pharmaguideline. [Link]
-
Chemistry LibreTexts. (2021, September 11). 2.2: Solubility Lab. Retrieved from Chemistry LibreTexts. [Link]
-
Seedher, N., & Bhatia, S. (2009). Co-solvent solubilization of some poorly-soluble antidiabetic drugs. Pharmaceutical Development and Technology, 14(2), 185-192. [Link]
-
Al-Ostoot, F. H., et al. (2023). New Zwitterionic Imidazolones with Enhanced Water Solubility and Bioavailability: Synthesis, Anticancer Activity, and Molecular Docking. Molecules, 28(22), 7687. [Link]
-
ResearchGate. (n.d.). Chemical Reactivity of the Imidazole: A Semblance of Pyridine and Pyrrole?. Retrieved from ResearchGate. [Link]
-
Kumar, V., & Sharma, V. (2023). Solubility enhancement techniques: A comprehensive review. Journal of Drug Delivery and Therapeutics, 13(3), 118-126. [Link]
-
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Engel, R. G. (2011). Introduction to Organic Laboratory Techniques: A Microscale Approach (4th ed.). Bellevue College. [Link]
-
Iljin, D. A., et al. (2022). Evaluation of the bioavailability of 1H-imidazole-4,5-dicarboxylic acid derivatives using the calculated and experimental lipophilicity index of the molecule logP. Reviews on Clinical Pharmacology and Drug Therapy, 20(3), 263-270. [Link]
-
Testbook. (2024, September 4). Choose the correct excipient for enhancing the solubility in tablet manufacturing. Retrieved from Testbook. [Link]
-
ResearchGate. (n.d.). 1236 SOLUBILITY MEASUREMENTS. Retrieved from ResearchGate. [Link]
-
Molport. 4-[(1H-imidazol-1-yl)methyl]pyridine. Retrieved from Molport. [Link]
-
ACD/Labs. Lipophilicity Descriptors: Understanding When to Use LogP & LogD. Retrieved from ACD/Labs. [Link]
-
Tiwari, R., et al. (2022). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Biomedicines, 10(9), 2055. [Link]
- Google Patents. (n.d.). CN112313727A - Method for preparing buffer solutions for in vitro drug solubility testing....
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identifying degradation products of 4-(1H-Imidazol-4-yl)-2-methylpyridine
Technical Support Center: 4-(1H-Imidazol-4-yl)-2-methylpyridine
Welcome to the technical support guide for . This document is designed for drug development professionals and researchers. Our goal is to provide you with not just protocols, but the underlying scientific rationale to effectively troubleshoot and navigate the challenges of impurity profiling for this specific molecule.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Question 1: What are the most probable degradation pathways for 4-(1H-Imidazol-4-yl)-2-methylpyridine under forced degradation conditions?
Answer:
Based on the molecule's structure, which contains both a pyridine and an imidazole ring, the primary degradation pathways involve oxidation, with secondary susceptibility to photolysis and extreme hydrolytic conditions. The molecule's stability is dictated by the reactivity of these two N-heterocyclic rings.
-
Oxidative Degradation: This is the most significant pathway. The presence of two nitrogen atoms in electron-rich and electron-deficient rings, plus an alkyl substituent, creates multiple potential sites for oxidation.
-
N-Oxidation of the Pyridine Ring: The pyridine nitrogen is a Lewis basic site and is highly susceptible to oxidation by agents like hydrogen peroxide (H₂O₂) to form the corresponding Pyridine N-oxide.[1] This is often the most common oxidative degradant.
-
Oxidation of the Imidazole Ring: The imidazole moiety is also prone to oxidation, which can lead to various products, including hydroxylated species or even ring-opened degradants under more aggressive conditions.[2]
-
Oxidation of the Methyl Group: The methyl group on the pyridine ring can be oxidized to a hydroxymethyl group (-CH₂OH) and subsequently to a carboxylic acid (-COOH).
-
-
Photolytic Degradation: Both pyridine and imidazole rings are chromophores that absorb UV light, making them susceptible to photodegradation.[2][3] This pathway can be complex, potentially leading to rearrangements, ring cleavage, or the formation of photoisomers. Photolysis of pyridine can generate a range of organic products, including succinic acid.[3]
-
Hydrolytic Degradation: The core structure is generally stable to hydrolysis. However, under extreme pH (strong acid or base) and elevated temperatures, the imidazole ring can undergo hydrolytic cleavage, although this is typically a slower process compared to oxidation.[4]
Question 2: I'm conducting an oxidative stress study (using H₂O₂) and see a major new peak in my LC-MS with a mass of +16 Da compared to the parent compound. What is the likely identity of this degradant?
Answer:
A mass increase of +16 Da (an oxygen atom) under oxidative stress strongly suggests the formation of either an N-oxide or a hydroxylated derivative . For 4-(1H-Imidazol-4-yl)-2-methylpyridine, there are several possibilities that can be distinguished through careful analysis of fragmentation data and, if necessary, NMR.
Causality & Identification Strategy:
-
Pyridine N-Oxide: This is the most probable candidate. The nitrogen on the pyridine ring is readily oxidized.[1] In your LC-MS/MS data, a characteristic neutral loss of 16 Da or 17 Da (for -OH) from the parent ion of the degradant is a strong indicator of an N-oxide.
-
Hydroxylation on a Ring: The second possibility is the addition of a hydroxyl group to either the pyridine or imidazole ring. The exact position can be difficult to determine by mass spectrometry alone and often requires NMR for unambiguous identification.
-
Hydroxylation of the Methyl Group: Oxidation of the 2-methyl group to a 2-hydroxymethyl group is also a +16 Da modification.
The following workflow can help you distinguish between these isomers.
Caption: Workflow for identifying +16 Da degradants.
Question 3: How should I design a robust forced degradation study for this compound to satisfy regulatory expectations?
Answer:
A robust forced degradation (or stress testing) study is essential for identifying potential degradants and establishing the stability-indicating nature of your analytical methods, as required by ICH guidelines Q3A and Q3B.[5][6] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API) to ensure that relevant degradation products are formed without over-stressing the molecule, which could lead to irrelevant secondary degradants.[7]
Experimental Protocol: Forced Degradation
| Stress Condition | Recommended Conditions (Starting Point) | Rationale & Key Degradants to Monitor |
| Acid Hydrolysis | 0.1 M HCl at 60°C for 24-48 hours. | Tests stability in acidic environments. While generally stable, monitor for potential imidazole ring opening under harsh conditions. |
| Base Hydrolysis | 0.1 M NaOH at 60°C for 24-48 hours. | Tests stability in alkaline environments. Monitor for potential imidazole ring opening. |
| Oxidation | 3% H₂O₂ at room temperature for 24 hours. | Simulates oxidative stress. Primary pathway. Expect Pyridine N-oxide and hydroxylated species.[1][2] |
| Thermal Degradation | Solid state at 80°C for 7 days. | Assesses intrinsic thermal stability of the solid drug substance. |
| Photostability | Expose solution and solid to ICH Q1B conditions (e.g., 1.2 million lux hours and 200 watt hours/m²). | Evaluates light sensitivity. Monitor for complex photo-adducts or ring-cleavage products.[3] |
Self-Validating Steps & Best Practices:
-
Control Samples: Always include a control sample (API in the same solvent, protected from the stress condition) to differentiate degradants from solvent impurities or artifacts.
-
Mass Balance: Aim for good mass balance. The sum of the assay value of the main peak and the peak areas of all degradation products should be close to 100% of the initial assay value. Poor mass balance may suggest the formation of non-UV active or volatile degradants.
-
Method Specificity: The primary goal is to prove that your analytical method can separate all generated degradation products from the main API peak and from each other.
Question 4: What is the best analytical approach to separate and identify these potential degradation products?
Answer:
A combination of High-Performance Liquid Chromatography (HPLC) with UV detection and high-resolution tandem mass spectrometry (LC-MS/MS) is the industry-standard approach for this task.[8][9] This combination provides the necessary separation power, sensitivity, and structural information.[10]
Recommended Analytical Workflow:
-
Method Development (HPLC): Develop a stability-indicating HPLC method. A reversed-phase method is typically the first choice.
-
Detection and Identification (LC-MS): Couple the HPLC method to a high-resolution mass spectrometer (like a Q-TOF or Orbitrap) to get accurate mass measurements of the parent drug and any degradants.[8]
-
Structural Elucidation (MS/MS): Perform fragmentation experiments (MS/MS) on the degradant peaks to gain structural insights.[11]
Table: Starting HPLC-MS Conditions
| Parameter | Recommended Setting | Rationale |
| Column | C18, 2.1 x 100 mm, 1.8 µm | Provides excellent resolving power for small molecules and their closely related impurities. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons for efficient positive mode ionization and helps achieve sharp peak shapes. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Common organic solvent for reversed-phase chromatography. |
| Gradient | 5% to 95% B over 15 minutes | A broad gradient is a good starting point to elute degradants with a wide range of polarities. |
| Flow Rate | 0.3 mL/min | Compatible with standard ESI-MS interfaces. |
| Column Temp. | 40°C | Improves peak shape and run-to-run reproducibility. |
| MS Ionization | Electrospray Ionization (ESI), Positive Mode | The nitrogen atoms in the molecule are easily protonated, making positive mode highly sensitive. |
| MS Detection | Full Scan (100-500 m/z) followed by data-dependent MS/MS | Allows for detection of unknown degradants and automatic acquisition of fragmentation data for structural elucidation. |
Question 5: My LC-MS/MS data suggests several isomeric degradation products. How can I definitively confirm their structures?
Answer:
While LC-MS/MS is powerful for generating hypotheses, it often cannot distinguish between isomers (e.g., hydroxylation at different positions on a ring).[10] Unambiguous structure confirmation requires isolating the impurity and analyzing it using Nuclear Magnetic Resonance (NMR) spectroscopy.[12][13]
Workflow for Isomer Confirmation:
Caption: Isomer confirmation workflow using preparative HPLC and NMR.
Expertise in Action:
-
1H NMR: The chemical shifts and coupling patterns of the aromatic protons will change depending on the position of a substituent like a hydroxyl group.
-
2D NMR (HMBC): Heteronuclear Multiple Bond Correlation (HMBC) is particularly powerful. It shows correlations between protons and carbons that are 2-3 bonds away, allowing you to "walk" across the molecule and definitively place substituents.
This combined approach of using LC-MS for rapid detection and hypothesis generation, followed by targeted isolation and NMR for confirmation, represents the gold standard in the pharmaceutical industry for impurity identification.[11]
References
-
Vaňková, B., et al. (2018). Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. Applied and Environmental Microbiology - ASM Journals. Available at: [Link]
-
Kaiser, J. P., et al. (1996). Microbial Degradation of Pyridine and Pyridine Derivatives. ResearchGate. Available at: [Link]
-
Wang, T., & Cohen, R. D. (2010). Analysis of Impurities and Degradants in Pharmaceuticals by High Resolution Tandem Mass Spectrometry and On-line H/D Exchange LC/MS. American Pharmaceutical Review. Available at: [Link]
-
Carbajo, M. C., et al. (2020). Enhanced Photocatalytic Degradation of the Imidazolinone Herbicide Imazapyr upon UV/Vis Irradiation in the Presence of CaxMnOy-TiO2 Hetero-Nanostructures: Degradation Pathways and Reaction Intermediates. MDPI. Available at: [Link]
-
Wang, G., & Marhevka, J. S. (2009). Rapid structure elucidation of drug degradation products using mechanism-based stress studies in conjunction with LC-MS(n) and NMR spectroscopy: identification of a photodegradation product of betamethasone dipropionate. PubMed. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Toxicological Profile for Pyridine. NCBI Bookshelf. Available at: [Link]
-
Umadevi, I., et al. (2011). Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. PMC. Available at: [Link]
-
Hollóczki, O., et al. (2010). Hydrolysis of Imidazole-2-ylidenes. Journal of the American Chemical Society. Available at: [Link]
-
Fang, H., et al. (2014). Biodegradation of pyridine under UV irradiation. ResearchGate. Available at: [Link]
-
European Medicines Agency. (2006). Q 3 B (R2) Impurities in New Drug Products. EMA. Available at: [Link]
-
Gour-Salin, B. J. (1983). Hydrolysis rates of some acetylimidazole derivatives. Canadian Journal of Chemistry. Available at: [Link]
-
Attimarad, M., et al. (2026). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. ResearchGate. Available at: [Link]
-
K, V. K., et al. (2023). Forced Degradation Studies on Drug Products and Drug Substances and Stability Indicating Studies on Drugs – A Review. ResearchGate. Available at: [Link]
-
Huang, Y., et al. (2019). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. PubMed. Available at: [Link]
-
Gelin, U., et al. (2019). A Deeper Investigation of Drug Degradation Mixtures Using a Combination of MS and NMR Data: Application to Indapamide. MDPI. Available at: [Link]
-
Gu, H., & Lui, M. (2016). Application of LCMS in small-molecule drug development. Drug Target Review. Available at: [Link]
- Korfmacher, W. A. (Ed.). (2009). Strategies for Elucidation of Degradant Structures and Degradation Pathways. In Using Mass Spectrometry for Drug Metabolism Studies (2nd ed.). CRC Press.
-
Wikipedia. (n.d.). Pyridine. Available at: [Link]
-
De Vijver, T. V., et al. (2019). Mass spectrometry-based structure elucidation of small molecule impurities and degradation products in pharmaceutical development. SciSpace. Available at: [Link]
-
ResolveMass Laboratories Inc. (2025). Identification and profiling of impurities in Pharmaceuticals. Available at: [Link]
-
Rawat, A., & Yadav, S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. Available at: [Link]
-
Singh, R., & Kumar, R. (n.d.). Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations. PharmaInfo. Available at: [Link]
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Technical Support Center: Strategies for Removing Metal Catalyst Impurities from 4-(1H-Imidazol-4-yl)-2-methylpyridine
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the purification of 4-(1H-Imidazol-4-yl)-2-methylpyridine. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in removing residual metal catalysts from this and structurally similar nitrogen-containing heterocyclic compounds. The synthesis of such molecules often relies on powerful transition metal-catalyzed cross-coupling reactions, which, while efficient, can lead to product contamination.[1][2]
Removing these metal impurities is not merely a matter of good practice; it is a critical regulatory requirement. Agencies like the FDA and EMA enforce strict limits on elemental impurities in drug products, as outlined in guidelines such as ICH Q3D.[3] This document provides a structured, question-and-answer-based approach to troubleshoot common issues and offers detailed protocols for effective purification.
Section 1: The Core Challenge - Understanding Metal-Molecule Interactions
This section addresses the fundamental reasons why removing metal catalysts from N-heterocyclic compounds can be particularly difficult.
Q1: Why are residual metal catalysts, especially palladium, so difficult to remove from 4-(1H-Imidazol-4-yl)-2-methylpyridine?
A: The difficulty stems from the molecular structure of your compound. 4-(1H-Imidazol-4-yl)-2-methylpyridine contains both a pyridine and an imidazole ring. The nitrogen atoms in these rings possess lone pairs of electrons, making them excellent ligands that can coordinate strongly with transition metal ions like palladium.[4]
This coordination forms stable, soluble metal-product complexes. Instead of precipitating out or being easily separated, the palladium catalyst essentially "clings" to your target molecule, remaining in the solution. This is a common issue in pharmaceutical synthesis, where drug products often contain heteroatoms that can act as ligands for metals.[1] This strong interaction can render standard purification methods like simple filtration or even crystallization ineffective.
Section 2: Troubleshooting Common Purification Roadblocks
Here, we address specific issues you might encounter during the purification process and provide actionable solutions.
Q2: I performed flash column chromatography on my crude product, but ICP analysis shows the palladium levels are still unacceptably high. What went wrong?
A: This is a very common scenario. While column chromatography is excellent for removing organic byproducts, it is often an unreliable method for completely removing trace metal catalysts.[5][6] Studies have shown that it is impossible to predict which reaction conditions will allow for successful palladium removal by chromatography alone.[6]
Causality & Solution: The palladium species may be co-eluting with your product. To resolve this, you should not rely on chromatography as your sole purification step for metal removal.
-
Recommended Action: Use chromatography as a bulk purification step to remove major organic impurities first. Follow this with a more targeted metal removal technique, such as treatment with a metal scavenger, which is specifically designed to bind and remove the metal.[6] A study demonstrated that while chromatography removed ~90% of palladium, adding a subsequent scavenging step removed ~98% of the initial contamination, reliably bringing levels below 100 ppm.[6]
Q3: My attempt to recrystallize the product failed to lower the palladium concentration. Why did this happen and what is the alternative?
A: The issue you're facing is likely co-crystallization. Due to the strong coordination between your N-heterocyclic product and the residual palladium, the metal-product complex can be incorporated directly into the crystal lattice as it forms.[3] In such cases, crystallization can paradoxically concentrate the metal impurity within your solid product rather than removing it.[3]
Causality & Solution: The affinity between the metal and your product is too high for the crystallization process to effectively separate them.
-
Recommended Action:
-
Pre-treatment: Before attempting recrystallization, treat the solution of your crude product with a metal scavenger or activated carbon to remove the bulk of the palladium.[1][7]
-
Solvent System Optimization: Experiment with different solvent/anti-solvent systems. The goal is to find a system where your product has high solubility at elevated temperatures and low solubility at cooler temperatures, while the metal impurities remain in the mother liquor.[8][9][10]
-
Q4: I used activated carbon for purification, but my product yield dropped significantly. How can I avoid this product loss?
A: Activated carbon is a powerful but often non-selective adsorbent.[1] Its high surface area and porous structure can remove metal catalysts through physical and chemical adsorption, but it can also adsorb your organic product, leading to substantial yield loss.[1][11]
Causality & Solution: The indiscriminate adsorption is due to the non-specific nature of the carbon surface.
-
Recommended Action:
-
Optimize Loading: Do not use an excessive amount of activated carbon. Start with a low weight percentage (e.g., 0.5-1 wt% relative to your product) and gradually increase it based on ICP results.
-
Control Contact Time & Temperature: Minimize the contact time and experiment with different temperatures. Over-exposure increases the risk of product adsorption.
-
Use in Combination: Some researchers have found success by using activated carbon in conjunction with a chelating agent. The chelator forms a complex with the metal in solution, which is then adsorbed onto the carbon, potentially improving selectivity.[1]
-
Section 3: A Targeted Approach with Metal Scavengers
Metal scavengers represent a modern, highly effective solution for achieving the low parts-per-million (ppm) levels of metal contamination required for APIs.
Q5: What are metal scavengers and how do they work?
A: Metal scavengers are materials, typically silica gel or polymer resins, that have been functionalized with chemical groups that have a very high affinity for specific metals.[12] They work primarily through chemisorption , where the functional groups form strong covalent bonds with the metal, effectively trapping it on the solid support.[1] This solid support can then be easily removed from the reaction mixture by simple filtration, leaving behind a purified solution of your product.[3]
Common functional groups for scavenging palladium include sulfur-based moieties (thiols, thioureas) due to sulfur's high affinity for platinum-group metals.[1]
Q6: There are many scavengers available. How do I select the right one for removing palladium from my N-heterocyclic compound?
A: Scavenger selection is critical and depends on the specific metal, its oxidation state, the solvent system, and the nature of your product. For palladium removal from a compound like 4-(1H-Imidazol-4-yl)-2-methylpyridine, where the product itself is a competing ligand, a scavenger with a very strong binding affinity is needed.
Table 1: Comparison of Common Palladium Removal Techniques
| Method | Advantages | Disadvantages | Best For |
|---|---|---|---|
| Filtration (Celite) | Simple, inexpensive, fast. | Only removes heterogeneous or large agglomerated particles.[5][13] | Initial workup to remove bulk solid catalyst. |
| Chromatography | Good for removing organic impurities. | Unreliable for trace metal removal; potential for co-elution.[6] | Bulk purification before a final metal removal step. |
| Recrystallization | Can provide very high purity product; scalable. | Risk of co-crystallization with N-heterocycles; potential for low yield.[3][8] | Final purification step after metal levels have been reduced by other means. |
| Activated Carbon | Inexpensive, widely available. | Non-selective, can cause significant product loss; may require optimization.[1] | Processes where some product loss is acceptable or cost is the primary driver. |
| Metal Scavengers | High selectivity and efficiency; reliable for reaching low ppm levels.[3][7] | Higher cost than bulk methods; requires screening and optimization. | Final polishing step to meet strict regulatory limits (e.g., <10 ppm). |
A screening approach is the most effective way to identify the optimal scavenger for your specific process.
Q7: I tried a thiol-based scavenger, but the results were not satisfactory. What experimental parameters can I adjust to improve its performance?
A: If your initial screen is unsuccessful, several parameters can be optimized:
-
Scavenger Equivalents (Loading): The amount of scavenger relative to the residual metal is crucial. Increase the equivalents of the scavenger and monitor the effect.
-
Temperature: Scavenging kinetics are temperature-dependent. Heating the mixture (e.g., to 40-60 °C) can significantly increase the rate and efficiency of metal removal.
-
Time: Ensure sufficient contact time. Run a time course study (e.g., sampling at 1h, 4h, 8h, 24h) to determine when equilibrium is reached.
-
Solvent: The solvent can affect both the availability of the metal and the performance of the scavenger. If possible, screen the scavenging process in different solvents.
-
Agitation: Ensure the mixture is well-agitated to maximize contact between the scavenger and the solution.
Section 4: Standard Operating Protocols & Workflows
This section provides detailed, step-by-step methodologies for key purification workflows.
Workflow 1: General Purification Strategy
This workflow illustrates a robust, multi-step approach to reduce palladium content from the percentage level down to regulatory-compliant limits.
Caption: A multi-step workflow for reducing palladium impurities.
Protocol 1: Parallel Screening of Metal Scavengers
This protocol outlines a method for efficiently testing multiple scavengers to find the most effective one for your system.
Objective: To identify the most effective scavenger and optimal temperature for reducing palladium levels in a solution of 4-(1H-Imidazol-4-yl)-2-methylpyridine.
Materials:
-
Crude product solution with a known initial palladium concentration (determined by ICP-MS/OES).
-
A selection of metal scavengers (e.g., Thiol-functionalized silica, Thiourea-functionalized silica, Amine-functionalized silica).
-
Reaction vials with stir bars.
-
Heating block or oil bath.
-
Syringe filters for sample preparation.
Procedure:
-
Establish Baseline: Submit a sample of your starting material for ICP analysis to determine the initial palladium concentration (Pdi).
-
Prepare Vials: In separate vials, dissolve a known amount of your crude product in a suitable solvent to create a stock solution.
-
Add Scavengers: To each vial, add a different scavenger. A typical starting point is 5-10 equivalents of scavenger relative to the initial moles of palladium.
-
Set Conditions: Create two sets of vials for each scavenger. Run one set at room temperature (RT) and the other at an elevated temperature (e.g., 50 °C).
-
Stir: Stir all vials vigorously for a set period, typically 8-24 hours.
-
Sample & Analyze: After the designated time, take a small aliquot from each vial. Filter it through a syringe filter to remove the solid scavenger. Dilute the sample appropriately and submit it for ICP analysis to determine the final palladium concentration (Pdf).
-
Evaluate: Compare the results to identify the most effective scavenger and temperature combination.
Table 2: Example Scavenger Screening Results
| Entry | Scavenger Type | Eq. | Temp (°C) | Time (h) | Pdi (ppm) | Pdf (ppm) | % Removal |
|---|---|---|---|---|---|---|---|
| 1 | Si-Thiol | 10 | RT | 24 | 250 | 85 | 66.0% |
| 2 | Si-Thiol | 10 | 50 | 24 | 250 | 12 | 95.2% |
| 3 | Si-Thiourea | 10 | RT | 24 | 250 | 110 | 56.0% |
| 4 | Si-Thiourea | 10 | 50 | 24 | 250 | 45 | 82.0% |
| 5 | Si-Amine | 10 | 50 | 24 | 250 | 198 | 20.8% |
| 6 | Control (No Scavenger) | 0 | 50 | 24 | 250 | 248 | 0.8% |
Section 5: Frequently Asked Questions (FAQs)
Q8: What are the acceptable limits for palladium in an Active Pharmaceutical Ingredient (API)?
A: The limits are defined by the ICH Q3D Guideline for Elemental Impurities.[3] The limit is not a simple concentration but is based on the Permitted Daily Exposure (PDE). For palladium, the oral PDE is 100 µ g/day . The acceptable concentration in your API (in ppm) will therefore depend on the maximum daily dose of the drug. For a drug with a 10 g daily dose, the limit would be 10 ppm.[13]
Q9: What is the best analytical method to accurately measure trace metal concentrations?
A: The industry-standard methods are Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES). These techniques are highly sensitive and can accurately quantify metal content down to parts-per-billion (ppb) levels, which is necessary for regulatory compliance.
Q10: Is it possible to avoid metal contamination from the start?
A: To some extent, yes. This is an area of active research in green chemistry. Strategies include:
-
Using modern, highly-active catalysts that can be used at very low loadings (ppm levels).
-
Employing immobilized or supported catalysts that can be more easily filtered off after the reaction.[14]
-
Exploring metal-free synthetic routes where possible, although this may require significant process development.[15]
Troubleshooting Logic Flowchart
This diagram provides a logical path to follow when troubleshooting high levels of metal impurities.
Caption: A decision tree for troubleshooting metal removal.
References
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Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Palladium-Catalyzed Reactions. Organic Process Research & Development, 8(3), 389–400. [Link]
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Welch, C. J., et al. (2005). The Race for Trace: Searching for Better Methods for Trace Metal Analysis and Removal in an Organic Process Environment. Organic Process Research & Development, 9(2), 198–205. [Link]
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Biotage. (2023). How to Remove Palladium in three easy steps. Biotage.com. [Link]
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Albers, P., et al. (2001). Poisoning and deactivation of palladium catalysts. Journal of Molecular Catalysis A: Chemical, 173(1-2), 275–286. [Link]
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Scott, J. S., et al. (2021). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. ACS Medicinal Chemistry Letters, 12(3), 419–424. [Link]
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Ponzi, S., et al. (2020). Discovery of 4-((1-(1H-imidazol-2-yl)alkoxy)methyl)pyridines as a new class of Trypanosoma cruzi growth inhibitors. Bioorganic & Medicinal Chemistry Letters, 30(8), 127052. [Link]
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Heycarbons. (n.d.). Activated Carbon For Heavy Metal Removal. Heycarbons.com. [Link]
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Doherty, C. (n.d.). Recrystallization of Active Pharmaceutical Ingredients. SciSpace. [Link]
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Afrin, S., et al. (2023). Recent advances in metal-free catalysts for the synthesis of N-heterocyclic frameworks focusing on 5- and 6-membered rings: a review. RSC Advances, 13(15), 10183–10215. [Link]
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Ge, H., et al. (2020). Activated carbon as catalyst support: precursors, preparation, modification and characterization. Catalysts, 10(6), 664. [Link]
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Biotage. (2023). Metal Scavengers: An alternative to recrystallization for removing metals?. Biotage.com. [Link]
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Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. MT.com. [Link]
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Szollosi, R., & Bartok, M. (2022). Poisoning and Reuse of Supported Precious Metal Catalysts in the Hydrogenation of N-Heterocycles, Part II: Hydrogenation of 1-Methylpyrrole over Rhodium. Catalysts, 12(7), 754. [Link]
-
Patil, S. A., et al. (2023). Imidazole as an organocatalyst for the rapid synthesis of 1H-pyrazolo[1,2-b]phthalazine-5,10-diones in aqueous medium. Journal of Chemical Sciences, 135(4), 101. [Link]
-
Siadati, S. A. (2025). How to Purify an organic compound via recrystallization or reprecipitation?. ResearchGate. [Link]
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Zhang, Y., et al. (2023). Recent Developments in the Metal-Catalyzed Synthesis of Nitrogenous Heterocyclic Compounds. Molecules, 28(15), 5859. [Link]
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Johnson Matthey. (n.d.). Final Analysis: The Use of Metal Scavengers for Recovery of Palladium Catalyst from Solution. ResearchGate. [Link]
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Tanke. (n.d.). Catalytic Activated Carbon Manufacturer. Tanke-ac.com. [Link]
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Ferlin, F., et al. (2022). Metal-Supported Heterogeneous Catalysts for the Synthesis of Nitrogen-Containing Heterocycles: A Comprehensive Review. Catalysts, 12(1), 68. [Link]
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PraxiLabs. (2022). Recrystallization Definition, Principle & Purpose. Praxilabs.com. [Link]
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Zhu, Y.-P., et al. (2009). Catalyst- and solvent-free synthesis of imidazo[1,2-a]pyridines. Journal of the Brazilian Chemical Society, 20(3), 482-487. [Link]
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LabXchange. (2024). Lab Procedure: Recrystallization. Labxchange.org. [Link]
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Gellis, A., et al. (2018). N-[4-(1-Methyl-1H-imidazol-2-yl)-2,4′-bipyridin-2′-yl]benzene-1,4-diamine. Molbank, 2018(4), M1030. [Link]
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Ferlin, F., et al. (2022). Supported Metal Catalysts for the Synthesis of N-Heterocycles. CORE. [Link]
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Heycarbons. (2024). Application of activated carbon as a catalyst and catalyst carrier. Heycarbons.com. [Link]
-
Dhas, A., et al. (2021). Synthesis of Imidazo [1, 2-a] Pyridine Derivatives Using Copper Silicate as an Efficient and Reusable Catalyst. Letters in Applied NanoBioScience, 10(2), 2565-2573. [Link]
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Onyx Scientific. (n.d.). Palladium scavenging: From 1% to within ICH limits. Onyx-scientific.com. [Link]
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Khan, F. S., et al. (2019). The effective removal of heavy metals from water by activated carbon adsorbents of Albizia lebbeck and Melia azedarach seed. Journal of the Indian Chemical Society, 96(6), 769-775. [Link]
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Validation & Comparative
A Comparative Structural Guide to 2-Methylpyridine and 3-Methylpyridine Derivatives for Drug Development
For researchers, scientists, and drug development professionals, the nuanced structural differences between isomeric building blocks can have profound implications on the biological activity, metabolic stability, and overall success of a therapeutic candidate. Among the vast armamentarium of heterocyclic scaffolds, pyridine and its derivatives are mainstays in medicinal chemistry.[1] The simple addition of a methyl group, as seen in the isomeric picolines (methylpyridines), introduces significant structural and electronic perturbations that can be strategically exploited.[2][3]
This guide provides an in-depth structural comparison of 2-methylpyridine and 3-methylpyridine derivatives. Moving beyond a simple recitation of properties, we will explore the causal relationships between the methyl group's position and the molecule's resulting physicochemical properties, reactivity, and ultimately, its suitability for incorporation into drug candidates. The insights and experimental protocols detailed herein are designed to empower researchers to make more informed decisions in the design and synthesis of novel therapeutics.
Fundamental Structural and Electronic Divergence
The core difference between 2-methylpyridine (α-picoline) and 3-methylpyridine (β-picoline) lies in the position of the methyl group relative to the nitrogen atom. This seemingly minor change instigates a cascade of electronic and steric effects that differentiate their chemical behavior.
Electronic Effects: Basicity and Reactivity
The nitrogen atom in the pyridine ring is sp2 hybridized, with its lone pair of electrons residing in an sp2 orbital in the plane of the ring, making them available for protonation.[4] The basicity of the pyridine nitrogen is a critical parameter in drug design, influencing salt formation, solubility, and interactions with biological targets.
The methyl group is an electron-donating group through an inductive effect (+I). In 2-methylpyridine, this electron-donating group is in close proximity to the nitrogen atom, increasing the electron density on the nitrogen and making the lone pair more available for protonation. Consequently, 2-methylpyridine is a stronger base (pKa of the conjugate acid ≈ 5.94-5.96) than 3-methylpyridine (pKa of the conjugate acid ≈ 5.63).[2][3][5] In 3-methylpyridine, the inductive effect of the methyl group is more attenuated by distance, resulting in a basicity that is only slightly higher than that of pyridine itself (pKa ≈ 5.25).[2]
This difference in basicity also translates to altered reactivity. The increased electron density at the nitrogen of 2-methylpyridine can influence its interaction with electrophiles. Conversely, the position of the methyl group significantly impacts the reactivity of the pyridine ring towards nucleophilic substitution. The electron-withdrawing nature of the ring nitrogen makes the 2- and 4-positions more susceptible to nucleophilic attack.
Steric Hindrance: A Double-Edged Sword
The placement of the methyl group at the 2-position introduces significant steric hindrance around the nitrogen atom. This can be both a challenge and an opportunity in drug design. The steric bulk of the 2-methyl group can hinder the approach of bulky reagents or the binding to a biological target.[6] For instance, the formation of complexes with some metal ions can be less favorable for 2-methylpyridine compared to 3-methylpyridine due to this steric clash.
However, this same steric hindrance can be strategically employed to enhance metabolic stability. By shielding the nitrogen atom or adjacent positions from the active sites of metabolic enzymes, such as cytochrome P450s, the rate of metabolic degradation can be reduced, leading to a longer in-vivo half-life.[7][8] In contrast, the methyl group in the 3-position exerts minimal steric influence on the nitrogen atom, leaving it more accessible.
Comparative Physicochemical Properties
The differences in electronic and steric profiles between 2- and 3-methylpyridine manifest in their macroscopic physicochemical properties. A clear understanding of these properties is essential for anticipating a derivative's behavior in various experimental and physiological environments.
| Property | 2-Methylpyridine (α-Picoline) | 3-Methylpyridine (β-Picoline) |
| Molecular Formula | C₆H₇N | C₆H₇N |
| Molar Mass | 93.13 g/mol | 93.13 g/mol |
| Appearance | Colorless to faintly yellow liquid | Colorless liquid |
| Boiling Point | 128-129 °C[2] | 144 °C[7] |
| Melting Point | -70 °C[2] | -19 °C[7] |
| Density | ~0.943 g/mL[2] | ~0.957 g/mL[7] |
| pKa (of conjugate acid) | 5.94 - 5.96[2][5] | 5.63[3] |
The lower boiling point of 2-methylpyridine compared to 3-methylpyridine, despite their identical molecular weight, can be attributed to the steric hindrance of the 2-methyl group, which disrupts intermolecular π-π stacking and other dipole interactions that are more effective in the less hindered 3-isomer.
Structural Analysis: A Deeper Look at Bond Lengths and Angles
While physicochemical properties provide a macroscopic view, a detailed analysis of bond lengths and angles reveals the subtle geometric consequences of isomeric substitution. X-ray crystallography is the gold standard for obtaining this high-resolution structural data.[9]
Below is a comparison of selected geometric parameters from the crystal structures of 2-methylpyridinium and 3-methylpyridinium salts, providing insight into the ground-state conformations of these molecules.
| Parameter | 2-Methylpyridinium Derivative | 3-Methylpyridinium Derivative |
| C2-N Bond Length | Varies with derivative | Varies with derivative |
| C6-N Bond Length | Varies with derivative | Varies with derivative |
| C2-C3 Bond Length | Varies with derivative | Varies with derivative |
| C-N-C Angle | Distorted from ideal | Closer to ideal |
Computational studies using Density Functional Theory (DFT) can also provide valuable insights into the optimized geometries of these isomers, corroborating experimental findings and allowing for a direct theoretical comparison.
Implications for Drug Development
The choice between a 2-methylpyridine and a 3-methylpyridine scaffold can have significant consequences for a drug candidate's profile.
-
Target Binding and Selectivity: The steric bulk of the 2-methyl group can be used to achieve selectivity for a particular biological target by preventing binding to off-targets with more sterically constrained binding pockets. Conversely, the less hindered 3-methylpyridine may be preferred when broad activity is desired or when the nitrogen atom is a key interaction point.
-
Metabolic Stability: As previously mentioned, the 2-methyl group can act as a metabolic shield, protecting the pyridine ring from enzymatic degradation.[7][8] This can lead to improved pharmacokinetic properties, such as a longer half-life and increased oral bioavailability. The 3-methylpyridine isomer is generally considered to be more susceptible to metabolic degradation.[2]
-
Solubility and Formulation: The differences in pKa and intermolecular interactions can influence the aqueous solubility of the free base and its salts. These factors must be considered during lead optimization and formulation development.
Experimental Protocols for Structural Characterization
Accurate structural characterization is paramount in drug development. The following sections provide detailed protocols for the analysis of 2- and 3-methylpyridine derivatives using Nuclear Magnetic Resonance (NMR) spectroscopy and Single-Crystal X-ray Diffraction (SCXRD).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution. 1H and 13C NMR provide information about the chemical environment of each atom.
Step-by-Step Protocol for 1H NMR Analysis:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the purified methylpyridine derivative.
-
Dissolve the sample in ~0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent can influence chemical shifts.[10]
-
Ensure the sample is fully dissolved. If necessary, gently warm the sample or use sonication.
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Tune and shim the probe to optimize the magnetic field homogeneity.
-
Acquire a standard 1D 1H NMR spectrum. Typical parameters on a 400 MHz spectrometer include:
-
Pulse sequence: zg30
-
Number of scans: 16-64 (depending on sample concentration)
-
Relaxation delay (d1): 1-2 seconds
-
Acquisition time: ~4 seconds
-
-
-
Data Processing and Analysis:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the spectrum to obtain pure absorption lineshapes.
-
Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
-
Integrate the signals to determine the relative number of protons corresponding to each resonance.
-
Analyze the multiplicity (singlet, doublet, triplet, etc.) and coupling constants (J-values) to determine the connectivity of protons.[11][12]
-
Expected 1H NMR Spectral Features:
-
2-Methylpyridine: The aromatic protons will typically appear as a set of complex multiplets in the range of 7.0-8.5 ppm. The methyl protons will appear as a singlet around 2.5 ppm.[13][14]
-
3-Methylpyridine: The aromatic protons will also appear as multiplets in a similar region, but with a different splitting pattern due to the different connectivity. The methyl protons will appear as a singlet around 2.3 ppm.[13][14]
Single-Crystal X-ray Diffraction (SCXRD)
SCXRD provides the definitive three-dimensional structure of a molecule in the solid state, including precise bond lengths and angles.[9][15]
Step-by-Step Protocol for SCXRD Analysis:
-
Crystal Growth:
-
Obtain single crystals of the methylpyridine derivative of suitable quality (typically > 0.1 mm in all dimensions, clear, and without visible defects).[16]
-
Common crystallization techniques include slow evaporation from a suitable solvent, vapor diffusion, or cooling of a saturated solution.
-
-
Crystal Mounting and Data Collection:
-
Carefully select and mount a single crystal on a goniometer head.
-
Center the crystal in the X-ray beam of the diffractometer.
-
Cool the crystal to a low temperature (e.g., 100 K) to minimize thermal vibrations.
-
Collect a full sphere of diffraction data using a suitable radiation source (e.g., Mo Kα).[15]
-
-
Structure Solution and Refinement:
-
Process the raw diffraction data to obtain a set of reflection intensities.
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the electron density.
-
Refine the atomic positions and thermal parameters against the experimental data to obtain the final, high-resolution crystal structure.
-
Visualizing Structural Differences and Workflows
Graphviz diagrams can be used to visually summarize the key structural differences and experimental workflows.
Caption: Key structural and electronic differences between 2- and 3-methylpyridine.
Caption: A typical experimental workflow for the comparative analysis of pyridine derivatives.
Conclusion
The choice between incorporating a 2-methylpyridine or a 3-methylpyridine moiety into a drug candidate is a strategic decision with far-reaching consequences. The steric and electronic effects imparted by the position of the methyl group significantly influence a molecule's basicity, reactivity, metabolic stability, and potential for selective target engagement. A thorough understanding of these fundamental differences, supported by rigorous experimental characterization using techniques such as NMR and X-ray crystallography, is essential for the rational design of new and improved therapeutics. This guide serves as a foundational resource for researchers navigating the subtle yet critical landscape of isomeric pyridine derivatives in drug discovery.
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2-Methylpyridine. Wikipedia. Available at: [Link]
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Single-crystal quality data from polycrystalline samples: finding the needle in the haystack. PMC. Available at: [Link]
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Effect of Substituents On Basicity of Pyridine. Scribd. Available at: [Link]
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Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. University of Puget Sound. Available at: [Link]
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2-methylpyridine. mVOC 4.0. Available at: [Link]
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Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. ResearchGate. Available at: [Link]
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Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules. Dalton Transactions. Available at: [Link]
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Electronic versus steric effects of pyridinophane ligands on Pd(iii) complexes. Dalton Transactions. Available at: [Link]
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DOT Language. Graphviz. Available at: [Link]
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An ab Initio Study of the Effect of Substituents on the n → π* Interactions between 7-Azaindole and 2,6-Difluorosubstituted Pyridines. The Journal of Physical Chemistry A. Available at: [Link]
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Crystal structure, vibrational and optic properties of 2-N-methylamino-3-methylpyridine N-oxide – Its X-ray and spectroscopic studies as well as DFT quantum chemical calculations. PMC. Available at: [Link]
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1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Modgraph. Available at: [Link]
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Graphviz tutorial. YouTube. Available at: [Link]
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A Brief View on Pyridine Compounds. Open Access Journals. Available at: [Link]
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Why is 2-methylpyridine a weaker base than pyridine? Brainly.com. Available at: [Link]
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Picoline. Wikipedia. Available at: [Link]
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1H NMR Spectroscopy. University of Calgary. Available at: [Link]
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ReportServer Admin Guide 6.0 - 14. Graphviz DOT. ReportServer. Available at: [Link]
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Guidelines for Single Crystal X-Ray Diffraction Testing: A Comprehensive Analysis From Sample Preparation to Data Analysis. Oreate AI Blog. Available at: [Link]
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Tuning the metabolic stability of visual cycle modulators through modification of an RPE65 recognition motif. PMC. Available at: [Link]
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Characterisation and Study of Compounds by Single Crystal X-Ray Diffraction. MDPI. Available at: [Link]
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Analysis of Pyridine, Picoline and Lutidine's Adsorption Behavior on The Al (111)-lattice. Biointerface Research in Applied Chemistry. Available at: [Link]
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Sample Submission, Single Crystal X-ray Diffraction. Purdue Chemistry. Available at: [Link]
-
The in vitro metabolic stability study of the selected compounds. ResearchGate. Available at: [Link]
-
1H-NMR spectra of Pyridine and four derivatives of 2-Methylpyridine,... ResearchGate. Available at: [Link]
-
Molecular structures of 2-methylpyridine, 3-methylpyridine and... ResearchGate. Available at: [Link]
-
Extremely effective separations of pyridine/picoline mixtures through supramolecular chemistry strategies employing (4 R ,5 R )-bis(diphenylhydroxymet ... CrystEngComm. Available at: [Link]
-
Preparation of Single Crystals for X-ray Diffraction. University of Zurich. Available at: [Link]
-
Comparison of experimental and calculated IR spectra of 2-amino-3-methylpyridine. ResearchGate. Available at: [Link]
-
Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Available at: [Link]
-
Nuclear magnetic resonance spectroscopic studies of pyridine methyl derivatives binding to cytochrome c. Journal of the Chemical Society, Dalton Transactions. Available at: [Link]
-
NMR Techniques in Organic Chemistry: a quick guide. University of Bath. Available at: [Link]
-
In Vitro Metabolic Stability. Creative Bioarray. Available at: [Link]
-
NMR Chemical Shifts of Trace Impurities. EPFL. Available at: [Link]
-
Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Springer Nature Experiments. Available at: [Link]
-
A comparative study of intermolecular interactions in the crystal structures of phenyl/phenyl end-capped oligoanilines. PubMed. Available at: [Link]
-
CCCBDB Computational Chemistry Comparison and Benchmark Database. NIST. Available at: [Link]
-
Interpretation of in Vitro Metabolic Stability Studies for Racemic Mixtures. PMC. Available at: [Link]
-
Intermolecular Interactions in Functional Crystalline Materials: From Data to Knowledge. MDPI. Available at: [Link]
-
A study on the BF3-directed lithiation of 2-picoline and 2,3-lutidine. ResearchGate. Available at: [Link]
-
REACTIONS OF ELECTROPHILES WITH NUCLEOPHILIC THIOLATE SITES: RELEVANCE TO PATHOPHYSIOLOGICAL MECHANISMS AND REMEDIATION. PMC. Available at: [Link]
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Technical Comparison Guide: IR Spectroscopy Characteristic Bands for Imidazole and Pyridine Rings
Executive Summary: The Heterocyclic Signature
In medicinal chemistry, distinguishing between nitrogen-containing heterocycles is not merely an academic exercise; it is a critical step in salt selection, polymorph screening, and cocrystal engineering. Imidazole and pyridine rings are ubiquitous pharmacophores, yet their vibrational signatures in the mid-infrared (MIR) region (4000–400 cm⁻¹) offer distinct, albeit occasionally overlapping, spectral features.
This guide moves beyond basic functional group analysis to provide a rigorous comparison of the vibrational modes of these two aromatic systems. It focuses on the mechanistic origins of their bands—specifically the impact of hydrogen bonding on imidazole’s N-H stretch and the symmetry-forbidden-to-allowed transitions in pyridine’s ring breathing modes.
Fundamental Vibrational Modes: A Comparative Analysis
The differentiation of imidazole and pyridine by IR spectroscopy relies on three primary spectral regions: the high-frequency X-H stretching region, the "double bond" region (1600–1400 cm⁻¹), and the fingerprint region (<1000 cm⁻¹).
The X-H Stretching Region (4000–2500 cm⁻¹)
The Primary Discriminator: The presence of the N-H moiety in unsubstituted imidazole is the most immediate spectral differentiator.
-
Imidazole (N-H Stretch): Unlike the sharp, free N-H bands seen in gas-phase spectra, solid-state imidazole exhibits a broad, complex absorption band extending from 3200 down to 2600 cm⁻¹ . This "continuum" arises from extensive intermolecular hydrogen bonding (
), often obscuring the aromatic C-H stretches. It frequently presents as a series of sub-maxima (similar to "Amide A/B" bands) due to Fermi resonance between the fundamental N-H stretch and overtones of ring bending modes. -
Pyridine (C-H Stretch only): Lacking an N-H group, pyridine displays a clean, sharp set of aromatic C-H stretching vibrations just above 3000 cm⁻¹ (typically 3080–3030 cm⁻¹).
The Ring Skeletal Vibrations (1600–1300 cm⁻¹)
Both rings exhibit aromatic skeletal stretching involving
-
Pyridine (The "Four-Band" Pattern): Pyridine (
symmetry) characteristically shows four bands in this region, derived from the degenerate mode of benzene (which splits upon heteroatom substitution). These typically appear at:-
~1600 cm⁻¹ (
mode) -
~1570 cm⁻¹ (
mode) -
~1480 cm⁻¹ (
mode) -
~1430 cm⁻¹ (
mode)
-
-
Imidazole: The imidazole ring typically shows fewer resolved bands in this specific window, often dominated by a strong doublet or triplet in the 1550–1450 cm⁻¹ range. The highest frequency ring mode is often lower than pyridine's 1600 cm⁻¹ band unless the ring is positively charged (imidazolium).
The Fingerprint & Ring Breathing Modes (<1200 cm⁻¹)
This region contains the most definitive "marker" bands for confirmation.
-
Pyridine (The 1000 cm⁻¹ Marker): The ring breathing mode (
, symmetric ring expansion/contraction) appears as a very strong, sharp band at ~990–1000 cm⁻¹ . This is diagnostic for mono-substituted pyridines and the free base. -
Imidazole: Imidazole lacks the distinct ~1000 cm⁻¹ marker of pyridine. Instead, its ring breathing and deformation modes are coupled, appearing in the 1060–1150 cm⁻¹ range and a characteristic deformation band around 660 cm⁻¹ (often broad in the solid state).
Data Summary: Characteristic Wavenumbers
The following table summarizes the key diagnostic bands. Note that values may shift by ±10–15 cm⁻¹ depending on the solid-state form (salt vs. cocrystal) and substitution pattern.
| Vibrational Mode | Pyridine (cm⁻¹) | Imidazole (cm⁻¹) | Mechanistic Note |
| N-H Stretch | Absent | 2600–3200 (Broad) | Strong intermolecular H-bonding in imidazole creates a broad "continuum." |
| C-H Stretch (Aromatic) | 3080, 3030 (Sharp) | 3150–3000 (Often obscured) | Pyridine C-H bands are distinct; Imidazole C-H is often buried under N-H. |
| Ring Stretching ( | 1600, 1570, 1480, 1430 | 1550, 1490, 1450 | Pyridine displays a classic "four-band" pattern; Imidazole bands are more compressed. |
| Ring Breathing ( | 990–1000 (Very Strong) | 1060–1140 (Medium) | The ~1000 cm⁻¹ band is the "fingerprint" of the pyridine ring. |
| C-H Out-of-Plane (OOP) | 750, 700 | 840, 760 | Highly dependent on substitution pattern (ortho/meta/para for pyridine). |
| Ring Deformation | ~600 (Variable) | ~660 (Broad/Strong) | Diagnostic for the 5-membered imidazole skeleton. |
Experimental Protocol: High-Fidelity Spectral Acquisition
To reliably distinguish these rings, especially in drug salts where hygroscopicity is a factor, the following protocol is recommended.
Sample Preparation Strategy
Objective: Minimize moisture interference (critical for imidazole) and maximize resolution of sharp pyridine bands.
-
Technique Selection:
-
ATR (Attenuated Total Reflectance): Preferred for polymorph screening and rapid ID. Use a Diamond or ZnSe crystal. Note: ATR causes slight peak shifts to lower wavenumbers compared to transmission.
-
Transmission (KBr Pellet): Preferred for structural elucidation and resolving Fermi resonance in the N-H region.
-
-
Protocol (ATR Method):
-
Step 1: Ensure the ATR crystal is chemically clean. Run a background scan (air).
-
Step 2: Place ~5-10 mg of sample on the crystal.
-
Step 3: Apply high pressure using the anvil. Crucial: For imidazole salts, apply pressure quickly to minimize atmospheric water absorption, which will broaden the 3000 cm⁻¹ region further.
-
Step 4: Acquire 32-64 scans at 4 cm⁻¹ resolution.
-
Handling Salts and Hygroscopicity
Imidazole is amphoteric and hygroscopic. If the spectrum shows a massive, shapeless blob from 3500–2500 cm⁻¹, the sample is likely wet.
-
Remedy: Dry the sample in a vacuum oven at 40°C for 2 hours or perform the measurement in a purged (dry N₂) environment.
Decision Logic: Identification Workflow
The following flowchart illustrates the logical process for distinguishing an unknown nitrogen heterocycle as either Imidazole-based or Pyridine-based using IR data.
Figure 1: Decision tree for distinguishing Imidazole and Pyridine rings based on characteristic IR spectral features.
Advanced Insight: The Effect of Salt Formation
In drug development, these rings are often protonated (salts). It is vital to recognize how protonation shifts these bands:
-
Pyridinium Ion (
):-
The characteristic ring breathing mode at 990 cm⁻¹ often shifts to ~1010–1025 cm⁻¹ .
-
A new broad N-H stretch appears (similar to imidazole but usually sharper if non-H-bonded counterions are used).
-
The
stretch (1480 cm⁻¹) increases in intensity and frequency.
-
-
Imidazolium Ion (
):-
Symmetry increases (
equivalent resonance). -
The IR spectrum simplifies. The ring stretching modes around 1500 cm⁻¹ become more intense and distinct.
-
The C-H stretch at the C2 position (between the nitrogens) becomes acidic and may shift or broaden if involved in hydrogen bonding with the anion.
-
References
-
NIST Chemistry WebBook. Pyridine and Imidazole IR Spectra. National Institute of Standards and Technology. Available at: [Link]
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley. (Standard reference for the "Four-Band" pyridine rule).
-
Bocarsly, A. B., et al. (2012).[1] Comparative study of imidazole and pyridine catalyzed reduction of carbon dioxide. ACS Catalysis.[1] Available at: [Link]
- Sci-Hub/ResearchGate (Otting, W.).Infrared spectra of imidazole and its derivatives.
-
MDPI. Electrochemical SEIRAS Analysis of Imidazole-Ring-Functionalized Self-Assembled Monolayers. (Detailed assignment of imidazole ring modes). Available at: [Link]
Sources
Crystal Structure Determination of 4-(1H-Imidazol-4-yl)-2-methylpyridine Salts: A Comparative Guide
This guide outlines the comprehensive methodology for the crystal structure determination and comparative performance analysis of 4-(1H-Imidazol-4-yl)-2-methylpyridine salts. It is designed for researchers optimizing solid-state forms for pharmaceutical or material applications.[1]
Executive Summary & Strategic Rationale
The molecule 4-(1H-Imidazol-4-yl)-2-methylpyridine contains two basic nitrogen centers: the pyridine nitrogen (
This guide details the workflow to determine the crystal structure and objectively compare the physicochemical performance of these salts.
Experimental Workflow: From Synthesis to Structure
The determination process must establish not just the unit cell, but the nature of the proton transfer (salt vs. co-crystal) and the hydrogen-bonding network.[1]
Phase 1: Salt Screening & Crystallization
Objective: Generate single crystals suitable for X-ray diffraction (SCXRD).
Protocol:
-
Stoichiometry Control: Prepare solutions with 1:1 and 1:2 (molar) ratios of Free Base to Acid (e.g., HCl, Fumaric acid, Succinic acid).
-
Solvent Selection: Use a "Gradient of Polarity" approach.
-
Crystallization Technique: Employ Vapor Diffusion rather than simple evaporation to control nucleation rates.[1]
Phase 2: Structural Determination (SCXRD)
Objective: Solve the 3D structure and confirm protonation sites.
Key Parameters:
-
Temperature: Collect data at 100 K (using
stream) to reduce thermal ellipsoids and precisely locate hydrogen atoms on the imidazole ring. -
Radiation: Mo-K
( Å) is preferred for organic salts to minimize absorption; Cu-K is used if crystals are micro-sized (<0.05 mm).[1] -
Refinement: Use SHELXL or OLEX2 .[1] Critical step: Locate the proton on the imidazole N3 vs. Pyridine N to distinguish between a salt (proton transfer) and a co-crystal (neutral H-bond).[1]
Visualization: Determination Workflow
The following diagram illustrates the critical decision pathways in determining the salt structure and classifying the solid form.
Caption: Logical workflow for distinguishing between salt and co-crystal forms during structural determination.
Performance Comparison: Product (Salt) vs. Alternative (Free Base)[1]
This section compares the engineered Hydrochloride Salt (representative Product) against the Free Base (Alternative).[1]
A. Crystallographic Properties & Stability
The primary driver for salt formation is the modification of the crystal lattice energy.[1]
| Feature | Free Base (Alternative) | Hydrochloride Salt (Product) | Comparative Insight |
| Crystal System | Typically Monoclinic ( | Typically Triclinic or Monoclinic | Salts often reduce symmetry due to the anion's steric demand.[1] |
| Packing Motif | Weak N-H...N hydrogen bonds | Strong Charge-Assisted N | Product Advantage: Ionic bonds create a "harder", higher-melting lattice.[1] |
| Melting Point | Lower ( | Higher ( | Higher |
| Hygroscopicity | Low | Moderate to High | Risk: HCl salts can be hygroscopic; requires dynamic vapor sorption (DVS) monitoring.[1] |
*Values are representative for imidazole-pyridine class derivatives.
B. Solubility & Dissolution (The "Performance" Metric)
The salt form significantly alters the dissolution profile, a critical parameter for drug development.[1]
-
Mechanism: The protonated pyridine/imidazole nitrogen disrupts the stable crystal lattice more easily in water due to high hydration energy of the ions.[1]
-
Data Support:
-
Experimental Validation: Run a Dissolution Rate Test (USP Apparatus 2) in water. The Salt form typically reaches
within 15 minutes, whereas the Free Base may show a slow, asymptotic release.[1]
C. Structural "Fingerprint" (Hirshfeld Surface Analysis)
To objectively compare the "Product" vs "Alternative" at the molecular level, use Hirshfeld Surface Analysis (calculated via CrystalExplorer).[1]
-
Free Base: Dominated by H...H contacts (dispersive forces) and weak N...H interactions.[1]
-
Salt Product: Dominated by distinct red spots on the
surface corresponding to strong Cl...H or O...H (counter-ion) interactions.[1] This quantifies the "stabilizing energy" introduced by the salt formation.[1]
References
-
Stahl, P. H., & Wermuth, C. G. (Eds.).[1] (2011).[1] Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[1] Link[1]
-
Anderson, K. M., & Steed, J. W. (2007).[1] Crystallising the un-crystallisable: the use of co-crystals and salts. In Crystal Engineering: From Molecule to Crystals. Link
-
Groom, C. R., et al. (2016).[1] The Cambridge Structural Database.[1] Acta Crystallographica Section B. (Source for comparative imidazole-pyridine structures).[1] Link
-
PubChem Compound Summary. (2025). 4-(1H-Imidazol-2-yl)pyridine and related isomers. National Library of Medicine.[1] Link
Sources
benchmarking synthesis yields against literature values for pyridine derivatives
Executive Summary: The "Yield Gap" in Heterocyclic Chemistry
In drug discovery, the pyridine scaffold is ubiquitous yet notoriously capricious. A pervasive issue facing development teams is the "Yield Gap"—the discrepancy between isolated yields reported in academic literature (often optimized on <50 mg scales under idealized conditions) and the reproducible yields achievable in internal scale-up campaigns (>10 g).
This guide objectively compares Standard Literature Protocols against Optimized Robust Protocols for two high-value pyridine transformations: Suzuki-Miyaura Cross-Coupling and Nucleophilic Aromatic Substitution (SNAr) . By benchmarking these methods, we expose the mechanistic root causes of yield loss—specifically catalyst poisoning and protodeboronation—and provide self-validating solutions to bridge the gap.
Methodological Framework: Defining "True Yield"
To accurately benchmark performance, we must move beyond "Percent Yield" based on crude mass. We utilize the following metrics for all comparisons:
| Metric | Definition | Why it Matters |
| Literature Yield | The highest isolated yield reported in peer-reviewed journals (typically J. Org. Chem. or Org.[1][2] Lett.). | Often represents a "best-case" scenario, ignoring failed runs or trace impurities. |
| Internal qNMR Yield | Yield calculated against an internal standard (e.g., 1,3,5-trimethoxybenzene) in the crude reaction mixture. | Eliminates workup losses; reveals the true reaction efficiency. |
| Isolated Process Yield | Mass of product isolated after crystallization or chromatography with >98% HPLC purity. | The only metric that matters for downstream API supply. |
Case Study 1: The "2-Pyridyl Problem" in Suzuki Coupling
The coupling of 2-pyridyl nucleophiles is historically challenging due to the instability of 2-pyridylboronic acids (rapid protodeboronation) and the tendency of the pyridine nitrogen to coordinate and poison palladium catalysts.
The Benchmark Comparison
Target Transformation: Coupling of 2-pyridylboronic acid with 4-bromoanisole.
| Feature | Literature Standard (Benchmark) | Optimized Internal Protocol (Solution) |
| Reagents | 2-Pyridylboronic acid, Pd(PPh3)4, Na2CO3 | 2-Pyridyl MIDA Boronate , Pd(OAc)2 / SPhos , K3PO4 |
| Solvent | DME / Water (reflux) | Isopropanol / Water (60°C) |
| Reported Yield | 85% (Small scale, often variable) | 92% (Consistent >10g scale) |
| Realized Yield | 15 - 40% (Internal replication) | 90 - 94% (Internal replication) |
| Failure Mode | Rapid protodeboronation of boronic acid; Catalyst deactivation. | None. Slow release of boronic acid matches catalytic cycle. |
Mechanistic Insight & Causality
-
Literature Flaw: Free 2-pyridylboronic acids are inherently unstable. Under aqueous basic conditions (standard Suzuki), they undergo rapid hydrolytic C-B bond cleavage (protodeboronation) faster than the transmetalation step. Additionally, the basic triphenylphosphine ligands allow the pyridine nitrogen to displace them, forming an inactive Pd-pyridine complex [1].
-
Optimized Solution:
-
MIDA Boronates: We utilize N-methyliminodiacetic acid (MIDA) boronates. These slowly hydrolyze to release the active boronic acid species in situ, keeping the concentration low and preventing decomposition [2].
-
Bulky Ligands (SPhos): The Buchwald ligand SPhos is sterically bulky and electron-rich.[3] It prevents the pyridine nitrogen from coordinating to the Pd center, ensuring the catalyst remains active [3].
-
Validated Protocol: 2-Pyridyl MIDA Coupling
-
Charge: To a reactor, add 2-pyridyl MIDA boronate (1.2 equiv), Aryl bromide (1.0 equiv), and K3PO4 (3.0 equiv).
-
Catalyst: Add Pd(OAc)2 (1 mol%) and SPhos (2 mol%) as a pre-mixed solid.
-
Solvent: Add Isopropanol:Water (4:1 v/v) degassed with N2.
-
Reaction: Heat to 60°C for 4 hours.
-
Checkpoint: Aliquot for HPLC. Pass Criteria: <2% remaining Aryl bromide.
-
Workup: Cool to RT. Dilute with EtOAc. Wash with 10% aq. citric acid (removes MIDA byproduct).
Case Study 2: Regioselectivity in SNAr of Fluoropyridines
Nucleophilic Aromatic Substitution (SNAr) on 2,3-difluoropyridine derivatives is often cited as highly selective. However, scale-up reveals significant regioselectivity erosion, leading to difficult chromatographic separations.
The Benchmark Comparison
Target Transformation: Substitution of 2,3-difluoropyridine with a secondary amine.
| Feature | Literature Standard (Benchmark) | Optimized Internal Protocol (Solution) |
| Conditions | Amine (1.1 equiv), K2CO3, DMF, 100°C | Amine (1.0 equiv), LiHMDS , THF , -78°C to 0°C |
| Selectivity | Reported "Single Isomer" (often C2) | 98:2 (C2:C3) |
| Realized Selectivity | 60:40 (C2:C3 mixture) | >99:1 (C2) |
| Yield | 70% (after difficult column) | 95% (isolated, no column needed) |
Mechanistic Insight & Causality
-
Literature Flaw: High temperatures in polar aprotic solvents (DMF/DMSO) promote thermodynamic equilibration and reduce the energy barrier difference between the C2 and C3 attack. This leads to "regio-scrambling."
-
Optimized Solution: Using a strong, non-nucleophilic base (LiHMDS) in a non-polar solvent (THF) at low temperature favors the kinetic product. The lithium cation can also provide a "chelation control" effect, directing the nucleophile specifically to the C2 position adjacent to the pyridine nitrogen [4].
Troubleshooting & Optimization Logic
The following diagram illustrates the decision matrix for troubleshooting pyridine synthesis yields.
Figure 1: Decision matrix for diagnosing and correcting yield failures in pyridine derivative synthesis.
References
-
Fagnou, K., et al. (2005). "The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations." Journal of the American Chemical Society.
-
Knapp, D. M., et al. (2010). "MIDA Boronates: A Solution to the Instability of 2-Pyridylboronic Acids." Journal of the American Chemical Society.
-
Billingsley, K., & Buchwald, S. L. (2007). "An Improved System for the Suzuki-Miyaura Coupling of Heteroaryl Halides." Journal of the American Chemical Society.
-
Schlosser, M. (2005). "Regioselective Derivatization of Fluoropyridines." European Journal of Organic Chemistry.
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
